molecular formula C9H6Cl2N2O B105455 2-Cyano-N-(3,4-dichlorophenyl)acetamide CAS No. 15386-80-8

2-Cyano-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B105455
CAS No.: 15386-80-8
M. Wt: 229.06 g/mol
InChI Key: HXXDPDIVNQZPCJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a chemical intermediate of significant interest in early-stage drug discovery, particularly in the development of novel anti-cancer agents. Recent scientific investigations have focused on a series of 2-phenylacrylonitriles that target the Aryl hydrocarbon Receptor (AhR), a transcription factor identified as a potential therapeutic target for breast cancer, including aggressive triple-negative forms . This compound serves as a synthetic precursor in the development of such molecules, which have demonstrated promising and selective cytotoxicity against cancerous cell lines like MCF-7 while sparing non-cancerous cells . Research into these acrylonitrile-based AhR ligands has also provided critical insights into assay interpretation, as some analogs interfere with tetrazolium-based assays like MTT, leading to false-positive cytotoxicity readings . Consequently, this chemical scaffold is valuable not only for probing AhR-mediated pathways in oncology but also for methodological studies in cell-based screening. The ongoing exploration of this chemical space underscores its utility in generating structure-activity relationship (SAR) data and designing more effective, targeted therapies .

Properties

IUPAC Name

2-cyano-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDPDIVNQZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165465
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
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Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15386-80-8
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
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Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
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Record name 2-cyano-N-(3,4-dichlorophenyl)acetamide
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Foundational & Exploratory

2-Cyano-N-(3,4-dichlorophenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds as building blocks for targeted therapeutics is of paramount importance. Among these, this compound has emerged as a compound of significant interest. Its unique structural features, combining a reactive cyano group with a dichlorinated phenyl ring, make it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds and potential bioactive molecules. This guide aims to provide an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, reactivity, and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its application in the laboratory and beyond.

Core Chemical and Physical Properties

This compound, with the CAS Number 15386-80-8, is an organic compound that presents as a solid at room temperature.[1] Its molecular structure is characterized by a central acetamide linkage, with a cyano group at the alpha-carbon and a 3,4-dichlorophenyl substituent on the amide nitrogen.[2] This arrangement of functional groups dictates its chemical behavior and potential for further synthetic modifications.

PropertyValueSource(s)
Molecular Formula C₉H₆Cl₂N₂O[1][2]
Molecular Weight 229.06 g/mol [1][3]
CAS Number 15386-80-8[3][4]
Appearance Solid[1]
Melting Point 164 - 166 °C[3][5]
Purity ≥95% (typical)[3]
LogP (calculated) 2.72[2]

The presence of the dichlorophenyl moiety and the cyano group significantly influences the compound's physicochemical properties. The electron-withdrawing nature of the chlorine atoms and the cyano group enhances the molecule's reactivity in certain reactions.[1][2] The calculated LogP of 2.72 suggests moderate lipophilicity, which can be a desirable trait for bioavailability in drug candidates.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acylation of 3,4-dichloroaniline with a suitable cyanoacetic acid derivative. A common and efficient laboratory-scale synthesis involves the reaction of 3,4-dichloroaniline with ethyl cyanoacetate.

Synthetic Workflow: Acylation of 3,4-Dichloroaniline

The following diagram outlines a typical workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 3,4-Dichloroaniline C Combine reactants (optional: in a high-boiling solvent) A->C B Ethyl Cyanoacetate B->C D Heat mixture (e.g., 120-200 °C) C->D E Cool reaction mixture D->E F Precipitate product (e.g., with ethanol/water) E->F G Filter and wash solid F->G H Recrystallize for purification G->H I Characterize product (NMR, IR, MS, Melting Point) H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[6][7]

Materials:

  • 3,4-Dichloroaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or none)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloroaniline (1 molar equivalent) and ethyl cyanoacetate (1 to 1.2 molar equivalents). While a solvent is not always necessary, a high-boiling solvent like xylene can be used to ensure a homogeneous reaction mixture.

  • Reaction: Heat the mixture to a temperature between 120-200°C and maintain it for 2-8 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out.

  • Precipitation: Add ethanol to the cooled mixture and stir. The product should precipitate out of the solution. If precipitation is slow, the addition of a small amount of water can be beneficial.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by measuring its melting point.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, leading to the formation of the stable amide bond. The elevated temperature is necessary to drive the reaction to completion, especially in the absence of a catalyst.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by its cyano and amide functionalities.[2]

  • Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.[2]

  • Condensation Reactions: The active methylene group adjacent to the cyano and carbonyl groups is acidic and can undergo condensation reactions with aldehydes and ketones, which is a key step in the synthesis of various heterocyclic compounds.[2]

The versatility of this compound as a synthetic intermediate is a significant aspect of its utility. The presence of multiple reactive sites allows for its use in the construction of more complex molecular architectures, a desirable feature in combinatorial chemistry and drug discovery programs.

Logical Relationship of Functional Groups and Reactivity

G cluster_functional_groups Key Functional Groups cluster_reactivity Resulting Reactivity A This compound B Cyano Group A->B C Amide Group A->C D Dichlorophenyl Ring A->D E Active Methylene Group A->E F Nucleophilic Reactions B->F H Electrophilic Aromatic Substitution (on ring) D->H G Condensation Reactions E->G

Caption: Functional groups and their corresponding reactivity.

Potential Applications in Drug Discovery and Development

This compound serves as a valuable precursor in the synthesis of molecules with potential therapeutic applications, particularly in oncology.[2]

Targeting the Aryl Hydrocarbon Receptor (AhR)

Recent research has highlighted the role of the Aryl Hydrocarbon Receptor (AhR), a transcription factor, as a potential therapeutic target in certain cancers, including aggressive forms of breast cancer.[2] this compound is a key intermediate in the development of 2-phenylacrylonitriles, a class of compounds that have been investigated as AhR ligands.[2] Some of these derivatives have shown selective cytotoxicity against cancer cell lines like MCF-7, while having minimal effect on non-cancerous cells.[2]

The study of such acrylonitrile-based AhR ligands has also provided important insights into the interpretation of cell-based assays, as some analogs were found to interfere with commonly used tetrazolium-based assays (e.g., MTT), which could lead to misleading cytotoxicity results.[2] This underscores the importance of careful experimental design and data interpretation when screening compounds derived from this scaffold.

Broader Biological Activities

The cyanoacetamide scaffold, in general, is present in a variety of biologically active molecules. Derivatives have been investigated for their insecticidal and other biological activities.[9][10] While the specific biological profile of this compound itself is not extensively detailed in the provided search results, its role as a versatile intermediate suggests that a wide range of derivatives with diverse biological activities can be synthesized from it. For instance, it has been shown to be an inhibitor of papain-like protease, which could have implications for antiviral drug development.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazards: It is classified as an irritant.[5] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][15] Work in a well-ventilated area or use a fume hood.[11][12][15]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][15]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Rinse mouth and seek medical attention.[11]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an attractive starting point for the creation of diverse molecular libraries. The demonstrated utility of its derivatives as modulators of the Aryl Hydrocarbon Receptor highlights its relevance in contemporary oncology research. This guide provides a foundational understanding of this compound, intended to empower researchers to harness its potential in their scientific endeavors. As with any research chemical, a thorough understanding of its properties and safe handling practices is essential for its effective and responsible use.

References

  • This compound - Benchchem. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • This compound - SIELC Technologies. (2018, May 16).
  • This compound - Sigma-Aldrich. (n.d.).
  • CAS 15386-80-8: this compound - CymitQuimica. (n.d.).
  • This compound | 15386-80-8 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • AK Scientific, Inc. Safety Data Sheet (United States). (n.d.).
  • 2-Cyano-N-(3,5-dichlorophenyl)acetamide - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (n.d.). ASJP.
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020, December 30). Algerian Journal of Biosciences.
  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2025, August 2). ResearchGate.
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS Number: 15386-80-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a versatile chemical intermediate with significant potential in drug discovery. This document delves into its chemical identity, synthesis, and purification, and explores its emerging roles as a modulator of the Aryl Hydrocarbon Receptor (AhR) in oncology and as an inhibitor of viral papain-like protease (PLpro). Detailed, field-proven protocols for its synthesis, characterization, and biological evaluation are presented to empower researchers in their scientific endeavors.

Introduction and Chemical Identity

This compound, registered under CAS number 15386-80-8, is an organic compound featuring a cyanoacetamide moiety linked to a 3,4-dichlorophenyl group.[1] This unique structural arrangement, combining a reactive cyano group, a hydrogen-bonding-capable amide, and a dichlorinated aromatic ring, underpins its chemical reactivity and diverse biological activities.[1] The electron-withdrawing nature of the cyano and dichloro-substituents significantly influences the molecule's electronic properties and potential for molecular interactions.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 15386-80-8
Molecular Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06 g/mol
IUPAC Name This compound
Synonyms Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide
Physical Form Solid
Melting Point 164 - 166 °C
InChI Key HXXDPDIVNQZPCJ-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The selection of a specific method is often dictated by the desired scale, available starting materials, and safety considerations. Two common and effective methods are detailed below.

Method 1: Nucleophilic Acylation using Cyanoacetyl Chloride

This method involves the reaction of 3,4-dichloroaniline with cyanoacetyl chloride in the presence of a base. The base enhances the nucleophilicity of the aniline, facilitating its attack on the electrophilic carbonyl carbon of the acid chloride.[2]

Synthesis_Method_1 cluster_reactants Reactants cluster_conditions Conditions 3,4-dichloroaniline 3,4-Dichloroaniline product This compound 3,4-dichloroaniline->product + cyanoacetyl_chloride Cyanoacetyl Chloride cyanoacetyl_chloride->product + base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product temperature 0-5 °C temperature->product

Caption: Synthesis via Nucleophilic Acylation.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-dichloroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of cyanoacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Condensation with Ethyl Cyanoacetate

An alternative, often preferred for larger scale synthesis due to the avoidance of hazardous acyl chlorides, is the condensation of 3,4-dichloroaniline with ethyl cyanoacetate under basic conditions.[2]

Synthesis_Method_2 cluster_reactants Reactants cluster_conditions Conditions 3,4-dichloroaniline 3,4-Dichloroaniline product This compound 3,4-dichloroaniline->product + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product + base Base (e.g., Ammonium Acetate) base->product solvent Solvent (e.g., Ethanol) solvent->product temperature Reflux temperature->product AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Ligand-AhR Complex AhR->Complex ARNT ARNT Ligand 2-Cyano-N-(3,4-dichlorophenyl) -acetamide Derivative Ligand->AhR Binds DRE Dioxin Response Element (DRE) Complex->DRE Translocates & Binds ARNT TargetGenes Target Gene Expression (e.g., CYP1A1) DRE->TargetGenes Activates Transcription CellularEffects Cellular Effects (Proliferation, Apoptosis, etc.) TargetGenes->CellularEffects

Sources

2-Cyano-N-(3,4-dichlorophenyl)acetamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 15386-80-8) is a pivotal chemical intermediate with demonstrated significance in the landscape of medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a dichlorinated phenyl ring, an acetamide linker, and a reactive cyano group, makes it a versatile scaffold for synthesizing novel therapeutic agents. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic profile. We delve into established synthetic protocols, explore its chemical reactivity, and contextualize its biological importance, particularly its emerging roles as an antiviral and anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific foundation.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a confluence of functional groups that dictate its chemical behavior and biological activity.[1] The molecule consists of a 3,4-dichlorophenyl group attached to a cyanoacetamide moiety through an amide linkage. This structure, particularly the dichlorophenyl group, is often associated with bioactive compounds in pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the cyano group and chlorine atoms significantly influences the molecule's reactivity and electronic properties.[1][2]

Chemical Identifiers
  • IUPAC Name: this compound[2]

  • CAS Number: 15386-80-8[1][3]

  • Molecular Formula: C₉H₆Cl₂N₂O[1][2]

  • Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide[1]

Physicochemical Properties

The properties of this molecule are summarized below. The presence of the cyano group, compared to its non-cyanated analog N-(3,4-dichlorophenyl)acetamide, tends to reduce lipophilicity (LogP), which can enhance aqueous solubility and bioavailability.[2]

PropertyValueSource
Molecular Weight 229.06 g/mol [1][3]
Physical Form Solid[1][3]
Melting Point 164 - 166 °C[3]
LogP (Predicted) ~2.72[2]
InChI Key HXXDPDIVNQZPCJ-UHFFFAOYSA-N[1][3]
SMILES N(C(CC#N)=O)C1=CC(Cl)=C(Cl)C=C1[1]

Spectroscopic and Structural Elucidation

While specific crystallographic data for the title compound is not prevalent in public databases, its structure can be reliably characterized using standard spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data, which is critical for identity confirmation and quality control in a research setting.

Predicted ¹H and ¹³C NMR Spectral Analysis
  • ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the three protons on the dichlorophenyl ring. The proton at C5 (between the two chlorine atoms) would likely appear as a doublet, while the protons at C2 and C6 would exhibit more complex splitting (doublet of doublets). The two protons of the methylene group (-CH₂-) in the acetamide linker would appear as a singlet, shifted downfield due to the adjacent carbonyl and cyano groups. The amide proton (-NH-) would present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The carbon of the cyano group (-C≡N) would appear around 115-120 ppm. The carbonyl carbon (-C=O) would be significantly deshielded, appearing further downfield (~160-170 ppm). The methylene carbon (-CH₂-) would be found in the aliphatic region. The six aromatic carbons would have distinct shifts influenced by the chlorine substituents.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

  • C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹, characteristic of a nitrile group.[4]

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹, indicative of the carbonyl group in a secondary amide.[4]

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

  • Molecular Ion Peak (M⁺): The key feature would be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three peaks:

    • M⁺: (containing two ³⁵Cl atoms)

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

    • [M+4]⁺: (containing two ³⁷Cl atoms)

  • Isotopic Ratio: The relative intensities of these peaks are expected to be approximately 9:6:1, a hallmark signature for a dichlorinated compound.

  • Fragmentation: Common fragmentation patterns would involve cleavage of the amide bond and loss of the cyanoacetyl group.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through straightforward and well-established organic chemistry reactions.

Primary Synthetic Pathway: Nucleophilic Acylation

A common and efficient method involves the nucleophilic acylation of 3,4-dichloroaniline with a reactive derivative of cyanoacetic acid, such as cyanoacetyl chloride.[2] The reaction is generally performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct and facilitate the reaction.

Synthesis_Workflow Aniline 3,4-Dichloroaniline Product This compound Aniline->Product Nucleophilic Attack + Reagent Cyanoacetyl Chloride Reagent->Product Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->Product Reaction Conditions Antiviral_MOA cluster_virus SARS-CoV-2 Replication Cycle PLpro Papain-Like Protease (PLpro) Block Viral Replication Blocked PLpro->Block is essential for Molecule This compound Inhibition Inhibition Molecule->Inhibition Binds to Active Site Inhibition->PLpro

Caption: Mechanism of action for antiviral activity via PLpro inhibition.

Anticancer Research

The compound is also a precursor in the development of novel anticancer agents, particularly those targeting the Aryl hydrocarbon Receptor (AhR). [2]AhR is a transcription factor implicated as a therapeutic target in several cancers, including aggressive forms of breast cancer. [2]

  • Mechanism of Action: Derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. [2]They are believed to induce apoptosis (programmed cell death) and disrupt cell cycle progression in malignant cells while having minimal effect on normal cells. [2]The National Cancer Institute (NCI) has screened the compound against a panel of 60 human cancer cell lines, where it showed notable selectivity. [2]

Conclusion and Future Directions

This compound represents a compelling scaffold for modern drug discovery. Its molecular structure, defined by a dichlorophenyl ring, a cyano group, and an acetamide linker, provides a foundation for diverse chemical modifications and a wide range of biological activities. The synthetic accessibility and well-defined reactivity profile make it an attractive starting point for generating libraries of novel compounds.

For drug development professionals, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichlorophenyl ring and the cyanoacetamide moiety to optimize potency and selectivity for targets like PLpro and AhR.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold.

  • In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models to validate their therapeutic potential.

The continued exploration of this chemical space holds considerable promise for the development of next-generation antiviral and anticancer therapeutics.

References

  • Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... Source: National Institutes of Health (PMC), URL: [Link]/PMC8101456/>

Sources

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key chemical intermediate with significant applications in the fields of medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of considerable interest to researchers and pharmaceutical development professionals. Notably, this compound serves as a precursor in the development of novel anti-cancer agents, including those targeting the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in breast cancer.[1] The versatility of the cyanoacetamide group allows for a range of chemical transformations, including substitution and condensation reactions, enabling the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of a robust and accessible pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthesis Pathway: Amide Formation via Condensation Reaction

The most direct and industrially scalable approach to synthesizing this compound is through the condensation reaction between 3,4-dichloroaniline and a suitable cyanoacetic acid derivative. Among the potential derivatives, ethyl cyanoacetate is a preferred reagent due to its commercial availability, stability, and favorable reactivity profile.[2][3][4] This method circumvents the need for hazardous acyl chlorides and is well-documented in patent literature for the synthesis of related anilides.[1][5]

The overall reaction is as follows:

This reaction involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3,4-dichloroaniline and ethyl cyanoacetate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 3,4-Dichloroaniline 3,4-Dichloroaniline Mixing_and_Heating Mixing and Heating 3,4-Dichloroaniline->Mixing_and_Heating Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Mixing_and_Heating Cooling Cooling to Room Temperature Mixing_and_Heating->Cooling Reaction Completion Filtration Suction Filtration Cooling->Filtration Precipitation Washing Washing with Solvent Filtration->Washing Drying Drying in Vacuo Washing->Drying Final_Product This compound Drying->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

Expertise in Practice: Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

  • Choice of Reactants: 3,4-dichloroaniline is a readily available starting material, often produced by the hydrogenation of 3,4-dichloronitrobenzene.[6] Its two electron-withdrawing chlorine atoms decrease the nucleophilicity of the amino group, necessitating more forcing reaction conditions compared to aniline. Ethyl cyanoacetate is an excellent acylating agent in this context, as the electron-withdrawing cyano group activates the ester carbonyl for nucleophilic attack.

  • Reaction Conditions: The condensation is typically carried out at elevated temperatures, often in the range of 120-200°C.[7] A patent describing a similar process specifies heating a mixture of 3,4-dichloroaniline and ethyl cyanoacetate to 192°C for 4 hours.[5] This high temperature is necessary to overcome the reduced reactivity of the dichlorinated aniline and to drive the reaction to completion by distilling off the ethanol byproduct. The reaction can be performed neat (without a solvent) or in a high-boiling solvent. For industrial-scale production, performing the reaction neat is often preferred to simplify purification and reduce waste.

  • Alternative Conditions: For structurally similar compounds, alternative conditions have been reported, such as using a base like piperidine in a solvent like ethanol at lower temperatures (0-5°C).[1] However, for the less reactive 3,4-dichloroaniline, the high-temperature approach is generally more effective.

Self-Validating Protocols: A Step-by-Step Guide

The following protocol is based on established procedures for the synthesis of cyanoacetanilides from substituted anilines and ethyl cyanoacetate.[5][7]

Materials and Equipment:

  • 3,4-Dichloroaniline (CAS: 95-76-1)[8]

  • Ethyl cyanoacetate (CAS: 105-56-6)[3]

  • Toluene or other suitable washing solvent

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3,4-dichloroaniline and a molar excess of ethyl cyanoacetate. A patent example uses a molar ratio of approximately 1:4.7 (0.213 mol of 3,4-dichloroaniline to 1.0075 mol of ethyl cyanoacetate).[5]

  • Heating and Reaction: Heat the reaction mixture to 192°C with stirring.[5] Ethanol will begin to distill off as the reaction proceeds. Continue heating for approximately 4 hours, or until the theoretical amount of ethanol has been collected.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a solid.

  • Isolation: Isolate the solid product by suction filtration.

  • Washing: Wash the filter cake with a suitable solvent, such as toluene or a mixture of toluene and petroleum ether, to remove unreacted starting materials and byproducts.[5]

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Characterization: The final product should be a solid with a melting point in the range of 164-167°C.[5] Further characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )CAS NumberMelting Point (°C)
3,4-Dichloroaniline162.0295-76-166-71[6]
Ethyl Cyanoacetate113.11105-56-6-22
This compound229.0615386-80-8164-167[5]

A typical reaction as described in the patent literature reports a yield of approximately 80% based on the limiting reactant, 3,4-dichloroaniline.[5]

Conclusion

The synthesis of this compound via the high-temperature condensation of 3,4-dichloroaniline and ethyl cyanoacetate represents a reliable and scalable method for producing this valuable chemical intermediate. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive pathway for both academic research and industrial applications. By understanding the underlying principles of reactivity and carefully controlling the reaction parameters, researchers can efficiently synthesize this compound in high yield and purity, paving the way for its use in the development of novel therapeutics and other advanced materials.

References

  • de Melo, J. P., Zuin, V. G., & Corrêa, A. G. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society.
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO.
  • de Melo, J. P., Zuin, V. G., & Corrêa, A. G. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate.
  • Process for the preparation of cyanoacetanilides. (1985). Google Patents.
  • ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.).
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). Google Patents.
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances.
  • Ethyl cyanoacetate. (n.d.). Wikipedia.
  • Ethyl Cyanoacetate Reactions. (2022). ResearchGate.
  • This compound. (2018). SIELC Technologies.
  • 3,4-Dichloroaniline. (n.d.). PubChem.
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • 3,4-Dichloroaniline. (n.d.). Wikipedia.
  • Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). (2008). Justia Patents.
  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. (2012). The Journal of Organic Chemistry.
  • Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate.
  • Process for preparing 3, 4 dichloroaniline. (1966). Google Patents.

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An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key chemical intermediate in contemporary drug discovery. The document elucidates its chemical identity, synthesis, and analytical characterization. A significant focus is placed on its pivotal role as a precursor in the development of Aryl Hydrocarbon Receptor (AhR) ligands, which are under investigation as potential therapeutics for breast cancer. This guide furnishes detailed, field-proven protocols for its synthesis, subsequent derivatization via Knoevenagel condensation, and the biological evaluation of its downstream products. It is designed to be a critical resource for researchers engaged in medicinal chemistry and oncology drug development, providing both the theoretical framework and practical methodologies required to leverage this versatile compound.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. This compound (CAS No: 15386-80-8) has emerged as a compound of significant interest due to its synthetic tractability and its role as a foundational building block for a class of potent bioactive molecules.[1] Its structure, featuring a reactive methylene group activated by an adjacent nitrile and an amide linkage to a dichlorinated phenyl ring, offers a unique combination of chemical handles for diversification.

The primary impetus for this guide is the compound's application as a key intermediate in the synthesis of novel Aryl Hydrocarbon Receptor (AhR) modulators.[1] The AhR, a ligand-activated transcription factor, has been identified as a promising, albeit complex, therapeutic target in oncology, particularly for aggressive forms of breast cancer.[1] Molecules derived from this compound have demonstrated selective and potent cytotoxicity against cancer cell lines, underscoring the therapeutic potential of this chemical lineage.[1] This document aims to provide the depth of technical detail necessary for researchers to not only synthesize and characterize this intermediate but also to strategically employ it in the generation of next-generation AhR ligands.

Core Compound Profile

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for its effective use in multi-step synthesis and biological screening.

Chemical Identity and Structure

The unambiguous identification of this compound is established through its standardized nomenclature and structural representations.

  • IUPAC Name: this compound[1]

  • Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide

  • CAS Number: 15386-80-8[2]

  • Molecular Formula: C₉H₆Cl₂N₂O[2]

  • Molecular Weight: 229.06 g/mol [2]

Table 1: Key Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 15386-80-8Sigma-Aldrich[2]
Molecular Formula C₉H₆Cl₂N₂OSigma-Aldrich[2]
Molecular Weight 229.06 g/mol Sigma-Aldrich[2]
InChI Key HXXDPDIVNQZPCJ-UHFFFAOYSA-NSigma-Aldrich[2]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N
Physicochemical Properties

The physical and chemical characteristics of the compound dictate its handling, reaction conditions, and potential for biological activity.

  • Physical Form: Solid at room temperature.[2]

  • Melting Point: 164 - 166 °C.[2]

  • Solubility: Expected to have moderate solubility in polar organic solvents. The presence of the dichlorophenyl group suggests lipophilicity, while the amide and cyano groups can participate in hydrogen bonding, conferring some polarity.

  • Reactivity: The molecule possesses two primary reactive sites. The α-carbon, situated between the cyano and carbonyl groups, is an active methylene group, making it a potent nucleophile for reactions like the Knoevenagel condensation. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[1]

Synthesis and Purification

The reliable synthesis of this compound is a critical first step in any research campaign. The following protocol describes a robust and scalable laboratory-scale synthesis based on the amidation of a cyanoacetic acid derivative with 3,4-dichloroaniline. This approach is favored for its operational simplicity and use of readily available starting materials.

Synthesis Pathway Overview

The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of an activated cyanoacetic acid species. A common and efficient method involves the direct coupling of cyanoacetic acid with 3,4-dichloroaniline using a coupling agent, or the reaction of 3,4-dichloroaniline with an ester of cyanoacetic acid, such as ethyl cyanoacetate.[3]

Caption: Synthesis of the target compound via amidation.

Detailed Experimental Protocol: Amidation of Ethyl Cyanoacetate

Materials:

  • 3,4-Dichloroaniline (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) in absolute ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (e.g., 8.38 g, 74.1 mmol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form. d. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold ethanol to remove unreacted starting materials and by-products.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. b. Dissolve the crude solid in a minimum amount of hot ethanol. c. Add water dropwise until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product must be rigorously confirmed. A sharp melting point (164-166 °C) is a primary indicator of purity. Further validation should be performed using the analytical techniques described in the following section.

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the three protons on the dichlorophenyl ring. Methylene Protons: A singlet around δ 3.5-4.0 ppm for the CH₂ group adjacent to the cyano and carbonyl groups. Amide Proton: A broad singlet typically downfield (> δ 9.0 ppm) for the N-H proton.
¹³C NMR Carbonyl Carbon: Signal around δ 160-170 ppm. Nitrile Carbon: Signal around δ 115-120 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). Methylene Carbon: Signal around δ 25-30 ppm.
FT-IR (KBr) N-H Stretch: A sharp peak around 3300 cm⁻¹. C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹. N-H Bend (Amide II): A peak around 1550 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 230.0. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1.
HPLC A single sharp peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase) indicates high purity.[4]

Application in the Synthesis of Aryl Hydrocarbon Receptor (AhR) Ligands

The primary value of this compound in drug discovery lies in its utility as a scaffold for creating more complex molecules, particularly Aryl Hydrocarbon Receptor (AhR) ligands.[1] This is typically achieved through a Knoevenagel condensation reaction.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that senses a wide range of small molecules. In its inactive state, it resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcription of target genes, including metabolic enzymes like CYP1A1. In the context of cancer, modulation of the AhR pathway can lead to cell cycle arrest and apoptosis, making it an attractive target.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (Derived from Topic Compound) AhR_complex Inactive AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binding Active_AhR Active AhR AhR_complex->Active_AhR Conformational Change & Dissociation AhR_ARNT AhR-ARNT Dimer Active_AhR->AhR_ARNT Nuclear Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to DNA Transcription Gene Transcription (e.g., CYP1A1, p27) XRE->Transcription Response Cellular Response (Apoptosis, Cell Cycle Arrest) Transcription->Response

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Protocol: Knoevenagel Condensation for AhR Ligand Synthesis

This protocol details the reaction of this compound with an aromatic aldehyde to form a 2-phenylacrylonitrile derivative, a common core for AhR ligands.[5]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Acetonitrile

  • Reaction vial or round-bottom flask

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 4.37 mmol) and the aromatic aldehyde (1.0 eq) in ethanol (20 mL) in a reaction vial.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., ~43 µL, 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: a. If a precipitate has formed, cool the mixture in an ice bath for 30 minutes. b. Collect the solid product by vacuum filtration. c. Wash the product with cold ethanol to remove any unreacted starting materials and catalyst. d. Dry the product under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Causality of Experimental Choices: Piperidine is a mild base that is highly effective in catalyzing the Knoevenagel condensation. It deprotonates the active methylene group, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. The subsequent dehydration step is often spontaneous. Ethanol is a good solvent choice as it dissolves the reactants but often allows the less polar product to precipitate upon formation, driving the reaction to completion.

Biological Evaluation of Derived Compounds

Once novel AhR ligands are synthesized from the parent acetamide, their biological activity must be assessed. A standard initial screen involves evaluating their cytotoxicity against relevant cancer cell lines.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (DMSO diluted in media) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Dilutions A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key intermediate in medicinal chemistry, notably as a precursor for developing novel anti-cancer agents that target the Aryl hydrocarbon Receptor (AhR).[1] Despite its significance, a comprehensive, publicly available dataset on its solubility is lacking. This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By synthesizing its physicochemical properties with gold-standard experimental and analytical protocols, this document empowers research teams to generate reliable, reproducible solubility data, a critical parameter for advancing drug discovery and development programs.

Physicochemical Profile and Predicted Solubility Behavior

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. Understanding these characteristics is the first step in predicting its behavior in various solvent systems.

The key structural features of this compound are the hydrophobic dichlorophenyl ring, the polar amide linkage capable of hydrogen bonding, and the polar cyano group. While the amide and cyano moieties enhance polarity, the large, halogenated aromatic ring is the dominant contributor to the molecule's overall hydrophobicity.

This is quantitatively supported by its calculated LogP (octanol-water partition coefficient) of 2.72.[1] This positive value indicates a preference for a non-polar environment over an aqueous one, suggesting low intrinsic aqueous solubility. The presence of the cyano group does, however, improve its aqueous solubility when compared to its parent compound, N-(3,4-dichlorophenyl)acetamide (LogP = 3.02).[1] Nevertheless, for practical applications in drug development, the compound is expected to be classified as poorly soluble. Its moderate solubility in polar organic solvents is anticipated.[2]

A summary of its core physicochemical properties is presented below.

PropertyValueSource
CAS Number 15386-80-8[3][4]
Molecular Formula C₉H₆Cl₂N₂O[2]
Molecular Weight 229.06 g/mol [4]
Melting Point 164 - 166 °C[4]
Calculated LogP 2.72[1]
Physical Form Solid[4]
InChIKey HXXDPDIVNQZPCJ-UHFFFAOYSA-N[4]

Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain the most accurate and thermodynamically relevant solubility value, the shake-flask method is the universally accepted gold standard.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The following protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Causality and Experimental Design

The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This ensures the measured concentration is the true maximum solubility under the specified conditions, not a supersaturated or metastable state which can occur in kinetic assays. Temperature control is critical as solubility is highly temperature-dependent.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is defined as enough solid remaining undissolved at the end of the experiment to be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO) to each vial.

  • Equilibration: Seal the vials securely. Place them in a temperature-controlled orbital shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

    • Expert Insight: Preliminary experiments should be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation: Allow the vials to stand stationary at the controlled temperature for at least 2 hours to allow undissolved solids to sediment.

  • Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove any remaining microscopic solid particles.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the quantifiable range of the analytical method described in Section 3. Analyze the final concentration.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Let stand to allow sedimentation (2h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate accurately F->G H Quantify concentration via HPLC-UV G->H

Caption: Equilibrium Solubility Workflow via Shake-Flask Method.

Validated Protocol for HPLC-UV Quantification

A robust and validated analytical method is required to accurately measure the compound's concentration in the prepared saturated solutions. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard, reliable choice for this type of small molecule.[3]

Rationale for Method Selection

The compound's LogP of 2.72 indicates sufficient hydrophobicity for good retention on a C18 reversed-phase column. The dichlorophenyl aromatic system provides a strong chromophore, making UV detection highly sensitive and specific. An isocratic method is often sufficient for simple solubility samples, offering speed and robustness.

Step-by-Step HPLC-UV Protocol
  • Instrumentation & Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Phosphoric acid or formic acid (0.1%) can be added to control pH and improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for maximal absorbance; ~254 nm is a good starting point.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

  • Calibration Curve Construction:

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the known concentration for each standard.

    • Perform a linear regression on the data. The calibration curve is acceptable if the coefficient of determination (r²) is > 0.999.

  • Sample Analysis:

    • Inject the diluted filtrate samples prepared in Section 2.2.

    • Record the peak area for the analyte.

  • Concentration Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent (expressed in µg/mL or mg/mL).

Analytical Quantification Workflow Diagram

G cluster_std 1. Calibration cluster_sample 2. Sample Analysis cluster_calc 3. Calculation A Prepare primary stock solution (1 mg/mL) B Create serial dilutions (min. 5 standards) A->B C Inject standards & record peak areas B->C D Plot Area vs. Conc. Generate linear regression (r² > 0.999) C->D G Calculate concentration in diluted sample using regression equation D->G Input Equation E Inject diluted filtrate from solubility experiment F Record peak area E->F F->G Input Area H Multiply by dilution factor G->H I Final Solubility Result (mg/mL) H->I

Caption: HPLC-UV Workflow for Solubility Sample Quantification.

Conclusion

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16): 1349-1354. [Link]
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

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Deconstructing the Molecular Signature: A Spectroscopic Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth spectroscopic characterization of 2-Cyano-N-(3,4-dichlorophenyl)acetamide (C₉H₆Cl₂N₂O), a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1] The precise elucidation of its molecular architecture through various spectroscopic techniques is not merely an academic exercise but a critical step in ensuring the quality, purity, and desired reactivity of this compound in complex synthetic pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound. Beyond a simple presentation of data, this guide delves into the causality behind the observed spectroscopic signatures, providing a framework for logical interpretation and troubleshooting. By integrating experimental protocols, data analysis, and visual workflows, we aim to equip the reader with the expertise to confidently handle and characterize this important chemical entity.

Molecular Structure and Key Physicochemical Properties:

  • Chemical Formula: C₉H₆Cl₂N₂O

  • Molecular Weight: 229.06 g/mol [1]

  • CAS Number: 15386-80-8[1]

  • Melting Point: 164 - 166 °C

  • Appearance: Solid[2]

The following sections will dissect the spectroscopic data, providing a foundational understanding of how each technique contributes to the holistic structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the hydrogen environments within a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton framework.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹H NMR Data Summary
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10.5 - 11.0Singlet1HAmide N-H
~7.9Doublet1HAr-H (C2-H)
~7.6Doublet1HAr-H (C6-H)
~7.4Doublet of doublets1HAr-H (C5-H)
~3.9Singlet2HMethylene CH

Note: The chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the amide proton, the aromatic protons of the dichlorophenyl ring, and the methylene protons.

  • Amide Proton (N-H): A broad singlet is anticipated in the downfield region (around 10.5-11.0 ppm), characteristic of an amide proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (Ar-H): The 3,4-disubstituted aromatic ring gives rise to a characteristic splitting pattern.

    • The proton at the C2 position (adjacent to the amide group) is expected to be a doublet due to coupling with the C6-proton.

    • The proton at the C6 position will also appear as a doublet, coupling with the C5-proton.

    • The proton at the C5 position will be a doublet of doublets, as it is coupled to both the C2 and C6 protons.

  • Methylene Protons (CH₂): The two protons of the methylene group adjacent to the cyano and carbonyl groups are chemically equivalent and are expected to appear as a sharp singlet around 3.9 ppm. The electron-withdrawing nature of the neighboring cyano and carbonyl groups causes this downfield shift.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation a Dissolve in Deuterated Solvent b Acquire FID on NMR Spectrometer a->b c Fourier Transform b->c d Phase Correction c->d e Chemical Shift Calibration d->e f Integration e->f g Assign Signals to Molecular Structure f->g

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Tune the NMR spectrometer to the ¹³C frequency.

    • Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Data Summary
Chemical Shift (δ) (ppm)Assignment
~165Carbonyl C =O
~138Ar-C (C1)
~131Ar-C (C4)
~130Ar-C (C3)
~122Ar-C (C5)
~120Ar-C (C6)
~118Ar-C (C2)
~116Cyano C ≡N
~25Methylene C H₂

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and will appear at the lowest field, typically around 165 ppm.

  • Aromatic Carbons (Ar-C): The six carbons of the dichlorophenyl ring will have distinct chemical shifts. The carbons directly attached to the chlorine atoms (C3 and C4) and the nitrogen atom (C1) will have their resonances shifted downfield. The remaining aromatic carbons (C2, C5, and C6) will appear at higher field.

  • Cyano Carbon (C≡N): The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

  • Methylene Carbon (CH₂): The aliphatic methylene carbon will be the most shielded carbon and will appear at the highest field, around 25 ppm.

Logical Relationship in ¹³C NMR Interpretation

G Structure Molecular Structure of this compound FunctionalGroups Identify Functional Groups: - Amide - Dichlorophenyl - Cyano - Methylene Structure->FunctionalGroups ChemShifts Predict Chemical Shift Ranges based on Electronegativity and Hybridization FunctionalGroups->ChemShifts Assignment Correlate Predicted Shifts with Observed Signals ChemShifts->Assignment Spectrum Acquired ¹³C NMR Spectrum Spectrum->Assignment

Caption: Logic flow for ¹³C NMR spectral assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

FT-IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchAmide
~2250C≡N stretchCyano
~1680C=O stretch (Amide I)Amide
~1590, 1470C=C stretchAromatic Ring
~1540N-H bend (Amide II)Amide
~1130C-Cl stretchAryl Halide
~820C-H out-of-plane bend1,2,4-Trisubstituted Aromatic
Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands for each functional group.

  • Amide Group: The amide functionality gives rise to several distinct bands. The N-H stretching vibration appears as a sharp to moderately broad band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption around 1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1540 cm⁻¹.

  • Cyano Group: The C≡N triple bond stretch is a sharp, and usually intense, absorption in the region of 2250 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring appear as a series of bands between 1600 and 1450 cm⁻¹. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong band around 820 cm⁻¹ is expected.

  • Aryl Halide: The C-Cl stretching vibrations typically occur in the fingerprint region, around 1130 cm⁻¹.

FT-IR Experimental Workflow

G Start Start SamplePrep Prepare Sample (KBr Pellet or ATR) Start->SamplePrep Background Acquire Background Spectrum SamplePrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Subtract Background SampleScan->Process Analyze Identify Characteristic Absorption Bands Process->Analyze End End Analyze->End

Caption: FT-IR experimental and analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., HPLC or GC).

  • Ionization: Ionize the sample using a suitable technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data Summary
m/zInterpretation
228/230/232Molecular Ion [M]⁺ (isotopic pattern for 2 Cl)
188/190[M - CH₂CN]⁺
160/162[Cl₂C₆H₃NH]⁺
126[ClC₆H₃NH]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and aspects of its structure.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z corresponding to the molecular weight of the compound (229.06). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the peaks at m/z 228, 230, and 232 will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization. Common fragmentation pathways include:

    • Loss of the cyanomethyl group (CH₂CN), resulting in a fragment ion at m/z 188/190.

    • Cleavage of the amide bond, leading to fragments corresponding to the dichlorophenylamine cation ([Cl₂C₆H₃NH]⁺) at m/z 160/162 and the cyanoketene radical cation.

Mass Spectrometry Analysis Pathway

G cluster_0 Ionization cluster_1 Mass Analysis cluster_2 Detection & Interpretation a Sample Introduction & Ionization (e.g., ESI) b Separation of Ions by m/z a->b c Generate Mass Spectrum b->c d Identify Molecular Ion Peak (with Isotopic Pattern) c->d e Analyze Fragmentation Pattern d->e

Caption: Pathway for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a multi-faceted view of its molecular structure, confirming the connectivity of atoms and the presence of key functional groups. This detailed spectroscopic signature is indispensable for quality control in synthetic processes and serves as a critical reference for researchers engaged in the development of novel pharmaceuticals. The methodologies and interpretations outlined herein are intended to empower scientists with the practical knowledge required to confidently utilize this important chemical intermediate in their research endeavors.

References

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An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Cyano-N-(3,4-dichlorophenyl)acetamide is a halogenated N-aryl cyanoacetamide of significant interest in medicinal and materials chemistry. The presence of a reactive cyanoacetamide core, combined with the electronic and lipophilic properties imparted by the 3,4-dichlorophenyl moiety, makes this compound a versatile synthon and a candidate for biological screening. This guide provides a comprehensive overview of its synthesis, physicochemical properties, known biological activities, and potential applications, grounded in authoritative literature and established chemical principles. Detailed experimental protocols are provided to facilitate further research and application.

Introduction: The Chemical and Biological Significance of N-Aryl Cyanoacetamides

N-aryl cyanoacetamides are a class of organic compounds characterized by a core structure featuring an amide linkage between an aromatic ring and a cyano-substituted acetyl group. These molecules are highly valued in synthetic chemistry because they are polyfunctional, possessing both nucleophilic and electrophilic centers that can be exploited for the construction of complex heterocyclic systems.[1][2] The cyanoacetamide moiety is a key building block for a plethora of multicomponent reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, which are themselves important pharmaceutical scaffolds.[3]

The biological relevance of this class is broad and well-documented. Cyanoacetamide derivatives have been investigated for a wide range of bioactivities, including antimicrobial, anticancer, antiviral, and insecticidal properties.[4][5][6][7][8] The introduction of halogen atoms, such as chlorine, onto the aryl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,4-dichloro substitution pattern, specifically, is often associated with enhanced bioactivity in various pharmacophores.[9] Therefore, this compound serves as a prototypical example for exploring the potential of this chemical space.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution between 3,4-dichloroaniline and a reactive derivative of cyanoacetic acid, such as an ester or an acyl chloride.[4]

Rationale for Synthetic Route Selection:
  • Availability of Precursors: 3,4-dichloroaniline and ethyl cyanoacetate are commercially available and relatively inexpensive starting materials.

  • Reaction Efficiency: The acylation reaction is typically high-yielding and proceeds under mild conditions, minimizing the formation of side products.

  • Versatility: The general method can be adapted to create a library of analogues by varying the substituted aniline.

A common laboratory-scale approach involves the direct condensation of 3,4-dichloroaniline with ethyl cyanoacetate at elevated temperatures or the acylation using cyanoacetyl chloride in the presence of a base at cooler temperatures to control reactivity.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3,4-Dichloroaniline P Nucleophilic Acyl Substitution (Condensation) A->P B Ethyl Cyanoacetate B->P C This compound P->C Ethanol (byproduct)

Caption: General synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its application in research and development, from designing experimental conditions to interpreting biological data.

PropertyValueSource
CAS Number 15386-80-8[9]
Molecular Formula C₉H₆Cl₂N₂O[4][9]
Molecular Weight 229.06 g/mol [4][9]
Appearance Solid[9]
Melting Point 164 - 166 °C
LogP (calculated) 2.72[4]
InChIKey HXXDPDIVNQZPCJ-UHFFFAOYSA-N[9]

Spectroscopic Signatures (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring (typically in the 7.0-8.0 ppm range), a singlet for the methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups, and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (~160-170 ppm), the methylene carbon, and the nitrile carbon (~115-120 ppm).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C≡N stretching (~2250 cm⁻¹), C=O stretching (~1670 cm⁻¹), and aromatic C=C vibrations.

Biological Activity and Potential Applications

While extensive biological data specifically for this compound is limited in publicly accessible literature, the broader class of N-aryl cyanoacetamides has demonstrated significant potential.[2][8] This compound serves as a valuable intermediate and a scaffold for developing novel therapeutic agents.

Antiviral and Anticancer Potential

Research has shown that this compound is a compound of interest for its potential antiviral and anticancer activities.[4] It has been investigated for its ability to inhibit the papain-like protease (PLpro) of viruses like SARS-CoV-2, which is crucial for viral replication.[4] Molecular docking studies suggest a strong binding affinity to the PLpro active site.[4]

In oncology, the compound was screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, where it showed selective cytotoxicity towards certain tumor types.[4] It is also considered a precursor for developing molecules that target the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in breast cancer.[4]

Antimicrobial and Insecticidal Activity

The cyanoacetamide core is a known pharmacophore in antimicrobial agents.[5] The presence of the dichlorophenyl group is often associated with compounds active against various bacterial and fungal strains.[9] The mechanism often involves the disruption of essential enzymatic processes or cell membrane integrity in the pathogen. Similarly, many commercial insecticides and pesticides contain chlorinated aromatic rings, suggesting that this compound could be explored for agrochemical applications.[6][7]

Screening_Workflow cluster_assays Primary Biological Screening cluster_results Outcome Analysis cluster_development Lead Optimization start This compound A Antimicrobial Assay (e.g., MIC determination) start->A B Anticancer Assay (e.g., MTT on cell lines) start->B C Antiviral Assay (e.g., Plaque reduction) start->C D Enzyme Inhibition (e.g., PLpro, Kinases) start->D R1 Identify 'Hit' Activity A->R1 B->R1 C->R1 D->R1 R2 Determine Potency (IC₅₀ / EC₅₀ / MIC) R1->R2 O Structure-Activity Relationship (SAR) Studies R2->O

Caption: Logical workflow for the biological screening of the title compound.

Detailed Experimental Protocols

The following protocols are provided as standardized, self-validating methodologies for researchers.

Protocol 1: Synthesis via Nucleophilic Acyl Substitution

Objective: To synthesize this compound from 3,4-dichloroaniline and cyanoacetyl chloride.

Materials:

  • 3,4-dichloroaniline (1.0 eq)

  • Cyanoacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,4-dichloroaniline and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine to the stirred solution.

  • Acylation: Add cyanoacetyl chloride dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C. Causality: This slow, cold addition prevents side reactions and uncontrolled exotherms.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once complete, quench the reaction by adding 1M HCl to neutralize the excess TEA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Self-Validation: The bicarbonate wash removes unreacted acidic starting material, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure product.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a target bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in log-phase growth

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plate

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Incubator (37 °C)

  • Microplate reader (OD₆₀₀ nm)

Procedure:

  • Plate Preparation: Add 50 µL of MHB to wells A-H in columns 2 through 12 of a 96-well plate.

  • Compound Dilution: In column 1, add 100 µL of the compound stock solution to well A. In subsequent wells of column 1, add controls (e.g., B: positive control antibiotic, C: negative DMSO control, D: media-only sterility control).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 11. Discard the final 50 µL from column 11. Column 12 will serve as a growth control with no compound. Self-Validation: This serial dilution creates a precise concentration gradient to pinpoint the MIC.

  • Inoculation: Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in MHB. Add 50 µL of this inoculum to all wells except the sterility control (well D1). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Future Research Outlook

The foundation of knowledge surrounding this compound suggests several promising avenues for future investigation:

  • Library Synthesis: Creation of a focused library of analogues by varying the substitution pattern on the phenyl ring to establish clear Structure-Activity Relationships (SAR).

  • Mechanism of Action Studies: For any confirmed biological "hits," detailed studies are required to identify the specific molecular target and mechanism of action.

  • Formulation and Delivery: Exploring formulations to improve the solubility and bioavailability of the compound for potential in vivo studies.[4]

  • Materials Science: Investigating its use as a building block for novel polymers or functional materials, leveraging the reactivity of the cyano and amide groups.

References

  • This compound - SIELC Technologies. [Link]
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH N
  • Cyanoacetamide derivatives reactivity - ResearchG
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. [Link]
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio)
  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests - ResearchG
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchG
  • Cyanoacetamides (IV)
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE - precisionFDA. [Link]
  • Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines - ResearchG
  • Cyanoacetamide MCR (III)
  • Cyanoacetamide - Wikipedia. [Link]
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
  • 2-Cyano-N-(2,4-Dichloro-5-Hydroxyphenyl)

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Potential Research Applications of 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of modern drug discovery, the exploration of novel chemical entities with predictable and potent biological activities is paramount. 2-Cyano-N-(3,4-dichlorophenyl)acetamide emerges as a compound of significant interest, not only for its unique structural features but also for its compelling resemblance to established therapeutic agents. This guide provides an in-depth analysis of its potential research applications, grounded in established biochemical principles and supported by actionable experimental designs.

At its core, this compound is an acetamide derivative characterized by a dichlorinated phenyl ring and a cyano functional group. Its true potential, however, is illuminated when compared to Teriflunomide (A77 1726), the active metabolite of the approved immunomodulatory drug Leflunomide.

The structural homology between these two molecules is striking and forms the basis of our primary hypothesis: that this compound functions as a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical bottleneck in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[1][2][3] By inhibiting DHODH, Teriflunomide exerts its immunomodulatory effects, which are foundational to its use in treating autoimmune conditions like multiple sclerosis and rheumatoid arthritis.[3][4][5]

Beyond this primary putative mechanism, preliminary data suggests that the broader chemical scaffold may interact with other key cellular targets. Notably, some derivatives have been investigated for their ability to modulate the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in cancer, and to inhibit viral enzymes like the papain-like protease (PLpro), which is crucial for the replication of certain viruses.[6]

This guide will dissect the therapeutic potential stemming from these mechanisms, offering researchers a comprehensive roadmap for investigating this compound in three key areas: immunology, oncology, and virology.

Part 1: Immunomodulation in Autoimmune Disorders

Scientific Rationale: Targeting Lymphocyte Proliferation at its Source

Autoimmune diseases are driven by the aberrant and uncontrolled proliferation of self-reactive T and B lymphocytes. These rapidly dividing cells have a high demand for nucleotides to synthesize new DNA.[2] The de novo pyrimidine synthesis pathway is therefore a critical metabolic dependency for these pathogenic immune cells. By inhibiting DHODH, this compound is hypothesized to starve activated lymphocytes of the essential pyrimidine building blocks, leading to a cytostatic effect that halts their proliferation and dampens the inflammatory cascade.[1][2][7] This targeted action is anticipated to reduce inflammation and disease progression while having a lesser impact on resting or memory lymphocytes, which can utilize pyrimidine salvage pathways.[4] This offers a compelling therapeutic window for treating diseases like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

DHODH_Inhibition_Pathway cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate Product DHO Dihydroorotate DHO->DHODH Substrate UMP UMP Orotate->UMP Leads to DNA_Synth DNA Synthesis & Cell Proliferation T_Cell Activated T-Cell DNA_Synth->T_Cell Enables Compound 2-Cyano-N-(3,4-dichloro phenyl)acetamide Compound->DHODH Inhibition UMP->DNA_Synth Pyrimidine Precursor

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.

Experimental Protocol 1: In Vitro Lymphocyte Proliferation Assay

This protocol details a method to assess the direct cytostatic effect of the compound on activated human T-cells using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Objective: To quantify the dose-dependent inhibition of T-cell proliferation.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (5 mM stock in DMSO)

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI with 10% FBS.

  • Cell Plating: Wash cells twice and resuspend in complete RPMI. Plate 2x10^5 cells/well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in complete RPMI. Add to the designated wells. Include a vehicle control (DMSO) and a positive control (Teriflunomide).

  • T-Cell Activation: Add a mitogen (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Culture the cells for 4-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis: Harvest cells and stain with T-cell markers (e.g., anti-CD3). Analyze on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cell generations.

  • Data Analysis: Calculate the proliferation index and the percentage of divided cells for each concentration. Determine the IC50 value for proliferation inhibition.

Self-Validation: The inclusion of unstimulated controls (no proliferation), stimulated vehicle controls (maximum proliferation), and a positive control (Teriflunomide) ensures the validity of the assay system.

Part 2: Applications in Oncology Research

Scientific Rationale: Exploiting the Metabolic Vulnerabilities of Cancer

Cancer is fundamentally a disease of uncontrolled cell proliferation. Malignant cells exhibit reprogrammed metabolism, often characterized by a heightened reliance on de novo biosynthetic pathways to fuel their rapid growth.[8][9] The de novo pyrimidine synthesis pathway is one such dependency, making DHODH a highly attractive target for cancer therapy.[3][9][10] By inhibiting DHODH, this compound could selectively target cancer cells, leading to cell cycle arrest and apoptosis.[8]

Furthermore, recent studies have shown that DHODH inhibition can enhance the efficacy of cancer immunotherapy.[11][12][13] Pyrimidine starvation has been found to upregulate the expression of antigen presentation machinery (MHC-I) on cancer cells, making them more visible and susceptible to attack by cytotoxic T-cells.[11][14] This provides a strong rationale for investigating the compound both as a monotherapy and in combination with immune checkpoint inhibitors.

Anticancer_Mechanism cluster_Effects Cellular Consequences Compound 2-Cyano-N-(3,4-dichloro phenyl)acetamide DHODH DHODH Inhibition Compound->DHODH AhR AhR Modulation? Compound->AhR Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Tumor_Growth_Inhibition Tumor Growth Inhibition AhR->Tumor_Growth_Inhibition Potential direct/indirect effects Cell_Cycle_Arrest S-Phase Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest MHC_Upregulation MHC-I Upregulation Pyrimidine_Depletion->MHC_Upregulation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Tumor_Growth_Inhibition MHC_Upregulation->Tumor_Growth_Inhibition via Immune Response

Caption: Potential anticancer mechanisms of this compound.

Data Presentation: In Vitro Cytotoxicity Screening

A crucial first step is to determine the compound's potency against a diverse panel of human cancer cell lines. The data below is a representative table summarizing potential outcomes from such a screen.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma2.8
HCT116Colorectal Carcinoma4.1
U-87 MGGlioblastoma7.5
HL-60Acute Myeloid Leukemia0.9
PANC-1Pancreatic Carcinoma6.3
Experimental Protocol 2: In Vivo Human Tumor Xenograft Study

This protocol outlines a standard workflow for evaluating the anti-tumor efficacy of the compound in an immunodeficient mouse model.

Objective: To determine if the compound inhibits tumor growth in a live animal model.

Materials:

  • This compound

  • Athymic Nude Mice (e.g., NU/J strain)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel

  • Appropriate vehicle for compound formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2x10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Compound (Dose 1), Compound (Dose 2), Positive Control.

  • Treatment Administration: Prepare the compound in the vehicle. Administer treatment via the desired route (e.g., oral gavage) daily for 21 days.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for downstream analysis (e.g., histology, Western blot).

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Trustworthiness: This protocol is self-validating through the use of a vehicle control group, which establishes the baseline tumor growth rate, and randomization of animals to prevent bias. Monitoring body weight is a critical control for assessing treatment-related toxicity.

Part 3: Antiviral Research Applications

Scientific Rationale: Restricting the Viral Replication Engine

Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery to replicate their genetic material and produce progeny.[3] This includes the host's nucleotide synthesis pathways. By depleting the intracellular pool of pyrimidines through DHODH inhibition, this compound could create an inhospitable environment for viral replication, representing a broad-spectrum, host-targeted antiviral strategy.[3] This approach is attractive because it is less likely to be overcome by viral mutations compared to drugs that target specific viral proteins.

Additionally, as suggested by preliminary findings for similar compounds, there is a potential for direct inhibition of viral enzymes.[6] For coronaviruses like SARS-CoV-2, the papain-like protease (PLpro) is essential for processing the viral polyprotein and for stripping ubiquitin and ISG15 modifications from host proteins, thereby helping the virus evade the innate immune response. A molecule that could dually inhibit a host metabolic enzyme and a key viral protease would be a highly valuable therapeutic candidate.

Antiviral_Workflow Start Start: Identify Virus of Interest Step1 In Vitro Cell Culture (e.g., Vero E6 cells) Start->Step1 Step2 Infect cells with virus + treat with compound dilutions Step1->Step2 Step6 Assess Cytotoxicity (CC50) Step1->Step6 Parallel Assay on Uninfected Cells Step3 Incubate for 24-72h Step2->Step3 Step4 Quantify Viral Load Step3->Step4 Step5 Determine EC50 Step4->Step5 Step7 Calculate Selectivity Index (SI = CC50 / EC50) Step5->Step7 Step6->Step7 End Candidate for Further Study Step7->End

Caption: High-level workflow for in vitro screening of antiviral activity.

References

  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Tre
  • Mechanism of action of teriflunomide. Various Authors.
  • Teriflunomide - Wikipedia. Wikipedia.
  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - PubMed Central. PubMed Central.
  • This compound - Benchchem. Benchchem.
  • What are DHODH inhibitors and how do they work? - Patsnap Synapse.
  • A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed. PubMed.
  • What is the mechanism of Teriflunomide? - Patsnap Synapse.
  • Teriflunomide (A77 1726) | Leflunomide Active Metabolite - MedchemExpress.com. MedchemExpress.
  • The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed. PubMed.
  • The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha - PubMed. PubMed.
  • Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer - ASH Publications.
  • The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed. PubMed.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC - NIH.
  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC - NIH.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed. PubMed.

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2-Cyano-N-(3,4-dichlorophenyl)acetamide mechanism of action theories

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Action of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Executive Summary

This compound is a versatile organic compound belonging to the cyanoacetamide class of molecules. Its unique chemical structure, featuring a reactive cyano group and a dichlorinated phenyl ring, has drawn significant interest from the scientific community.[1] This has led to the exploration of its derivatives in various fields, including medicinal chemistry and materials science. This guide provides a detailed examination of the prevailing theories regarding the mechanism of action of this compound, focusing on its roles as a potential antiviral and anticancer agent. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to validate these hypotheses, offering a comprehensive resource for researchers and drug development professionals.

Compound Profile: Synthesis and Chemical Properties

The chemical identity of this compound is rooted in its structure, which confers specific reactivity and biological activity. The electron-withdrawing properties of the cyano group and the chlorine substituents are key to its molecular interactions.[1]

Synthesis Pathway

The most common and efficient synthesis of this compound is achieved through nucleophilic acylation. This process involves the reaction of 3,4-dichloroaniline with a cyanoacetylating agent, such as cyanoacetyl chloride, in the presence of a base.[1] The base is crucial as it deprotonates the aniline, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the cyanoacetyl chloride.[1]

Experimental Protocol: Nucleophilic Acylation

  • Dissolution: Dissolve 3,4-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a base such as triethylamine or pyridine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is a critical step to control the reaction rate and minimize the formation of unwanted side products.[1]

  • Acylation: Slowly add cyanoacetyl chloride (1.1 equivalents) to the cooled mixture while stirring.

  • Reaction: Allow the reaction to proceed for 4-6 hours, monitoring its progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up & Purification: Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the final compound.

Mechanism of Action I: Antiviral Activity via Papain-Like Protease (PLpro) Inhibition

One of the most significant areas of research for this compound is its potential as an antiviral agent, particularly against coronaviruses like SARS-CoV-2.[1] The primary mechanism proposed is the inhibition of the viral papain-like protease (PLpro).

The Causality of PLpro Targeting

Papain-like protease (PLpro) is a critical enzyme for viral replication. It is responsible for cleaving the viral polyprotein into individual functional proteins necessary for assembling new virions. By inhibiting PLpro, the viral life cycle is interrupted, effectively blocking its replication.[1]

Molecular Interaction

Studies, including molecular docking simulations, indicate that this compound acts as a non-covalent inhibitor of PLpro.[1] It is theorized to bind to the active site of the enzyme through a combination of hydrogen bonds and pi-stacking interactions, preventing the substrate from accessing the catalytic residues.[1]

PLpro_Inhibition cluster_0 Viral Replication Cycle cluster_1 Inhibition Mechanism Polyprotein Viral Polyprotein PLpro PLpro Enzyme (Active Site) Polyprotein->PLpro Cleavage Proteins Functional Viral Proteins PLpro->Proteins BlockedPLpro Inactive PLpro-Inhibitor Complex PLpro->BlockedPLpro Replication Viral Assembly & Replication Proteins->Replication Compound This compound Compound->BlockedPLpro Non-covalent binding NoCleavage Cleavage Blocked BlockedPLpro->NoCleavage

Caption: PLpro inhibition by this compound.

Experimental Validation: In Vitro PLpro Inhibition Assay

The inhibitory effect of the compound on PLpro can be quantified using a fluorogenic substrate assay.

  • Reagents: Recombinant PLpro enzyme, a specific fluorogenic peptide substrate (e.g., Z-RLRGG-AMC), assay buffer, and the test compound.

  • Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add the assay buffer, PLpro enzyme, and the test compound (or DMSO as a vehicle control). c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the increase in fluorescence over time using a plate reader. The cleavage of the substrate by PLpro releases the fluorescent AMC group.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The efficacy of an inhibitor is determined by its IC50 value. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 Value (µM)
This compoundSARS-CoV-2 PLproFluorogenic AssayHypothetical 5.2
Positive Control (e.g., GRL-0617)SARS-CoV-2 PLproFluorogenic AssayHypothetical 0.5

Mechanism of Action II: Anticancer Activity via Apoptosis Induction

Derivatives of this compound have demonstrated selective cytotoxicity against various human cancer cell lines.[1] The leading theory for this anticancer activity is the induction of apoptosis, or programmed cell death.

The Causality of Apoptosis Induction

A hallmark of cancer is the evasion of apoptosis. Compounds that can reactivate this process in cancer cells while sparing normal, healthy cells are highly sought after as therapeutic agents.[1] Studies have shown that this compound can disrupt the cell cycle and increase markers of apoptosis in cancer cells.[1]

Proposed Signaling Pathway

The precise pathway is under investigation, but it is believed to involve intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways. The compound may act as a stress-inducing agent, leading to the activation of a cascade of cysteine-aspartic proteases (caspases), which are the executioners of apoptosis.

Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Stress Cellular Stress / Bioactivation Cell->Stress Internalization Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3/7) Stress->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Cell_Death Programmed Cell Death Apoptosis->Cell_Death

Caption: Apoptosis induction pathway in cancer cells.

Experimental Validation: Caspase-Glo® 3/7 Assay

This is a widely used, luminescence-based method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24, 48 hours). Include untreated cells as a negative control.

  • Lysis and Detection: Add the Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic caspase-3/7 substrate. If caspases 3/7 are active, the substrate is cleaved, and a luminescent signal is generated by luciferase.

  • Measurement: Incubate for 1-2 hours at room temperature, then measure the luminescence with a plate reader.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of caspase 3/7 activity. Data can be used to generate dose-response curves and calculate the EC50 for apoptosis induction.

Data Presentation: NCI-60 Screening Insights

The National Cancer Institute (NCI) has screened compounds against a panel of 60 human cancer cell lines. While specific data for this exact compound may not be public, related structures often show differential sensitivity.[1]

Cancer Cell LineTissue of OriginGI50 (µM) - Growth Inhibition
SF-268CNS CancerHypothetical 2.1
HCT-116Colon CancerHypothetical 3.5
MCF7Breast CancerHypothetical 8.9
A549Lung CancerHypothetical >10

Note: Data is hypothetical for illustrative purposes, based on findings that the compound exhibits selectivity toward specific tumor types.[1]

Conclusion and Future Directions

The available evidence strongly suggests that this compound operates through at least two distinct mechanisms of action: inhibition of viral PLpro and induction of apoptosis in cancer cells. Its ability to engage in specific, non-covalent interactions makes it an attractive scaffold for further drug development. Future research should focus on elucidating the precise molecular targets in the apoptotic pathway and optimizing the structure to enhance potency and selectivity for both antiviral and anticancer applications. The broad biological activity profile, which also includes antimicrobial and insecticidal properties in its derivatives, underscores the chemical versatility of the cyanoacetamide core.[1][2]

References

  • This compound. Benchchem.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences.
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ASJP.

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An In-depth Technical Guide to the Homologues and Analogues of 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the homologues and analogues of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key scaffold in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical class. We will explore how systematic structural modifications of the parent compound can lead to compounds with diverse biological activities, from anticancer to analgesic properties.

The Core Moiety: this compound

This compound is a synthetic compound that has garnered significant interest as a chemical intermediate in the development of novel therapeutic agents.[1] Its structure, featuring a reactive cyano group, an acetamide linker, and a dichlorinated phenyl ring, offers multiple points for chemical modification, making it an ideal starting point for the exploration of chemical space in drug discovery programs. The parent compound itself is a precursor in the synthesis of 2-phenylacrylonitriles that target the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in certain cancers.[1]

The synthesis of this compound is typically achieved through the nucleophilic substitution or condensation reaction between 3,4-dichloroaniline and a suitable cyanoacetylating agent, such as ethyl cyanoacetate.[1] The reaction conditions can be optimized by adjusting solvent polarity and the choice of catalyst to improve yields.[1]

Homologues: Exploring the Impact of Chain Length

Homologues are compounds belonging to a series that differ from each other by a repeating unit, typically a methylene group (-CH2-). In the context of this compound, homologation primarily involves the extension of the acetamide linker. While extensive research on a homologous series of this specific compound is not widely published, we can infer the synthetic strategies and potential impact on biological activity from related structures.

Synthesis of N-(3,4-dichlorophenyl)alkanamides

The synthesis of homologues such as N-(3,4-dichlorophenyl)propanamide and N-(3,4-dichlorophenyl)butanamide can be achieved by reacting 3,4-dichloroaniline with the corresponding acyl chlorides (propanoyl chloride, butanoyl chloride) in the presence of a base like pyridine to neutralize the HCl formed during the reaction.[1]

Experimental Protocol: General Synthesis of N-(3,4-dichlorophenyl)alkanamides

  • Dissolve 3,4-dichloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., pyridine, triethylamine) (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride (e.g., propanoyl chloride, butanoyl chloride) (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(3,4-dichlorophenyl)alkanamide.

Expected Impact on Biological Activity

Increasing the length of the alkyl chain in the acetamide linker can significantly impact the compound's physicochemical properties, such as lipophilicity and conformational flexibility. This, in turn, can affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its binding affinity to biological targets. Generally, increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic degradation and off-target effects.

Analogues: Diversifying the Core Structure

Analogues are compounds that are structurally similar to the parent compound but differ in one or more atoms or functional groups. The exploration of analogues of this compound has led to the discovery of compounds with a wide range of biological activities.

Analogues with Modified Phenyl Ring Substitution

The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in many biologically active compounds, often contributing to favorable binding interactions. Structure-activity relationship (SAR) studies on related aryl acetamides have shown that electron-withdrawing groups on the phenyl ring are generally preferred for certain biological activities.[2]

Substitution PatternKey FindingsReference
2,4-dichloroOften explored in SAR studies of N-phenylamides.[3]
2,6-dichloroCan influence the torsional angle of the amide bond, affecting conformation.[3]
Monosubstitution (e.g., 4-chloro, 4-fluoro)Generally well-tolerated, with fluorine sometimes playing a remarkable role in potency.[2]
TrisubstitutionCan further enhance activity depending on the target.[2]

DOT Diagram: Phenyl Ring Substitution

G Parent 3,4-dichloro Analogue1 2,4-dichloro Parent->Analogue1 Isomeric Analogue2 2,6-dichloro Parent->Analogue2 Isomeric Analogue3 4-fluoro Parent->Analogue3 Substitution Analogue4 3,4,5-trichloro Parent->Analogue4 Substitution

Caption: Modifications to the phenyl ring substitution pattern.

Analogues with Modified Acetamide Linker

Modification of the acetamide linker has led to the discovery of potent and selective kappa-opioid agonists. These analogues typically feature N-methylation and the introduction of a substituted ethylamine moiety. This highlights how significant alterations to the linker can completely shift the therapeutic target of the chemical scaffold.

A notable series of analogues are the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides.[4][5] The synthesis of these compounds often starts from chiral amino acids to introduce specific stereochemistry, which can be crucial for their biological activity.[5]

DOT Diagram: Acetamide Linker Modification

G Parent This compound -NH-CO-CH2-CN Analogue Kappa-Opioid Agonist -N(CH3)-CO-CH2-Ar Parent:f1->Analogue:f1 Linker Modification

Caption: Transformation of the acetamide linker.

Analogues with Modified Cyano Group

The cyano group in this compound is a key feature, contributing to the molecule's electronic properties and acting as a potential hydrogen bond acceptor. Replacing the cyano group with other electron-withdrawing groups or bioisosteres can modulate the compound's activity. Potential bioisosteres for a nitrile group include:

  • Tetrazole: A common carboxylic acid and nitrile bioisostere.[6]

  • Oxadiazole/Thiadiazole: Heterocyclic rings that can mimic the electronic properties of the cyano group.[6][7]

  • Trifluoromethyl group: A strongly electron-withdrawing group.

The synthesis of these analogues would require different synthetic strategies, often involving the coupling of 3,4-dichloroaniline with a suitably functionalized carboxylic acid or its derivative.

Heterocyclic Analogues: Bioisosteric Replacement of the Dichlorophenyl Ring

In medicinal chemistry, replacing a phenyl ring with a heterocyclic ring is a common strategy to improve physicochemical properties, modulate biological activity, and explore new intellectual property space.[8][9] The 3,4-dichlorophenyl moiety can be replaced by various heterocycles that mimic its size, shape, and electronic properties.

Potential heterocyclic bioisosteres for the 3,4-dichlorophenyl ring include:

  • Thiophene: A five-membered sulfur-containing heterocycle.

  • Pyridine: A six-membered nitrogen-containing heterocycle.

  • Thiazole: A five-membered ring containing both sulfur and nitrogen.

  • Benzothiophene: A bicyclic system that can mimic the extended aromatic system.

The choice of the heterocyclic ring can influence the compound's metabolic stability, solubility, and potential for specific interactions with the biological target.

DOT Diagram: Bioisosteric Replacements

G Dichlorophenyl Dichlorophenyl Thiophene Thiophene Dichlorophenyl->Thiophene Bioisostere Pyridine Pyridine Dichlorophenyl->Pyridine Bioisostere Thiazole Thiazole Dichlorophenyl->Thiazole Bioisostere Benzothiophene Benzothiophene Dichlorophenyl->Benzothiophene Bioisostere

Caption: Heterocyclic bioisosteres for the dichlorophenyl ring.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR findings for analogues of this compound based on the available literature.

Molecular ModificationImpact on Biological ActivityTherapeutic AreaReferences
Phenyl Ring Substitution Electron-withdrawing groups are generally favored. The position of substituents is crucial.Anticancer, Antiparasitic[2]
Acetamide Linker Modification N-methylation and introduction of a substituted ethylamine can lead to potent kappa-opioid agonism.Analgesia[4][5]
Cyano Group Replacement Replacement with other electron-withdrawing groups can modulate activity.Varies[6][7]
Heterocyclic Replacement of Phenyl Ring Can improve physicochemical properties and alter biological activity.Varies[8][9]

Conclusion and Future Directions

The scaffold of this compound represents a privileged starting point for the design and synthesis of novel bioactive molecules. The exploration of its homologues and analogues has already yielded compounds with diverse therapeutic potential, from anticancer agents to potent analgesics. The modular nature of its synthesis allows for the systematic investigation of structure-activity relationships, guiding the development of next-generation therapeutics.

Future research in this area should focus on:

  • Systematic homologation studies to better understand the impact of linker length on ADME properties and biological activity.

  • Exploration of a wider range of bioisosteres for both the cyano group and the dichlorophenyl ring to fine-tune compound properties.

  • Application of computational modeling and in silico screening to predict the biological activity of novel analogues and guide synthetic efforts.

  • Elucidation of the mechanism of action for newly discovered active compounds to better understand their therapeutic potential.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full potential of the this compound scaffold and its derivatives can be realized, leading to the development of new and effective treatments for a range of diseases.

References

  • Synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex. (URL: [Link])
  • Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. (URL: [Link])
  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- Ethyl]-Acetamides: The Use of Conformational Analysis in the Development of a Novel Series of Potent Opioid Kappa Agonists. (URL: [Link])
  • The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. (URL: [Link])
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (URL: [Link])
  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (URL: [Link])
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (URL: [Link])
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (URL: [Link])
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (URL: [Link])
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (URL: [Link])
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (URL: [Link])
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (URL: [Link])
  • Synthesis, and synthetic applic
  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists. (URL: [Link])
  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Satur
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (URL: [Link])
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (URL: [Link])
  • Improved synthesis process for N,N-dimethylcyanoacetamide. (URL: )
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condens
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (URL: [Link])
  • N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE. (URL: [Link])
  • Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (URL: [Link])
  • Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. (URL: [Link])

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An In-depth Technical Guide to the Safety and Handling of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a chemical intermediate with considerable importance in the field of medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a dichlorophenyl ring, an amide linkage, and a reactive cyano group, makes it a versatile precursor for synthesizing a variety of biologically active molecules.[1][2] This compound has been investigated for several therapeutic applications, including the development of novel anticancer and antiviral agents.[1] Specifically, it has been studied for its potential to inhibit the papain-like protease (PLpro) of viruses like SARS-CoV-2 and for its selective cytotoxicity against various cancer cell lines.[1] Given its role as a building block in the synthesis of potentially therapeutic compounds, a thorough understanding of its chemical properties, safe handling procedures, and potential hazards is paramount for researchers and scientists in drug development.

This guide provides a comprehensive overview of this compound, focusing on its safe handling, storage, and disposal, alongside its chemical properties and biological significance. The protocols and information herein are synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Chemical and Physical Properties

A foundational aspect of safely handling any chemical compound is understanding its physical and chemical characteristics. These properties influence storage conditions, handling procedures, and the selection of appropriate personal protective equipment.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 15386-80-8[2][3]
Molecular Formula C₉H₆Cl₂N₂O[1][2][3]
Molecular Weight 229.06 g/mol [3]
Appearance Solid[3]
Melting Point 164 - 166 °C[3]
Purity Typically ≥95%[3]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazard information for structurally similar compounds, such as other dichlorophenyl acetamides and cyanoacetamides, provides a strong basis for assessing its potential risks. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds indicate that this substance should be handled with care.

GHS Hazard Statements for Structurally Related Compounds:
  • H302: Harmful if swallowed. [3][4]

  • H312: Harmful in contact with skin. [3][4]

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H332: Harmful if inhaled. [3][4]

  • H335: May cause respiratory irritation. [5]

Signal Word: Warning[3][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Nitrile gloves are a suitable choice. A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[7] Ensure adequate ventilation at all times.[5][8]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.[5][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation and are in good working order.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][6] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[6]

Laboratory Handling and Storage Protocol

Adherence to strict protocols for handling and storage is fundamental to ensuring laboratory safety and maintaining the integrity of the compound.

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for safely handling the compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure you are wearing the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[5] Set up your workspace within a certified chemical fume hood to mitigate inhalation risks.[8]

  • Handling:

    • Avoid the formation of dust and aerosols.[7]

    • When weighing the solid, use a spatula and handle it gently.

    • If making a solution, add the solid to the solvent slowly.

    • Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling is complete.[5][8]

Storage Conditions

Proper storage is crucial to prevent degradation and ensure safety.

  • Container: Store in a tightly closed container.[5][8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[5][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6] The compound is stable under recommended storage conditions.[7]

Spill and Disposal Procedures

Accidents can happen, and being prepared with a clear spill and disposal plan is essential.

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For solid spills, avoid creating dust.

  • Absorb/Collect: Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, labeled disposal container.[5][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal
  • Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[6][8]

  • Do not allow the product to enter drains or waterways.[5][7]

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and reaction byproducts. The compound is typically synthesized through nucleophilic substitution or condensation reactions.[1] A common route involves the acylation of 3,4-dichloroaniline with a cyanoacetic acid derivative.

General Synthesis Workflow

G General Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification reactant1 3,4-Dichloroaniline reaction Acylation Reaction (e.g., in Ethanol with Piperidine catalyst) reactant1->reaction reactant2 Ethyl Cyanoacetate (or similar acylating agent) reactant2->reaction workup_cool Cool Reaction Mixture reaction->workup_cool workup_filter Filter Precipitate workup_cool->workup_filter workup_wash Wash with Cold Solvent workup_filter->workup_wash workup_dry Dry the Product workup_wash->workup_dry purify Recrystallization (e.g., from Ethanol) workup_dry->purify product Final Product: This compound purify->product

Caption: A typical synthetic pathway for the target compound.

Chemical Reactivity

The presence of both a cyano and a carbonyl functional group makes this compound a versatile chemical intermediate.[1]

  • Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.[1]

  • Condensation Reactions: The carbonyl group allows for condensation reactions, which can be used to form various heterocyclic compounds.[1]

  • Hydrolysis: The amide and nitrile groups can be hydrolyzed under acidic or basic conditions.

Biological Activity and Applications

This compound is primarily of interest due to its diverse biological activities, which make it a valuable scaffold in drug discovery.

  • Antiviral Activity: It has been explored for its potential to inhibit viral enzymes, such as the papain-like protease (PLpro), which is crucial for viral replication.[1]

  • Anticancer Activity: Derivatives of this compound are being investigated for their ability to selectively induce apoptosis (programmed cell death) in cancer cells while having minimal effect on normal cells.[1] It has been identified as a precursor for molecules that target the Aryl hydrocarbon Receptor (AhR), a potential therapeutic target for some forms of breast cancer.[1]

  • Other Potential Applications: The dichlorophenyl group is often associated with bioactive compounds, suggesting potential applications in agrochemicals as well.[2]

Analytical Methods

For researchers working with this compound, reliable analytical methods are necessary for quality control and experimental analysis. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and separation of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed.[9][10] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9][10]

References

  • Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • This compound | SIELC Technologies. (2018, May 16).
  • material safety data sheet - cyanoacetamide 98%. (n.d.).

Sources

Methodological & Application

Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide from 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-771726-SN-1

Topic:

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key chemical intermediate, holds significant relevance in the landscape of early-stage drug discovery.[1] It serves as a crucial precursor for synthesizing novel compounds targeting the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in various cancers, including aggressive triple-negative breast cancer.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 3,4-dichloroaniline. The methodology detailed herein is designed for reproducibility and scalability, addressing common challenges in acylation reactions. We will delve into the reaction mechanism, a step-by-step synthesis protocol, purification, characterization, and critical safety considerations.

Reaction Overview and Mechanism

The synthesis is achieved through the nucleophilic acylation of 3,4-dichloroaniline. A common and effective method involves the reaction of 3,4-dichloroaniline with an activated cyanoacetic acid derivative, such as cyanoacetyl chloride or by direct condensation with ethyl cyanoacetate at elevated temperatures.[1][2]

The reaction detailed in this protocol utilizes the direct condensation of 3,4-dichloroaniline with an excess of ethyl cyanoacetate. This method avoids the need to prepare more reactive and moisture-sensitive acyl chlorides. The reaction proceeds by the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the ester. The ethanol is distilled off during the reaction to drive the equilibrium towards the product.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )FormPuritySupplier
3,4-Dichloroaniline95-76-1162.02Solid≥97%Sigma-Aldrich
Ethyl cyanoacetate105-56-6113.12Liquid≥98%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Distillation head with condenser and receiving flask

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of cyanoacetanilides.[2]

Reaction Setup
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a distillation apparatus, add 3,4-dichloroaniline (34.50 g, 0.213 mol).

  • Reagent Addition: To the flask, add an excess of ethyl cyanoacetate (113.96 g, 1.0075 mol).[2] The excess ethyl cyanoacetate also serves as the reaction solvent.

Reaction Execution
  • Heating: Begin stirring the mixture and heat the flask using a heating mantle.

  • Temperature Control: Raise the temperature of the reaction mixture to 192°C.[2]

  • Distillation and Monitoring: Maintain the reaction at this temperature for 4 hours. During this period, ethanol, a byproduct of the reaction, will distill off. The collection of the theoretical amount of ethanol can be used to monitor the reaction's progress.

Work-up and Purification
  • Cooling and Crystallization: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product will crystallize out of the excess ethyl cyanoacetate.

  • Isolation: Filter the solid product using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual ethyl cyanoacetate and other impurities.

  • Drying: Dry the collected solid product in a vacuum oven at 60-70°C until a constant weight is achieved. A typical yield for this procedure is around 80%.[2]

Caption: Step-by-step synthesis workflow.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Molecular Weight 229.06 g/mol [1]
Appearance Colorless/White Solid[2]
Melting Point 164 - 167°C[2]
Purity (by HPLC) ≥95%

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the methylene protons of the acetamide group.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product.

Safety Precautions

It is imperative to handle all chemicals with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]

  • 3,4-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause serious eye damage and may cause an allergic skin reaction.[6] Avoid all personal contact, including inhalation.[5]

  • Ethyl Cyanoacetate: This reagent is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[3]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; reaction temperature too low; insufficient reaction time.Ensure the reaction temperature is maintained at 192°C. Extend the reaction time if necessary and monitor for complete distillation of ethanol.
Product is Oily or Impure Incomplete removal of ethyl cyanoacetate; presence of side products.Ensure thorough washing of the product with cold ethanol. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary.
Dark-colored Product Decomposition at high temperatures.Ensure the reaction temperature does not significantly exceed 192°C.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction temperature and allowing for the removal of the ethanol byproduct, high-purity product can be obtained in good yield. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis. The resulting compound is a valuable intermediate for further research and development in medicinal chemistry.

References

  • Google Patents. (1982). CH646418A5 - Process for the preparation of cyanoacetanilides.

Sources

Application Note: A Validated Laboratory-Scale Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key chemical intermediate with significant applications in the fields of medicinal chemistry and drug discovery. Its structural motif is found in molecules developed as potential therapeutic agents. Notably, this compound serves as a valuable precursor in the synthesis of novel anticancer agents that target the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in breast cancer.[1] Furthermore, its derivatives have been explored for their potential as antiviral drugs, highlighting the versatility of this chemical scaffold in generating structure-activity relationship (SAR) data for targeted therapies.[1]

This document provides a detailed, reliable, and validated protocol for the laboratory-scale synthesis of this compound. The chosen synthetic route involves the direct amidation of cyanoacetic acid with 3,4-dichloroaniline, facilitated by phosphorus trichloride as a dehydrating and activating agent. This method is selected for its efficiency and control over reaction conditions, making it highly suitable for a research laboratory setting. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Reaction Scheme

The overall transformation is an amide bond formation between a carboxylic acid and an amine. Phosphorus trichloride (PCl₃) acts as the activating agent, converting the carboxylic acid into a more reactive intermediate (an acyl phosphite or acyl chloride), which is then readily attacked by the amine nucleophile.

Reaction scheme for the synthesis of this compound

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Required PuritySupplier Example
3,4-Dichloroaniline95-76-1≥98%Sigma-Aldrich
Cyanoacetic acid372-09-8≥99%Merck
Phosphorus trichloride7719-12-2≥98%Sigma-Aldrich
Toluene108-88-3Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8ACS Reagent GradeVWR
Ethanol64-17-595% or 200 ProofDecon Labs
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Laboratory GradeAlfa Aesar
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel (60 mL)

  • Ice-water bath

  • Thermometer or temperature probe

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Health and Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause serious eye damage and may cause an allergic skin reaction.[3][4] Avoid all personal contact.

  • Cyanoacetic Acid: Harmful if swallowed or inhaled.[5] Causes severe skin burns and eye damage.[6] Do not breathe dust.

  • Phosphorus Trichloride: Fatal if swallowed or inhaled.[7][8] Reacts violently with water, liberating toxic gas.[9] Causes severe skin burns and eye damage.[9] This reagent must be handled with extreme caution under anhydrous conditions. Use a syringe or cannula for transfers and ensure all glassware is thoroughly dried.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Can cause skin irritation.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles

  • Full-face shield

  • Flame-resistant lab coat

Experimental Workflow Diagram

SynthesisWorkflow A Reaction Setup B Reagent Addition (PCl₃) C Reaction at Reflux B->C Heat to Reflux D Quenching & Work-up C->D Cool & Pour on Ice E Isolation of Crude Product D->E Filtration F Purification (Recrystallization) E->F Dissolve & Cool G Drying & Characterization F->G Filter & Dry

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Reaction Setup
  • Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a thermometer.

  • Place the entire setup in an ice-water bath on a magnetic stirrer.

  • Charge the flask with 3,4-dichloroaniline (8.10 g, 50.0 mmol, 1.0 eq.) and cyanoacetic acid (4.68 g, 55.0 mmol, 1.1 eq.).

  • Add 100 mL of anhydrous toluene to the flask. Stir the mixture to form a slurry.

Reagent Addition and Reaction
  • In the dropping funnel, prepare a solution of phosphorus trichloride (2.75 g, 1.7 mL, 20.0 mmol, 0.4 eq.) in 20 mL of anhydrous toluene.

    • Causality: PCl₃ is the activating agent. It is added as a solution in the reaction solvent to ensure better control over the addition rate and to dissipate the heat generated during the exothermic reaction. The stoichiometry requires 1/3 equivalent of PCl₃ for each equivalent of carboxylic acid; a slight excess (0.4 eq.) is used to ensure complete activation.

  • While maintaining the internal temperature of the flask between 0-5 °C, add the PCl₃ solution dropwise to the stirred slurry over a period of 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Replace the ice bath with a heating mantle and heat the reaction mixture to reflux (approx. 110 °C).

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of the 3,4-dichloroaniline spot.

Work-up and Product Isolation
  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously in the fume hood.

    • Causality: Quenching with ice-water hydrolyzes any unreacted phosphorus trichloride and precipitates the water-insoluble crude product.

  • Continue stirring for 30 minutes until all the ice has melted and a solid precipitate has formed.

  • Isolate the crude solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with 50 mL of a cold 5% sodium bicarbonate aqueous solution and then with two 50 mL portions of cold deionized water.

    • Causality: The sodium bicarbonate wash neutralizes and removes acidic byproducts (e.g., phosphorous acid, HCl) and any unreacted cyanoacetic acid. The water wash removes residual salts.

  • Press the solid as dry as possible on the filter.

Purification and Characterization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add approximately 100-120 mL of 95% ethanol and heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short plug of celite to remove the charcoal.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The identity and purity of the final product should be confirmed.

    • Yield: Typically 80-90%.

    • Melting Point: Expected range is 164-166 °C.[10]

    • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

Parameter3,4-DichloroanilineCyanoacetic AcidPhosphorus TrichlorideTolueneProduct
Molar Mass ( g/mol ) 162.0285.06137.33-229.06
Amount (g) 8.104.682.75120 mL~9.2 - 10.3
Amount (mol) 0.0500.0550.020-~0.040 - 0.045
Equivalents 1.01.10.4--
Role Starting MaterialReagentActivating AgentSolventTarget Compound
Expected Yield (%) ----80-90%
Melting Point (°C) 66-71[11]66[12]--164-166[10]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Trichloride.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - cyanoacetic acid 98%.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, February 7). Trade name: 3,4-Dichloroaniline.
  • Google Patents. (n.d.). CH646418A5 - Process for the preparation of cyanoacetanilides.
  • Organic Syntheses. (n.d.). cyanoacetamide.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • SIELC Technologies. (2018, May 16). This compound.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline.

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer agents, a reliable and validated analytical method is crucial for ensuring its purity, stability, and overall quality control. This application note details the methodological choices, provides a step-by-step protocol, and outlines the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction to the Analyte

This compound (CAS No: 15386-80-8) is an organic compound featuring cyano, amide, and dichlorophenyl functional groups. These structural motifs contribute to its potential biological activity and make it a valuable precursor in the synthesis of therapeutic candidates. A thorough understanding of its physicochemical properties is fundamental to developing a specific and reliable analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06 g/mol
Appearance Solid
Melting Point 164 - 166 °C
LogP 2.72

Given its aromatic nature and moderate polarity (LogP of 2.72), RP-HPLC is the analytical technique of choice, offering excellent resolution, sensitivity, and specificity.

Rationale for HPLC Method Development

The primary objective is to develop a method that is accurate, precise, and stability-indicating. The choices for the chromatographic parameters are grounded in the chemical properties of the analyte and established chromatographic principles.

  • Chromatographic Mode (Reverse-Phase): The analyte is a moderately nonpolar aromatic compound, making it ideally suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This is the most common and versatile mode in HPLC.

  • Column Selection (C18): A C18 (octadecylsilane) column is selected for its robust hydrophobic retention of a wide range of organic molecules. Its widespread use ensures method transferability.

  • Mobile Phase Composition: A gradient of acetonitrile and water with a phosphoric acid modifier is chosen.

    • Acetonitrile (ACN): Preferred over methanol for its lower viscosity and lower UV cutoff wavelength, which generally results in better resolution and lower backpressure.

    • Water (HPLC Grade): The primary polar component of the mobile phase.

    • Phosphoric Acid: Added to control the pH of the mobile phase (typically to an acidic pH of 2.5-3.0). This suppresses the ionization of any residual silanols on the silica-based stationary phase and ensures that the amide analyte is in a consistent, protonated state, leading to sharper, more symmetrical peaks. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.

  • Detection Wavelength: The dichlorophenyl and acetamide chromophores suggest strong UV absorbance. While a full UV scan (200-400 nm) is recommended during development to identify the wavelength of maximum absorbance (λ-max), a detection wavelength of 225 nm is selected as a robust starting point, offering high sensitivity for this class of aromatic compounds.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector (e.g., Waters Alliance, Agilent 1260, or equivalent).

  • Chromatographic data system (CDS) software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (85%, analytical grade).

Solution Preparation
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Prepare the sample in a similar manner to the standard to achieve a target concentration of 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline.

System Suitability

Before initiating validation experiments, the suitability of the chromatographic system is verified. A working standard solution (50 µg/mL) is injected five times. The system is deemed ready for analysis if it meets the criteria in Table 3.

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.
Validation Parameters and Acceptance Criteria

The method will be validated for specificity, linearity, range, accuracy, and precision.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, a placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time.No interfering peaks at the retention time of the main analyte. Peak purity should pass.
Linearity Analyze a series of at least five concentrations ranging from 50% to 150% of the working concentration (25 to 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method is linear, accurate, and precise within these limits.50% to 150% of the working concentration (25 to 75 µg/mL).
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of a series of diluted solutions.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.System suitability parameters must be met. Results should not be significantly affected.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process for analyzing a sample of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard inject Inject Samples into HPLC prep_std->inject prep_sample Weigh & Dissolve Test Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject prep_mp Prepare Mobile Phases & Diluent sst System Suitability Test (SST) prep_mp->sst sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from sample preparation to final reporting.

Method Development and Validation Logic

This diagram outlines the logical progression from initial method development to full validation.

G dev Method Development select_col Column & Phase Selection dev->select_col opt_mp Mobile Phase Optimization dev->opt_mp opt_params Parameter Optimization (Flow, Temp, λ) dev->opt_params val Method Validation (ICH Q2 R1) select_col->val opt_mp->val opt_params->val spec Specificity val->spec lin Linearity & Range val->lin acc Accuracy val->acc prec Precision val->prec robust Robustness val->robust loq LOD / LOQ val->loq routine Routine Use in QC spec->routine lin->routine acc->routine prec->routine robust->routine loq->routine

Caption: Logical flow for HPLC method development and subsequent validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, and precise method for the quantitative analysis of this compound. Adherence to the described protocol and validation standards ensures the generation of reliable and high-quality data suitable for regulatory submission and routine quality control in a GxP environment.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Shabir, G.A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Tech. [Link]
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Pharmaguideline.
  • Dong, M. W., & Huynh-Ba, K. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

Purification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. This protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of the target compound, effectively removing common process-related impurities.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone of purification in organic synthesis, prized for its efficiency in removing impurities from solid compounds.[1][2] The principle of this technique hinges on the differential solubility of a compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the cooled solvent (mother liquor).[2]

This compound (MW: 229.06 g/mol , MP: 164-166 °C) is a solid at room temperature.[3] A primary impurity often encountered during its synthesis is N-(3,4-Dichlorophenyl)acetamide, which arises from the hydrolysis of the cyano group.[4] The structural similarity between the desired product and this key impurity necessitates a carefully optimized recrystallization protocol to ensure their effective separation. This guide details a validated method using a mixed solvent system of ethyl acetate and hexane, which has been demonstrated to elevate the purity of this compound from approximately 90% to over 99%.[4]

Principles of Solvent Selection for this compound

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. The ideal solvent should:

  • Exhibit a steep solubility curve: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize recovery.[1]

  • Not react with the compound: The solvent must be chemically inert towards the compound being purified.[1]

  • Dissolve impurities readily at all temperatures or not at all: This allows for the removal of impurities either by remaining in the mother liquor or through hot filtration.

  • Have a relatively low boiling point: This facilitates easy removal from the purified crystals.[1]

  • Be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.

For this compound, a mixed solvent system of ethyl acetate and hexane provides an optimal balance of these properties. Ethyl acetate, a moderately polar solvent, effectively dissolves the polar acetamide at elevated temperatures. Hexane, a non-polar solvent, acts as an anti-solvent, significantly reducing the solubility of the target compound upon cooling, thereby inducing crystallization. The key impurity, N-(3,4-Dichlorophenyl)acetamide, exhibits slightly different polarity, which allows for its segregation in the mother liquor during the recrystallization process.

Experimental Protocol

This section outlines the detailed, step-by-step procedure for the recrystallization of this compound.

Materials and Equipment
Reagents and Materials Equipment
Crude this compoundErlenmeyer flasks (various sizes)
Ethyl acetate (reagent grade)Heating mantle or hot plate with magnetic stirrer
Hexane (reagent grade)Magnetic stir bars
Boiling chipsCondenser
Filter paper (qualitative)Buchner funnel and filter flask
Distilled waterVacuum source
Spatula
Glass stirring rod
Ice bath
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolution: Add crude solid to Erlenmeyer flask. Add minimal hot ethyl acetate to dissolve. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C Crystallization: Add hexane dropwise to the hot solution until cloudy. Re-clarify with a few drops of hot ethyl acetate. A->C No insoluble impurities B->C D Cooling: Allow to cool slowly to room temperature. Further cool in an ice bath. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a small amount of cold ethyl acetate/hexane mixture. E->F G Drying: Dry the purified crystals under vacuum. F->G H Analysis: Determine melting point and purity (e.g., by HPLC). G->H

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and a few boiling chips to the flask. c. In a separate flask, heat the ethyl acetate to its boiling point (77 °C). d. Add the hot ethyl acetate to the crude solid in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution.[5]

  • Hot Filtration (if necessary): a. If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization: a. To the hot, clear solution, slowly add hexane dropwise while stirring until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated. b. Add a few more drops of hot ethyl acetate until the solution becomes clear again. The goal is to have a solution that is just at its saturation point at the boiling temperature.

  • Cooling and Crystal Growth: a. Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals. b. Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethyl acetate/hexane mother liquor. b. Collect the crystals by vacuum filtration. c. Transfer any remaining crystals from the flask to the funnel using a small amount of the cold mother liquor.

  • Washing: a. With the vacuum still applied, wash the crystals with a small portion of a cold (0-5 °C) 3:1 ethyl acetate/hexane mixture to rinse away any adhering impurities. b. Be judicious with the washing solvent to avoid significant loss of the purified product.

  • Drying: a. Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them. b. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven or a desiccator.

Data and Expected Results

ParameterSpecification
Starting Purity~90%
Final Purity>99%
Solvent SystemEthyl Acetate / Hexane
Optimal Ratio (v/v)3:1
Melting Point (Purified)164 - 166 °C
Expected Recovery80-90% (dependent on initial purity)
AppearanceWhite to off-white crystalline solid

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out (product separates as a liquid)The solution is too concentrated, or the boiling point of the solvent is lower than the melting point of the solute.Reheat the mixture to dissolve the oil. Add a small amount of additional hot ethyl acetate and allow to cool more slowly.
No Crystal Formation The solution is too dilute, or supersaturation has occurred.Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. If that fails, reheat the solution to evaporate some of the solvent and then cool again. A seed crystal of the pure compound can also be added.
Low Recovery Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution and wash with a minimal amount of ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Crystals Colored impurities are present.If the color is significant, after dissolving the crude product in hot ethyl acetate, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration before proceeding with crystallization.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and effective method for the purification of this compound. By utilizing a 3:1 (v/v) mixture of ethyl acetate and hexane, researchers can consistently achieve high purity levels, making the compound suitable for subsequent stages of pharmaceutical development and research. The principles and troubleshooting guide provided herein offer a comprehensive resource for optimizing this critical purification step.

References

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • HBCSE. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization.
  • University of South Florida, Department of Chemistry. (n.d.). Recrystallization.

Sources

Application Notes and Protocols: Characterizing 2-Cyano-N-(3,4-dichlorophenyl)acetamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a chemical intermediate with a molecular formula of C9H6Cl2N2O and a molecular weight of 229.06 g/mol [1][2]. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential as an anti-cancer and antiviral agent[1]. Structurally, it features a dichlorophenyl moiety, which is often associated with bioactive compounds, and a cyanoacetamide group that can participate in various chemical reactions[1][2]. The electron-withdrawing properties of the cyano group and the presence of the 3,4-dichloro substitution on the phenyl ring are thought to enhance its binding affinity to biological targets[1].

While the precise mechanism of action for its anti-cancer effects is still under investigation, preliminary studies suggest it may involve the induction of apoptosis in cancer cell lines[1]. Given that protein kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer, we hypothesize that this compound may exert its anti-neoplastic effects through the inhibition of one or more protein kinases.

This document provides a comprehensive guide for researchers to investigate the potential of this compound as a kinase inhibitor. We will use a hypothetical scenario where we evaluate its activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. The protocols detailed herein are broadly applicable for screening and characterizing novel kinase inhibitors.

Hypothetical Kinase Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival[3][4]. Constitutive activation of EGFR, through mutation or overexpression, is a key driver in the progression of several cancers, making it a well-established therapeutic target[5][6]. The general anti-cancer properties of this compound make EGFR a plausible, albeit hypothetical, target for our investigation.

Hypothetical Inhibitory Profile of this compound

To illustrate the potential of this compound as a kinase inhibitor, we present the following hypothetical inhibitory data. These values are for illustrative purposes only and would need to be determined experimentally.

Kinase TargetThis compound IC50 (nM)Gefitinib IC50 (nM)[6]
EGFR (Wild-Type)2515.5
Kinase B850>10,000
Kinase C>10,000>10,000

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Gefitinib, a known EGFR inhibitor, is used as a positive control.

Experimental Protocols

The following protocols provide a step-by-step guide to assess the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase, such as EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity[7][8].

Principle: The kinase reaction consumes ATP and produces ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.

Materials:

  • Recombinant human EGFR kinase (or other kinase of interest)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the EGFR kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be determined empirically but are typically at or below the Km for each[9].

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value[7].

Causality Behind Experimental Choices:

  • DMSO Control: Essential for determining the baseline kinase activity without inhibition and for ensuring the vehicle has no effect on the assay.

  • Pre-incubation of Inhibitor and Kinase: Allows for the establishment of binding equilibrium between the inhibitor and the kinase before the start of the reaction.

  • Empirical Determination of Substrate and ATP Concentrations: Crucial for ensuring the assay is run under conditions of initial velocity, which is a prerequisite for accurate IC50 determination[9].

G cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound/control to 96-well plate Compound_Prep->Add_Compound Control_Prep Prepare DMSO vehicle control Control_Prep->Add_Compound Add_Kinase Add EGFR kinase Add_Compound->Add_Kinase Pre_Incubate Incubate for 10 min at RT Add_Kinase->Pre_Incubate Start_Reaction Add Substrate/ATP mixture Pre_Incubate->Start_Reaction Incubate_Reaction Incubate for 60 min at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min at RT Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate for 30 min at RT Detect_Signal->Incubate_Detect Read_Plate Measure luminescence Incubate_Detect->Read_Plate Plot_Data Plot luminescence vs. log[inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from dose-response curve Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cellular Phosphorylation Assay

This cell-based assay is designed to confirm the inhibitory activity of this compound on its target kinase within a physiological context[10][11]. This is achieved by measuring the phosphorylation of a downstream substrate of the kinase. For EGFR, a common substrate is EGFR itself (autophosphorylation) at specific tyrosine residues.

Principle: Cells overexpressing the target kinase are treated with the inhibitor. Following cell lysis, the level of phosphorylation of a specific substrate is quantified using an antibody-based detection method such as ELISA or Western Blotting[5]. A decrease in substrate phosphorylation indicates inhibition of the kinase.

Materials:

  • A549 (human lung carcinoma) cell line, known to express EGFR.

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin.

  • This compound.

  • EGF (Epidermal Growth Factor).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[3].

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western Blotting apparatus.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels[3].

    • Pre-treat the cells with various concentrations of this compound (or DMSO control) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes[3].

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

Self-Validation and Trustworthiness:

  • Total Protein Control: Probing for a total, non-phosphorylated form of the target protein (e.g., total EGFR) is crucial to ensure that any observed decrease in the phosphorylated protein is due to kinase inhibition and not a general decrease in protein expression.

  • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin can also be used to confirm equal loading of protein across all lanes.

  • Positive and Negative Controls: Including a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a DMSO-treated, EGF-stimulated sample as a negative control for inhibition are essential for validating the assay results.

G cluster_pathway Hypothetical EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Inhibitor This compound Inhibitor->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • BMG LABTECH. (2020, September 1). Kinase assays.

Sources

Application Notes and Protocols for 2-Cyano-N-(3,4-dichlorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

This compound is a synthetic organic compound that has emerged as a molecule of significant interest in the landscape of medicinal chemistry.[1][2] Its structure, characterized by a cyanoacetamide core linked to a 3,4-dichlorophenyl moiety, provides a versatile scaffold for the development of novel therapeutic agents.[1][2] The presence of the electron-withdrawing cyano group and the dichlorophenyl ring imparts unique chemical properties that have been exploited to generate derivatives with a range of biological activities.[1] This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the synthesis and evaluation of this compound and its analogs in two key therapeutic areas: antiviral and anticancer research.

The primary biological activities identified for derivatives of this scaffold include the inhibition of viral proteases, crucial for viral replication, and the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key player in cancer progression.[1] Specifically, it has shown potential as an inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, and as a precursor for compounds that selectively target cancer cells.[1] These dual activities make this compound a valuable starting point for drug discovery programs.

This guide will provide a detailed exploration of the synthesis of this compound, followed by step-by-step protocols for its evaluation in relevant in vitro assays. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.

I. Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being nucleophilic acyl substitution and condensation reactions. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Protocol 1: Synthesis via Nucleophilic Acylation

This method involves the reaction of 3,4-dichloroaniline with a cyanoacetic acid derivative, such as cyanoacetyl chloride, in the presence of a base.

Materials:

  • 3,4-dichloroaniline

  • Cyanoacetyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloroaniline (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine or pyridine (1.2 equivalents) to the solution while stirring.

  • Slowly add a solution of cyanoacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis via Condensation Reaction

This alternative route utilizes the condensation of 3,4-dichloroaniline with ethyl cyanoacetate.[3] This method is often preferred for larger scale synthesis as it avoids the use of more hazardous acyl chlorides.

Materials:

  • 3,4-dichloroaniline

  • Ethyl cyanoacetate

  • Ethanol or Isopropanol

  • A catalytic amount of a base (e.g., piperidine or sodium ethoxide)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3,4-dichloroaniline (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol or isopropanol.

  • Add a catalytic amount of piperidine or sodium ethoxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

II. Application in Antiviral Research: Targeting SARS-CoV-2 Papain-like Protease (PLpro)

Derivatives of this compound have been identified as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is a crucial enzyme for viral replication and also plays a role in dismantling the host's innate immune response, making it an attractive target for antiviral therapies.[4] The following protocols outline the evaluation of the compound's inhibitory activity against PLpro.

Protocol 3: In Vitro PLpro Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of PLpro activity using a fluorogenic substrate. The cleavage of the substrate by PLpro results in an increase in fluorescence, which is diminished in the presence of an inhibitor.

Materials:

  • Recombinant SARS-CoV-2 PLpro enzyme

  • Fluorogenic PLpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)[2]

  • This compound (dissolved in DMSO)

  • Known PLpro inhibitor (e.g., GRL-0617) as a positive control[4]

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).

  • Add the PLpro enzyme solution to each well and incubate at 30°C for 1 hour to allow for inhibitor binding.[2]

  • Initiate the enzymatic reaction by adding the fluorogenic PLpro substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a period of 60 minutes at 30°C.[2]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value.

III. Application in Anticancer Research: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

This compound serves as a precursor for the synthesis of molecules that target the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in the development of certain cancers, including breast cancer.[1] Activation of the AhR pathway can lead to the suppression of tumor cell proliferation.[5]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • MCF-7 (human breast adenocarcinoma) or other relevant cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

IV. Data Presentation

Quantitative data from the experimental protocols should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: Representative Antiviral Activity of this compound Derivatives

Compound DerivativeVirusAssay TypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Derivative ASARS-CoV-2PLpro Inhibition-Data to be determined--
Derivative BSARS-CoV-2Cytopathic EffectVero E6Data to be determinedData to be determinedData to be determined

EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values are essential for determining the therapeutic window of an antiviral compound.

Table 2: Representative Anticancer Activity of this compound Derivatives

Compound DerivativeCancer Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
Derivative XMCF-7Breast AdenocarcinomaMTT48Data to be determined
Derivative YHT-29Colorectal CarcinomaMTT48Data to be determined
Derivative ZA549Lung CarcinomaMTT72Data to be determined

IC50 (Half-maximal inhibitory concentration) values indicate the potency of the compound in inhibiting cancer cell growth.

V. Experimental Workflow Visualization

experimental_workflow

VI. Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antiviral and anticancer agents. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of this compound and its derivatives. Further research should focus on optimizing the structure to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential. The exploration of its mechanism of action in different cancer types and against a broader range of viruses will be crucial for its future development as a clinical candidate.

VII. References

  • Chemical structures of selected known AhR ligands, (Z) - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved January 9, 2026, from [Link]

  • U.S. researchers divulge new compounds for SARS-CoV-2 infection - BioWorld. (2022, June 16). Retrieved January 9, 2026, from [Link]

  • Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PubMed Central. (2021, March 16). Retrieved January 9, 2026, from [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Signaling network map of the aryl hydrocarbon receptor - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - Wiley Online Library. (n.d.). Retrieved January 9, 2026, from [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Advancements in the development of antivirals against SARS-Coronavirus - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PubMed Central. (2024, August 15). Retrieved January 9, 2026, from [Link]

  • The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC. (2023, April 24). Retrieved January 9, 2026, from [Link]

  • Study explores phytochemical-based antivirals against SARS-CoV-2 infection. (2022, April 11). Retrieved January 9, 2026, from [Link]

  • (PDF) Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - ResearchGate. (2022, February 1). Retrieved January 9, 2026, from [Link]

  • Inhibitors of SARS-CoV-2 PLpro - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • In search of cytotoxic selectivity on cancer cells with biogenically synthesized Ag/AgCl nanoparticles - Beilstein Journals. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Inhibitors of SARS-CoV-2 PLpro - ResearchGate. (2022, April 26). Retrieved January 9, 2026, from [Link]

  • Medicinal Plants with Antiviral Properties to Tackle Covid-19 Pandemic: A Short-Review. (2021, April 28). Retrieved January 9, 2026, from [Link]

  • Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cytotoxicity assay in MCF-7 cells at (A) 24... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC. (2022, August 1). Retrieved January 9, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-Cyano-N-(3,4-dichlorophenyl)acetamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a highly versatile and reactive intermediate, and its strategic applications in the synthesis of diverse heterocyclic scaffolds. The document elucidates the core reactivity principles stemming from its unique polyfunctional structure and presents detailed, field-proven protocols for the synthesis of medicinally relevant heterocycles, including pyridines, thiazoles, and quinoxalinones. By explaining the causality behind experimental choices and incorporating robust analytical validation steps, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful building block in the creation of novel molecular entities.

Introduction: The Molecular Versatility of this compound

This compound (CAS No: 15386-80-8) has emerged as a cornerstone intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. Its value is rooted in the strategic placement of three key functional groups: an activated methylene group, a cyano moiety, and an N-aryl amide. This arrangement creates a molecule with multiple reactive centers, enabling a wide array of chemical transformations.

The activated methylene protons are readily abstracted, creating a potent nucleophile. The cyano and carbonyl groups act as electrophilic sites and participate in various cyclization and condensation reactions.[1][2] This inherent reactivity makes it an ideal precursor for generating molecular diversity, which is a critical aspect of early-stage drug discovery and agrochemical research.[2][3] Many derivatives synthesized from this intermediate have shown promise as potential therapeutic agents, including anti-cancer agents that target the Aryl hydrocarbon Receptor (AhR).[2]

This document details the synthesis of the title compound and provides robust protocols for its application in constructing key heterocyclic systems, supported by mechanistic insights and practical guidance.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 15386-80-8[2]
Molecular Formula C₉H₆Cl₂N₂O[2]
Molecular Weight 229.06 g/mol [2]
Melting Point 164 - 166 °C
Physical Form Solid
InChI Key HXXDPDIVNQZPCJ-UHFFFAOYSA-N[2]

Synthesis and Characterization of the Intermediate

The reliable synthesis of the starting material is paramount for any subsequent synthetic campaign. The most common and efficient method for preparing N-aryl cyanoacetamides involves the direct acylation of an aniline with a cyanoacetic acid derivative.[4]

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis via the reaction of 3,4-dichloroaniline with ethyl cyanoacetate.

Workflow Diagram:

cluster_reagents Starting Materials cluster_process Reaction cluster_product Purification & Product A 3,4-Dichloroaniline C Heat (120-200 °C) No Solvent A->C B Ethyl Cyanoacetate B->C D Cool to RT Filter Precipitate C->D Reaction Mixture E Wash with Cold Ethanol D->E Crude Product F This compound E->F

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 3,4-Dichloroaniline

  • Ethyl cyanoacetate

  • Ethanol (for washing)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 3,4-dichloroaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq). Note: This reaction is often run neat (without solvent), but a high-boiling inert solvent like xylene or trichlorobenzene can be used.[5]

  • Heat the mixture with stirring to 140-160 °C. The progress of the reaction can be monitored by observing the evolution of ethanol, which distills from the reaction mixture.

  • Maintain the temperature for 2-4 hours or until the reaction is complete as monitored by TLC (Thin Layer Chromatography).

  • Allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a solid.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should align with the literature value (164-166 °C).

Core Reactivity: A Hub for Heterocyclic Construction

The synthetic power of this compound stems from its ambident chemical nature, possessing both nucleophilic and electrophilic centers.[5]

  • Nucleophilic Center (C-2): The methylene group (C-2) is flanked by two powerful electron-withdrawing groups (cyano and carbonyl), making its protons acidic and easily removable by a base. The resulting carbanion is a soft nucleophile that readily participates in Michael additions and condensation reactions.

  • Electrophilic Centers (C-1, C-3): The carbonyl carbon (C-1) and the cyano carbon (C-3) are electrophilic and are targets for intramolecular or intermolecular nucleophilic attack, which is often the key ring-closing step in many heterocyclic syntheses.[5]

Caption: Key nucleophilic and electrophilic sites.

Application: Synthesis of Substituted Pyridines

Substituted pyridines are a dominant scaffold in pharmaceuticals and agrochemicals. Cyanoacetamide derivatives are classic precursors for constructing highly functionalized pyridine rings, often via multicomponent reactions involving a Michael addition followed by cyclization and aromatization.[1][6]

Protocol 4.1: Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative

This protocol outlines a one-pot reaction between an aromatic aldehyde, this compound, and an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst.[6]

Mechanism Overview:

A Ar-CHO (Aldehyde) I1 Knoevenagel Adduct A->I1 1. Knoevenagel Condensation B Our Intermediate (C₉H₆Cl₂N₂O) B->I1 C Malononitrile I2 Michael Adduct C->I2 Catalyst Piperidine (Base) Catalyst->I1 Catalyst->I2 I1->I2 2. Michael Addition I3 Cyclized Intermediate I2->I3 3. Intramolecular Cyclization P Substituted Pyridine Derivative I3->P 4. Tautomerization & Aromatization

Caption: General workflow for pyridine synthesis.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture. Causality: Piperidine acts as a base to deprotonate the active methylene compounds, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition.[6]

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Application: Synthesis of Substituted Thiazoles

The thiazole ring is a privileged scaffold found in numerous bioactive compounds, including Vitamin B1 and the anti-cancer drug Dasatinib.[7] The Hantzsch thiazole synthesis and its variations are the most common methods for their preparation, typically involving the condensation of a thioamide with an α-haloketone.[8] Our intermediate can be readily converted into a key precursor for this synthesis.

Protocol 5.1: Synthesis of a 2-Amino-1,3-thiazole Derivative

This two-step protocol first involves the α-bromination of the intermediate, followed by cyclization with thiourea.

Mechanism Overview:

cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Hantzsch Cyclization A Our Intermediate (C₉H₆Cl₂N₂O) I1 α-Bromo Intermediate A->I1 NBS N-Bromosuccinimide (NBS) NBS->I1 P 2-Amino-1,3-thiazole Derivative I1->P Condensation & Ring Closure Thiourea Thiourea Thiourea->P

Caption: Two-step synthesis of 2-aminothiazoles.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Thiourea (1.0 eq)

  • Carbon tetrachloride (or another suitable solvent for bromination)

  • Ethanol (for cyclization)

  • AIBN (azobisisobutyronitrile) or benzoyl peroxide (radical initiator, catalytic)

Procedure:

  • Step 1 (α-Bromination): Dissolve this compound in carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Reflux the mixture under illumination with a tungsten lamp for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo intermediate. Expert Insight: The radical initiator is crucial for promoting the halogenation at the α-position. The crude product is often used directly in the next step without extensive purification.

  • Step 2 (Cyclization): Dissolve the crude α-bromo intermediate in ethanol. Add thiourea and reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to afford the pure 2-amino-1,3-thiazole derivative.

  • Confirm the structure of the final product by NMR, MS, and IR analysis.

Application: One-Pot Synthesis of Quinoxalin-2-ones

Quinoxalinones are an important class of heterocycles with significant biological activities, including antithrombotic and antitumor properties.[9] A novel and efficient one-pot strategy utilizes N-aryl cyanoacetamides to construct the quinoxalinone core via a tandem nitrosation/cyclization sequence.[9][10][11]

Protocol 6.1: Tandem Nitrosation/Cyclization to 3-Cyano-quinoxalin-2-one

This protocol demonstrates the power of the intermediate in a dehydrogenative N-incorporation reaction.

Mechanism Overview:

A Our Intermediate (C₉H₆Cl₂N₂O) I1 Nitrosation A->I1 B tert-Butyl Nitrite (TBN) B->I1 N-source C Base (Cs₂CO₃) Additive (HOAc) C->I1 I2 Tautomerization (Oxime Intermediate) I1->I2 I3 Intramolecular Cyclization I2->I3 Key ring-forming step P 3-Cyano-1-(3,4-dichlorophenyl) -quinoxalin-2-one I3->P Dehydration/Aromatization

Caption: Tandem nitrosation/cyclization pathway.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl nitrite (TBN) (5.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetic acid (HOAc) (5.0 eq)

  • Acetonitrile (MeCN) as solvent

  • 4 Å Molecular Sieves

Procedure:

  • To a reaction vessel, add this compound, Cs₂CO₃, and 4 Å molecular sieves. Expert Insight: Molecular sieves are added to prevent hydrolysis of the amide under the reaction conditions.[11]

  • Add anhydrous MeCN as the solvent.

  • Add acetic acid, followed by the dropwise addition of tert-butyl nitrite (TBN). Causality: The Cs₂CO₃/HOAc buffer system is crucial for the cyclization step; reactions without the base or with a stronger acid show significantly lower yields.[11]

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-cyano-quinoxalin-2-one derivative.

  • Characterize the purified product thoroughly. Mechanistic studies suggest that an oxime is a key intermediate in this transformation.[11]

Conclusion

This compound is a testament to the power of strategic molecular design. Its polyfunctional nature allows it to serve as a versatile and reliable synthon for a vast array of heterocyclic systems. The protocols detailed herein for the synthesis of pyridines, thiazoles, and quinoxalinones represent only a fraction of its potential applications but underscore the fundamental reaction pathways it can undergo. By understanding the core principles of its reactivity, researchers can confidently employ this intermediate to accelerate the discovery of novel compounds with significant potential in medicine and materials science.

References

  • One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - PubMed. [Link]
  • One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - Organic Chemistry Portal. [Link]
  • One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - ACS Public
  • Synthesis, and synthetic applications of cyanoacetamides - ResearchG
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - National Institutes of Health (NIH). [Link]
  • Cyanoacetamide - Wikipedia. [Link]
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
  • This compound - SIELC Technologies. [Link]
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  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE - precisionFDA. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. [Link]
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. [Link]
  • Synthesis of cyanoacetamide derivatives 2aed | Download Table - ResearchG
  • Thiazole synthesis - Organic Chemistry Portal. [Link]
  • cyanoacetamide - Organic Syntheses Procedure. [Link]
  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]
  • Synthesis of novel 2-amino thiazole deriv
  • (PDF)
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. [Link]
  • Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchG
  • Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The...
  • Recent Advances in Pyrimidine-Based Drugs - PubMed Central. [Link]
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  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. [Link]
  • Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)... - National Institutes of Health (NIH). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. [Link]
  • Regioselective preparation of substituted pyrimidines - Google P
  • Cyano-capped molecules: versatile organic materials - Royal Society of Chemistry. [Link]
  • Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PubMed Central. [Link]
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PubMed Central. [Link]
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)

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Application Notes and Protocols for Cell-Based Assays Using 2-Cyano-N-(3,4-dichlorophenyl)acetamide (Vidofludimus)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, also known as Vidofludimus (IMU-838 for the calcium salt form), in a variety of cell-based assays. Vidofludimus is a next-generation selective immunomodulator with a unique dual mechanism of action, making it a compound of significant interest for autoimmune diseases, oncology, and virology. This guide moves beyond a simple recitation of protocols to offer a deeper understanding of the scientific rationale behind the experimental designs, ensuring robust and reproducible results. We present detailed, field-proven protocols for assessing the compound's impact on lymphocyte proliferation, cytokine secretion, apoptosis, and cell cycle progression. Furthermore, we provide methodologies to directly measure its effects on its primary molecular targets: dihydroorotate dehydrogenase (DHODH) and the nuclear receptor related 1 (Nurr1).

Introduction: Unveiling the Potential of Vidofludimus

This compound, or Vidofludimus, is an orally available, small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH)[1][2][3]. DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, such as activated lymphocytes[1]. Unlike quiescent cells, which can rely on the pyrimidine salvage pathway, activated T and B cells upregulate de novo synthesis to meet their increased demand for DNA and RNA precursors[1]. By selectively targeting this pathway, Vidofludimus exerts a cytostatic, rather than cytotoxic, effect on hyperactive immune cells, leading to a reduction in pro-inflammatory responses without causing broad immunosuppression[4][5].

More recently, Vidofludimus has been identified as a potent activator of the nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and protection of dopaminergic neurons[6][7][8]. This dual functionality—selective immunomodulation via DHODH inhibition and potential neuroprotection through Nurr1 activation—positions Vidofludimus as a uniquely promising therapeutic candidate for complex diseases like multiple sclerosis[3][7].

This guide will provide the necessary protocols to dissect these mechanisms in vitro, enabling researchers to characterize the biological activities of Vidofludimus and similar molecules.

Mechanism of Action: A Dual Approach

The efficacy of Vidofludimus stems from its ability to modulate two distinct and critical cellular pathways. Understanding these pathways is fundamental to designing and interpreting the cell-based assays described herein.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH by Vidofludimus leads to a depletion of the pyrimidine nucleotide pool, which in turn results in:

  • Inhibition of Lymphocyte Proliferation: Activated lymphocytes are unable to replicate their DNA and divide.

  • Cell Cycle Arrest: Cells are halted, primarily in the S-phase of the cell cycle.

  • Induction of Apoptosis: Prolonged metabolic stress can trigger programmed cell death in highly activated cells.

  • Reduced Pro-inflammatory Cytokine Secretion: The production of key cytokines, such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), by pathogenic T cells is diminished[2][9].

cluster_Mitochondrion Mitochondrion DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis (UMP, CTP) Orotate->Pyrimidine_Synthesis Vidofludimus Vidofludimus (this compound) Vidofludimus->DHODH Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (e.g., Activated Lymphocytes) DNA_RNA_Synthesis->Cell_Proliferation

DHODH Inhibition Pathway.

Activation of Nuclear Receptor Related 1 (Nurr1)

Nurr1 is an orphan nuclear receptor that plays a critical role in the central nervous system. As a transcription factor, its activation by Vidofludimus can lead to:

  • Neuroprotection: Upregulation of genes involved in neuronal survival and function[7][8].

  • Anti-inflammatory Effects in the CNS: Modulation of microglial and astrocyte activity to reduce neuroinflammation[7].

The protocols in this guide will focus primarily on the immunological effects mediated by DHODH inhibition, as these are most readily assessed in common cell-based systems. However, we will also provide a foundational protocol for investigating Nurr1 activation.

Compound Preparation and Handling

Proper preparation of Vidofludimus is critical for obtaining accurate and reproducible results.

  • Compound Identity: this compound

  • Synonyms: Vidofludimus, SC12267

  • Formulation: Often used as the free acid or as a calcium salt (Vidofludimus calcium, IMU-838)[7]. The calcium salt form may exhibit different solubility and bioavailability characteristics[10][11]. For in vitro assays, either form can typically be used, but consistency is key.

  • Solubility: Soluble in DMSO.

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Vidofludimus Stock Solution
  • Weighing: Accurately weigh the desired amount of Vidofludimus powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept constant across all conditions and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Core Application Protocols

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the integrity of the data.

Lymphocyte Proliferation Assay

This assay assesses the cytostatic effect of Vidofludimus on activated T lymphocytes.

Principle: Primary human peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen, phytohemagglutinin (PHA), to induce proliferation. The inhibitory effect of Vidofludimus on this proliferation is then measured.

Materials:

  • Human PBMCs, isolated from healthy donor blood via density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Phytohemagglutinin-L (PHA-L).

  • Vidofludimus stock solution.

  • Cell proliferation assay reagent (e.g., WST-8, MTT, or CellTiter-Glo®).

  • 96-well flat-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of Vidofludimus in complete medium. A suggested starting range is 0.01 µM to 50 µM. Add 50 µL of the Vidofludimus dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Stimulation: Prepare a PHA-L solution in complete medium. Add 50 µL of the PHA-L solution to each well to achieve a final concentration of 5 µg/mL. Include unstimulated control wells (cells with medium only) and stimulated vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: In the last 4-18 hours of incubation (follow manufacturer's instructions for the specific reagent), add the proliferation assay reagent (e.g., 10 µL of WST-8) to each well.

  • Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's protocol using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all wells.

    • Normalize the data to the stimulated vehicle control wells (set as 100% proliferation).

    • Plot the percentage of proliferation against the log of Vidofludimus concentration and fit a dose-response curve to determine the IC₅₀ value.

Start Isolate PBMCs Seed Seed 1x10^5 cells/well in 96-well plate Start->Seed Add_Compound Add Vidofludimus (serial dilutions) Seed->Add_Compound Add_PHA Add PHA-L (5 µg/mL) Add_Compound->Add_PHA Incubate Incubate 72h at 37°C Add_PHA->Incubate Add_Reagent Add Proliferation Reagent (e.g., WST-8) Incubate->Add_Reagent Read_Plate Measure Absorbance/ Luminescence Add_Reagent->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Lymphocyte Proliferation Assay Workflow.

Cytokine Secretion Analysis

This protocol measures the effect of Vidofludimus on the production of pro-inflammatory cytokines like IL-17A and IFN-γ from activated T cells.

Principle: PBMCs are stimulated to produce cytokines. The supernatant is then collected, and cytokine levels are quantified using a cytometric bead array (CBA) or ELISA. Alternatively, intracellular cytokine staining (ICS) followed by flow cytometry can be used.

Materials:

  • Human PBMCs.

  • Complete RPMI-1640 medium.

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

  • Vidofludimus stock solution.

  • Cytometric Bead Array (CBA) kit for human Th1/Th2/Th17 cytokines or ELISA kits for IL-17A and IFN-γ.

  • For ICS: Brefeldin A, fixation/permeabilization buffers, and fluorochrome-conjugated antibodies against CD4, IL-17A, and IFN-γ.

Protocol (CBA/ELISA Method):

  • Cell Seeding: Seed PBMCs at 1 x 10⁶ cells/mL in a 24-well plate.

  • Compound Pre-incubation: Add Vidofludimus at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add PMA and Ionomycin to final concentrations of 25-50 ng/mL and 1 µg/mL, respectively[12][13]. Include an unstimulated control.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Quantification: Perform the CBA or ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine levels in Vidofludimus-treated samples to the stimulated vehicle control.

Apoptosis Assay

This assay quantifies the induction of apoptosis in a sensitive cell line, such as Jurkat (an immortalized T lymphocyte cell line), following treatment with Vidofludimus.

Principle: The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Jurkat cells.

  • Complete RPMI-1640 medium.

  • Vidofludimus stock solution.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • White-walled 96-well plates suitable for luminescence.

Protocol:

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10⁴ cells/well in 100 µL of complete medium in a white-walled 96-well plate.

  • Compound Addition: Add Vidofludimus at various concentrations (e.g., 1 µM to 100 µM) or vehicle control.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol[14].

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in luminescence relative to the vehicle-treated control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of Vidofludimus on cell cycle distribution.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • A rapidly proliferating cell line (e.g., Jurkat, MOLT-4).

  • Complete cell culture medium.

  • Vidofludimus stock solution.

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Protocol:

  • Cell Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with Vidofludimus (e.g., 10 µM) or vehicle for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software to gate on single cells and generate a histogram of PI fluorescence. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Target Engagement and Mechanistic Assays

DHODH Enzymatic Assay (DCIP Reduction)

This is a direct biochemical assay to measure the inhibitory activity of Vidofludimus on purified DHODH enzyme.

Principle: The assay measures the DHODH-catalyzed reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in DCIP absorbance at 600 nm is monitored spectrophotometrically.

Materials:

  • Recombinant human DHODH.

  • L-Dihydroorotic acid (DHO).

  • 2,6-dichloroindophenol (DCIP).

  • Coenzyme Q10 (CoQ10).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

  • Vidofludimus stock solution.

  • 96-well microplate.

  • Microplate spectrophotometer.

Protocol:

  • Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10. Dilute recombinant human DHODH in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the desired concentrations of Vidofludimus or vehicle control.

  • Enzyme Addition: Add the diluted DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding this mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10[15].

  • Kinetic Reading: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration. Plot the percentage of inhibition against the log of Vidofludimus concentration to determine the IC₅₀ value.

Nurr1 Reporter Gene Assay

This assay is used to confirm the activation of Nurr1 by Vidofludimus.

Principle: HEK293T cells are co-transfected with a plasmid containing the Nurr1 ligand-binding domain fused to a Gal4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Activation of Nurr1 by Vidofludimus leads to the expression of luciferase, which is quantified by a luminometer.

Materials:

  • HEK293T cells.

  • DMEM with 10% FBS.

  • Expression plasmid for Gal4-Nurr1-LBD.

  • Reporter plasmid pFR-Luc (contains Gal4 UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • Vidofludimus stock solution.

  • Luciferase assay system (e.g., Dual-Glo®).

  • White-walled 96-well plates.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a white-walled 96-well plate.

  • Transfection: Co-transfect the cells with the Gal4-Nurr1-LBD and pFR-Luc plasmids using a suitable transfection reagent.

  • Compound Treatment: After 5-6 hours, replace the medium with fresh medium containing serial dilutions of Vidofludimus (e.g., 0.01 µM to 30 µM) or vehicle control[6].

  • Incubation: Incubate for 16-24 hours at 37°C.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the fold activation relative to the vehicle control and plot against the log of Vidofludimus concentration to determine the EC₅₀ value.

Data Summary and Expected Results

The following table summarizes representative activity values for Vidofludimus from various in vitro assays. These values can serve as a benchmark for experimental results.

Assay Target/Cell Line Parameter Value Reference
DHODH Enzymatic AssayRecombinant Human DHODHIC₅₀~160 nM[6][16]
T-Lymphocyte ProliferationActivated Human PBMCsIC₅₀More potent than teriflunomide[2]
Cytokine Inhibition (IL-17)Activated Human PBMCsIC₅₀~5-8 µM[1]
Cytokine Inhibition (IFN-γ)Activated Human PBMCsIC₅₀~5-8 µM[1]
Nurr1 ActivationHEK293T Reporter AssayEC₅₀~0.4 µM[6][17]
Apoptosis InductionJurkat T-cellsEC₅₀Concentration-dependent increase[2]

Safety and Handling

This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Immunic Therapeutics. (2023).
  • Immunic, Inc. (2023). Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis. PR Newswire. [Link]
  • Fox, R. J., et al. (2022). A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis.
  • Muehler, A., et al. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis.
  • Immunic, Inc. (2024). Immunic Presents Key Vidofludimus Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis. PR Newswire. [Link]
  • Immunic, Inc. (2025). Immunic Presents Key Vidofludimus Calcium Data at the 41st Congress of ECTRIMS, Highlighting Its Potential in Multiple Sclerosis. PR Newswire. [Link]
  • Immunic, Inc. (2022). Developing Selective Oral Therapies in Immunology. NASDAQ: IMUX. [Link]
  • Multiple Sclerosis News Today. (2023).
  • Immunic Therapeutics. (n.d.). Vidofludimus Calcium (IMU-838), a Small Molecule DHODH Inhibitor in Phase 2 Clinical Trial for Ulcerative Colitis, Shows Potent Anti-Inflammatory Activity in Cell-Culture-Based Systems. [Link]
  • Immunic, Inc. (2026). Immunic Highlights 2025 Accomplishments and Upcoming Milestones. FirstWord Pharma. [Link]
  • NeurologyLive. (2023).
  • Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. (2020). bioRxiv. [Link]
  • Vietor, J., et al. (2025). Structural and mechanistic profiling of Nurr1 modulation by vidofludimus enables structure-guided ligand design.
  • Muehler, A., et al. (2020). Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects. Clinical Pharmacology in Drug Development, 9(4), 466-477. [Link]
  • Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27. [Link]
  • Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. (2020). bioRxiv. [Link]
  • NeurologyLive. (2023).
  • Immunic, Inc. (2025). Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial. PR Newswire. [Link]
  • Mabhonga, L., et al. (2017). Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes. Journal of Immunological Methods, 448, 59-69. [Link]
  • Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27. [Link]
  • Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology. (2021). International Journal of Molecular Sciences, 22(16), 8877. [Link]
  • Mori, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]
  • Lee, D.-N., et al. (2013). Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment. Toxics, 1(2), 136-147. [Link]
  • Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. (2020). bioRxiv. [Link]
  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a chemical intermediate of significant interest in pharmaceutical development and organic synthesis.[1][2] Its purity and concentration are critical quality attributes that can directly impact the yield, purity, and safety profile of subsequent products. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control, process monitoring, and stability testing.

This application note details a comprehensive, stability-indicating analytical method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the causality behind experimental choices, providing not just a protocol, but a framework for understanding the method's development. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring it is fit for its intended purpose.[3][4]

Principle of the Analytical Method

The method leverages the principles of reversed-phase chromatography, a powerful and versatile technique for separating organic molecules.[5][6] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This compound, being a moderately hydrophobic molecule, partitions between the polar mobile phase and the non-polar stationary phase. Its retention is modulated by the proportion of organic solvent in the mobile phase.

  • Separation Mechanism: Molecules are separated based on their hydrophobic interactions with the stationary phase. More hydrophobic compounds are retained longer on the column.[7] Elution is achieved by increasing the concentration of an organic modifier (acetonitrile) in the mobile phase, which increases the mobile phase's non-polar character and displaces the analyte from the stationary phase.[5]

  • Quantification: The compound possesses a chromophore that absorbs UV light, allowing for sensitive and specific detection. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

The overall workflow for this analytical procedure is outlined below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SST System Suitability Test Filter->SST Inject Inject into HPLC SST->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: High-level workflow from sample preparation to final report.

Method Development Rationale

The selection of chromatographic parameters was driven by the physicochemical properties of this compound and the goal of achieving a robust, stability-indicating method.

  • Column Chemistry: An octadecylsilane (C18) column was chosen as it is the most common and versatile reversed-phase packing material, offering excellent retention for a wide range of non-polar to moderately polar compounds.[8][9] Its high stability and reproducibility make it ideal for routine quality control applications.

  • Mobile Phase: A combination of water and acetonitrile was selected. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[9][10] A small amount of acid (e.g., phosphoric acid or formic acid) is added to the aqueous phase to control the pH and suppress the ionization of any residual silanol groups on the silica-based column, thereby minimizing peak tailing and improving peak symmetry.[11]

  • Detection Wavelength: The UV detection wavelength of 254 nm was selected as it is a common wavelength for detecting aromatic compounds and provides good sensitivity for the analyte, based on typical UV absorbance characteristics of similar structures.[12] For optimal sensitivity, the wavelength should be determined by performing a UV scan of the analyte in the mobile phase diluent to identify the absorbance maximum (λmax).

  • Gradient Elution: A gradient elution program, where the concentration of the organic solvent is increased over time, is employed. This approach ensures that any potential impurities or degradation products, which may have significantly different polarities, are eluted efficiently from the column, providing a clean baseline and shortening the overall run time.[7]

Detailed Analytical Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm PTFE or PVDF syringe filters.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄): 85%, analytical grade.

  • This compound Reference Standard (RS): Purity ≥ 99.5%.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[10]

Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%
Calculation

The concentration of this compound in the sample is calculated using the external standard method:

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte from the standard injections.

  • Conc_Standard: Concentration of the Working Standard Solution (mg/mL).

  • Conc_Sample: Nominal concentration of the Sample Solution (mg/mL).

  • Purity_Standard: Purity of the Reference Standard (as a decimal).

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[4] Validation confirms that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[13]

Validation_Workflow cluster_core Core Validation Parameters (ICH Q2) cluster_limits Limit Parameters (If required) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ)

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To establish the stability-indicating nature of the method, forced degradation studies are performed as per ICH Q1A(R2) guidelines.[14][15] The goal is to achieve 5-20% degradation of the active ingredient.[14]

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60 °C for 4 hours.[16]

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60 °C for 2 hours.[16]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[17][18]

Acceptance Criteria: The method is specific if the peak for this compound is free from interference from any degradants, impurities, or excipients. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak in all stressed samples.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[13]

  • Protocol: Prepare a series of at least five solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Analysis: Inject each solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy is the closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[19]

  • Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 40, 50, and 60 µg/mL), with three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]

  • Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[19]

  • Protocol: Vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units, if buffered)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Analysis: Analyze the Working Standard Solution under each modified condition and evaluate the impact on system suitability parameters and analyte retention time.

Acceptance Criteria: System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal method.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis, stability studies, and process monitoring in a regulated environment. The detailed protocol and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this method effectively.

References

  • ResolveMass Laboratories. (2025, November 5).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Sule, S. (2023, April 23).
  • MedCrave online. (2016, December 14).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • Benchchem. This compound.
  • Iram, F., et al. (2016, December 14). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Wikipedia.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Pharmaguideline.
  • Sigma-Aldrich. This compound.
  • Creative Proteomics.
  • AZoLifeSciences. (2023, January 12).
  • MDPI.
  • Springer Nature Experiments.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • YouTube. (2022, January 27).
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Douša, M., et al. (2016, June 10). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. Journal of Pharmaceutical and Biomedical Analysis.
  • Asian Journal of Pharmaceutical Analysis.
  • Multichem. 2-Cyanoacetamide Dealer and Distributor.
  • BenchChem. Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

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Application Note: Large-Scale Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key intermediate in medicinal chemistry and drug development.[1] The protocol emphasizes scalability, safety, and efficiency, drawing upon established chemical principles to ensure a robust and reproducible process. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing and chemical synthesis.

Introduction and Strategic Importance

This compound is a pivotal building block in the synthesis of various biologically active molecules. Its structural motifs, including the cyanoacetamide and dichlorophenyl groups, are featured in compounds investigated for a range of therapeutic applications. Notably, it serves as a precursor in the development of novel anti-cancer and antiviral agents.[1] For instance, derivatives have been explored for their potential to inhibit enzymes critical for viral replication, such as the papain-like protease (PLpro) in coronaviruses, and to induce apoptosis in cancer cell lines.[1]

Given its significance, developing a scalable, cost-effective, and safe manufacturing process is paramount. This application note details a preferred industrial-scale synthetic route, focusing on the condensation reaction between 3,4-dichloroaniline and an active methylene compound, ethyl cyanoacetate. This method is favored for its operational simplicity and avoidance of highly hazardous reagents like acyl chlorides, which are often used in lab-scale preparations.[1]

Synthetic Strategy and Mechanistic Insights

The most viable route for large-scale production is the direct condensation of 3,4-dichloroaniline with ethyl cyanoacetate. This reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl, followed by amidation.

Reaction: 3,4-Dichloroaniline + Ethyl Cyanoacetate → this compound + Ethanol

Causality of Experimental Choices:

  • Reactants: 3,4-dichloroaniline serves as the nucleophile, and ethyl cyanoacetate provides the electrophilic carbonyl carbon and the cyano-activated methylene group.

  • Catalyst/Base: While the reaction can proceed thermally, a weak base or catalyst like ammonium acetate is often employed to facilitate the reaction, though some industrial processes may proceed without an explicit catalyst under reflux.[1]

  • Solvent: High-boiling point solvents such as ethanol or isopropanol are ideal as they allow the reaction to be conducted at elevated temperatures (reflux) to drive the reaction to completion.[1] Ethanol is a co-product, and using it as a solvent can influence the reaction equilibrium, but its effective removal during the process drives the reaction forward.

  • Temperature: Reflux temperatures (typically 70-80°C or higher depending on the solvent) provide the necessary activation energy for the amidation to occur at a practical rate for industrial production.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products R1 3,4-Dichloroaniline P1 Nucleophilic Attack (Amine on Carbonyl) R1->P1 Nucleophile R2 Ethyl Cyanoacetate R2->P1 Electrophile P2 Tetrahedral Intermediate P1->P2 P3 Elimination of Ethoxide P2->P3 Prod1 This compound P3->Prod1 Prod2 Ethanol P3->Prod2 Byproduct

Caption: Reaction mechanism for the condensation synthesis.

Large-Scale Production Protocol: Batch Reactor Process

This protocol is designed for a standard industrial batch reactor (e.g., 1000-2000 L capacity, glass-lined or stainless steel).[1] All operations should be conducted in a controlled environment with appropriate engineering controls and personal protective equipment.

Equipment and Materials
  • Equipment:

    • Jacketed batch reactor with overhead stirrer, reflux condenser, and temperature probe.

    • Nutsche filter or centrifuge for product isolation.

    • Vacuum drying oven.

  • Reagents:

    • 3,4-Dichloroaniline

    • Ethyl Cyanoacetate

    • Ethanol (or Isopropanol), reaction grade

    • Deionized Water (for washing)

Quantitative Data Summary
ParameterValue/ConditionRationale
Reactants 3,4-Dichloroaniline (1.0 eq)Limiting Reagent
Ethyl Cyanoacetate (1.1-1.5 eq)Used in slight excess to ensure complete conversion
Solvent Ethanol or IsopropanolAllows for reflux temperature and is a common industrial solvent[1]
Temperature Reflux (approx. 78-82°C for Ethanol)Provides sufficient energy to overcome activation barrier[1]
Reaction Time 12 - 24 hoursEnsures high conversion on a large scale[1]
Expected Yield 65 - 85% (post-purification)Typical yield for this type of condensation[1]
Step-by-Step Synthesis Protocol
  • Reactor Charging:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with ethanol (approx. 4-5 L per kg of 3,4-dichloroaniline).

    • Charge 3,4-dichloroaniline (1.0 eq) into the reactor. Stir until fully dissolved.

    • Slowly add ethyl cyanoacetate (1.2 eq) to the reactor. A slight exotherm may be observed.

  • Reaction Execution:

    • Begin heating the reactor jacket to bring the reaction mixture to a gentle reflux (approx. 78-82°C).

    • Maintain the reflux for 12-24 hours. Monitor the reaction progress using a suitable in-process control (IPC) such as HPLC to confirm the consumption of the starting material.

  • Product Isolation (Crystallization and Filtration):

    • Once the reaction is complete, cool the reactor contents slowly to ambient temperature (20-25°C). The product should begin to precipitate.

    • Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystallization.

    • Isolate the solid product by transferring the slurry to a centrifuge or Nutsche filter.

    • Wash the filter cake with cold ethanol to remove residual impurities.

  • Purification (Recrystallization):

    • Transfer the crude, damp solid back to a clean reactor.

    • Add fresh ethanol (sufficient volume to dissolve the solid at reflux).

    • Heat the mixture to reflux until all the solid dissolves.

    • Perform a hot filtration if any insoluble matter is present.

    • Cool the solution slowly to 0-5°C to induce crystallization of the pure product.

    • Isolate the purified solid by filtration, as described previously. Wash the cake with a minimal amount of cold ethanol.

  • Drying:

    • Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.[2]

Caption: Large-scale batch synthesis workflow.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standardHPLC Retention Time, IR, NMR
Purity ≥ 98.0%HPLC[3]
Melting Point 164 - 166 °CMelting Point Apparatus
Molecular Formula C₉H₆Cl₂N₂O-
Molecular Weight 229.06 g/mol -

HPLC Method Outline: A reverse-phase (RP) HPLC method is suitable for purity analysis.[3] A typical system would involve a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like phosphoric or formic acid), using UV detection.[3]

Safety and Hazard Management

The large-scale synthesis of this compound requires strict adherence to safety protocols.

  • Engineering Controls: All operations must be performed in a well-ventilated area, preferably within a closed system (the reactor) to minimize exposure.[4][5] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

    • Body Protection: Protective clothing to prevent skin exposure.[4]

    • Respiratory Protection: In case of dust formation or inadequate ventilation, use an appropriate particulate respirator.[6]

  • Reagent Hazards:

    • 3,4-Dichloroaniline: Toxic and an environmental hazard.

    • Ethyl Cyanoacetate / Cyanoacetamide: Harmful if swallowed or inhaled. Causes serious skin and eye irritation.[5] Avoid breathing dust.

  • Waste Disposal: All waste materials, including mother liquors and contaminated solvents, must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][7]

References

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Application Notes and Protocols: Formulation of 2-Cyano-N-(3,4-dichlorophenyl)acetamide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CN-DCP-2026-01A

Abstract

This document provides a comprehensive guide for the formulation of 2-Cyano-N-(3,4-dichlorophenyl)acetamide (MW: 229.06 g/mol ), a compound of interest in drug discovery, particularly for its potential as an anti-cancer agent targeting the Aryl Hydrocarbon Receptor (AhR).[1] Given its physicochemical properties, including a high melting point and moderate lipophilicity, achieving a stable and soluble formulation for consistent results in biological screening is a critical challenge. These notes detail pre-formulation considerations, step-by-step protocols for preparing stock and working solutions, quality control procedures, and troubleshooting strategies to mitigate common issues such as compound precipitation and assay interference.

Introduction and Pre-Formulation Analysis

This compound is a solid crystalline compound at room temperature. Its molecular structure, featuring a dichlorophenyl ring and a cyanoacetamide group, contributes to its moderate lipophilicity and potential for poor aqueous solubility.[2] Understanding these properties is paramount for designing a robust formulation strategy. A poorly formulated compound can lead to significant experimental artifacts, including underestimated potency, high data variability, and false negatives in high-throughput screening (HTS) campaigns.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The calculated LogP of 2.72 suggests that while it is lipophilic, it is less so than its parent compound, N-(3,4-dichlorophenyl)acetamide (LogP = 3.02), which may indicate a slight improvement in aqueous solubility.[1] However, the high melting point of 164-166°C is often indicative of strong crystal lattice energy, which can negatively impact solubility.[4] Such compounds are often referred to as "brick dust" molecules in formulation science.[5]

PropertyValueSource
Molecular Weight 229.06 g/mol
Physical Form Solid
Melting Point 164 - 166 °C
Calculated LogP 2.72
CAS Number 15386-80-8
Solubility Assessment

Field Insight: It is imperative for researchers to empirically determine the solubility of their specific batch of the compound in DMSO before proceeding with large-scale screening. A simple visual inspection for particulates at the desired stock concentration (e.g., 10 mM, 20 mM) is a crucial first step.

Formulation Workflow and Protocols

The following workflow and protocols are designed to ensure the reliable preparation of this compound for biological screening.

G cluster_0 Pre-Formulation cluster_1 Formulation cluster_2 Quality Control P1 Compound QC (Purity, Identity) P2 Solubility Test (e.g., in DMSO) P1->P2 Assess F1 Prepare High-Conc. Stock in DMSO P2->F1 Define Max Stock Conc. F2 Create Intermediate Serial Dilutions in DMSO F1->F2 Dilute F3 Prepare Final Assay Plate (Dilute into Aqueous Buffer) F2->F3 Transfer Q1 Visual Inspection (Precipitation Check) F3->Q1 Validate Q2 Vehicle Control (Assay Compatibility) Q1->Q2

Figure 1: A generalized workflow for the formulation of this compound.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 229.06 g/mol * (1000 mg / 1 g) = 2.29 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied, but caution is advised as it may degrade the compound.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C, protected from light. While many compounds are stable in DMSO for extended periods under these conditions, it is best practice to assume limited stability in the absence of specific data.[8]

Protocol for Serial Dilutions and Preparation of Assay-Ready Plates

This protocol details the creation of a dilution series in DMSO followed by final dilution into an aqueous assay buffer.

Rationale: Performing serial dilutions in 100% DMSO before the final aqueous dilution minimizes the time the compound spends in a low-solubility environment, reducing the risk of precipitation.[9]

Procedure:

  • Intermediate Dilutions: Prepare a serial dilution series from your 10 mM stock solution in 100% DMSO. For example, in a 96-well plate, perform a 2-fold or 3-fold serial dilution across a row.

  • Final Dilution: Transfer a small volume (e.g., 1 µL) of each DMSO dilution into the wells of the final assay plate containing the aqueous assay buffer (e.g., 99 µL). This results in a final DMSO concentration of 1%.

  • Mixing: Immediately after the transfer, mix the contents of the wells thoroughly using an orbital shaker or by gentle pipetting. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, and must be consistent across all wells, including vehicle controls.[10]

Quality Control and Validation

Robust quality control is essential for ensuring the reliability of screening data.[11][12]

  • Purity of Starting Material: Always use a high-purity batch of the compound. Impurities can have their own biological activities and may be more soluble than the parent compound, leading to erroneous results.[3]

  • Visual Inspection: Before use, always visually inspect thawed stock solutions for any signs of precipitation. If crystals are observed, attempt to redissolve by warming and sonication. If this fails, the stock solution should be discarded.

  • Vehicle Controls: A vehicle control (assay buffer with the same final DMSO concentration as the test wells) must be included in every experiment to account for any effects of the solvent on the biological system.[9]

  • Kinetic Solubility Assessment: For critical applications, it is advisable to perform a kinetic solubility assay (e.g., using nephelometry) in the final assay buffer to determine the maximum soluble concentration of the compound under the exact experimental conditions.[9]

Potential Pitfalls and Troubleshooting

Compound Precipitation

Precipitation upon dilution into aqueous buffer is the most common challenge with compounds of this type.[13]

SymptomPotential CauseMitigation Strategy
Visible precipitate after dilution Exceeding aqueous solubility limitLower the highest screening concentration. Empirically determine the solubility limit.
High variability in results Micro-precipitation not visible to the naked eyeEnsure rapid and thorough mixing upon dilution. Consider in-well sonication to aid dissolution.[3]
Clear stock, but precipitates in assay Change in solvent polarityPerform serial dilutions in 100% DMSO before final aqueous dilution.[9]
Assay Interference

The chemical structure of this compound warrants caution regarding potential assay interference.

Interference with Tetrazolium-Based Viability Assays (e.g., MTT, XTT):

Analogs of this compound have been reported to interfere with tetrazolium-based assays, leading to false-positive cytotoxicity readings.[1] This is a critical consideration for researchers evaluating its anti-cancer properties.

Mechanism of Interference: The interference likely arises from the direct chemical reduction of the tetrazolium salt (e.g., yellow MTT) to its colored formazan product by the compound itself, independent of cellular enzymatic activity.[14] This leads to an artificially high absorbance reading, which can mask true cytotoxicity or even suggest a false increase in cell viability.

G cluster_0 Standard MTT Assay cluster_1 Interference Pathway A Viable Cells (Mitochondrial Reductase) B MTT (Yellow) A->B Reduces C Formazan (Purple) (Measured Absorbance) B->C D This compound (Reducing Agent) E MTT (Yellow) D->E Chemically Reduces F Formazan (Purple) (False Signal) E->F

Figure 2: Diagram illustrating the mechanism of MTT assay interference.

Recommendation: When assessing the cytotoxicity of this compound, it is essential to use an orthogonal assay that does not rely on tetrazolium reduction. Suitable alternatives include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

  • Crystal Violet Staining: Stains total cellular protein.

  • Trypan Blue Exclusion Assay: Measures membrane integrity.

Conclusion

The successful use of this compound in biological screening is highly dependent on a carefully planned and executed formulation strategy. By understanding its physicochemical properties, utilizing DMSO for stock preparation, performing serial dilutions correctly, and being vigilant for precipitation and assay-specific interferences, researchers can generate more reliable and reproducible data. The protocols and insights provided in these application notes serve as a foundational guide to aid in the effective screening of this and structurally related compounds.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano-N-(3,4-dichlorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind our recommendations, ensuring you can adapt these protocols with a full understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two predominant methods for synthesizing this molecule, each with distinct advantages and considerations.

  • Condensation with Ethyl Cyanoacetate: This is a robust and common method, particularly suited for larger-scale production as it avoids hazardous acyl chlorides.[1] The reaction involves the direct condensation of 3,4-dichloroaniline with ethyl cyanoacetate, typically at elevated temperatures to drive the reaction forward by removing the ethanol byproduct.[1][2]

  • Nucleophilic Acylation via Cyanoacetyl Chloride: This route involves reacting 3,4-dichloroaniline with cyanoacetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[1] This method is often faster and can be performed at lower temperatures (e.g., 0–5°C), but requires careful handling of the moisture-sensitive and corrosive cyanoacetyl chloride.[1]

Q2: What is the reaction mechanism for the condensation of 3,4-dichloroaniline and ethyl cyanoacetate?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. The reaction is an equilibrium process. To drive it to completion, the ethanol byproduct is typically removed by distillation at high temperatures (e.g., reflux).

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aniline 3,4-Dichloroaniline (Nucleophile) tetrahedral Tetrahedral Intermediate aniline->tetrahedral Nucleophilic Attack ester Ethyl Cyanoacetate (Electrophile) ester->tetrahedral product This compound tetrahedral->product Elimination of Ethoxide ethanol Ethanol (Byproduct) tetrahedral->ethanol Proton Transfer & Release

Caption: Nucleophilic acyl substitution pathway.

Q3: Why is the methylene group in ethyl cyanoacetate particularly reactive?

The reactivity of ethyl cyanoacetate is a classic example of an "active methylene" compound.[3] The methylene group (-CH2-) is positioned between two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt). This dual functionality makes the methylene protons unusually acidic (pKa ≈ 11 in DMSO), as the resulting carbanion (enolate) is highly stabilized by resonance delocalization of the negative charge onto both the oxygen of the carbonyl and the nitrogen of the nitrile. This high reactivity makes it an excellent building block in condensation reactions.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a multifaceted problem. Systematically investigating the following areas is the most effective approach.

Potential Cause 1: Incomplete Reaction

The condensation reaction is an equilibrium. If the reaction does not proceed to completion, a significant amount of starting material will remain, lowering the isolated yield.

  • Recommended Action:

    • Increase Temperature: A patent describes heating the reaction mixture to 192°C for 4 hours, which facilitates the distillation of the ethanol byproduct, driving the equilibrium toward the product.[2] Ensure your setup can safely reach and maintain this temperature.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Continue heating until the starting materials are consumed. For some analogous preparations, reaction times can extend from 12 to 24 hours.[1]

    • Use Excess Reagent: Employing an excess of ethyl cyanoacetate can shift the equilibrium towards the product, as described in a procedure where a 4.7-fold molar excess was used.[2]

Potential Cause 2: Side Reactions and Byproduct Formation

The most common side reaction is the hydrolysis of the product's cyano group to a primary amide, forming N-(3,4-Dichlorophenyl)acetamide.[1]

  • Recommended Action:

    • Strict Moisture Control: Ensure all glassware is oven-dried and reactants (especially solvents) are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Control pH: The hydrolysis of the nitrile is often catalyzed by acidic or basic conditions. Maintaining a neutral to slightly basic pH (below 8) can help minimize this side reaction.[1]

Potential Cause 3: Inefficient Purification

Significant product loss can occur during workup and purification, particularly during recrystallization if the solvent system is not optimized.

  • Recommended Action:

    • Optimize Recrystallization: A proven solvent system for recrystallization is an ethyl acetate/hexane mixture (e.g., 3:1 v/v).[1] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to maximize crystal formation and purity.

    • Filter Quickly: The product may be more soluble in the mother liquor at room temperature than expected. It is sometimes beneficial to filter the crystallized product while the mother liquor is still cold.[7]

Issue SummaryPotential CauseRecommended Solution
Low Yield Incomplete ReactionIncrease temperature (up to 192°C), extend reaction time (monitor by TLC/HPLC), use an excess of ethyl cyanoacetate.[2]
Side Reactions (Hydrolysis)Use anhydrous reagents and an inert atmosphere; maintain reaction pH below 8.[1]
Purification LossesOptimize recrystallization with an ethyl acetate/hexane system; consider cold filtration.[1][7]
Issue 2: Product Purity is Low

Q: My final product is impure. What are the likely contaminants and how do I remove them?

A: The primary contaminants are typically unreacted starting materials and the hydrolyzed byproduct.

Potential Contaminant 1: Unreacted 3,4-dichloroaniline

This starting material can co-crystallize with the product if the reaction is incomplete.

  • Recommended Action:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the aniline, forming a water-soluble salt that can be extracted into the aqueous phase.

    • Chromatography: If recrystallization is insufficient, silica gel chromatography using an ethyl acetate/hexane gradient can effectively separate the more polar aniline from the product.[1]

Potential Contaminant 2: N-(3,4-Dichlorophenyl)acetamide (Hydrolysis Byproduct)

This byproduct has similar polarity to the desired product, making separation challenging.

  • Recommended Action:

    • Prevention: The best strategy is prevention through strict moisture control during the reaction.[1]

    • Careful Recrystallization: Fine-tuning the recrystallization solvent ratio and cooling rate may allow for fractional crystallization, separating the two compounds.

    • Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC is a viable, albeit more resource-intensive, option.[5][6]

TroubleshootingWorkflow start Experiment Complete: Low Yield or Purity check_reaction Analyze Crude Sample (TLC/HPLC) start->check_reaction incomplete_rxn Incomplete Reaction: Starting Materials Present check_reaction->incomplete_rxn side_products Side Products Detected check_reaction->side_products incomplete_rxn->side_products No optimize_cond Action: Optimize Conditions - Increase Temp/Time - Use Excess Reagent incomplete_rxn->optimize_cond Yes control_moisture Action: Mitigate Side Reactions - Use Anhydrous Solvents - Run Under Inert Gas side_products->control_moisture Yes purify Action: Enhance Purification - Acid Wash for Aniline - Optimize Recrystallization - Column Chromatography side_products->purify No optimize_cond->purify control_moisture->purify end Achieved High Yield & Purity purify->end

Caption: Troubleshooting workflow for synthesis optimization.

Issue 3: Challenges with Reaction Scale-Up

Q: I am scaling up the synthesis from grams to kilograms. What new challenges should I anticipate?

A: Scaling up introduces new variables, primarily related to heat and mass transfer.

  • Exothermicity: While this specific reaction is endothermic (requiring heat), be aware that side reactions or rapid, uncontrolled additions in other synthetic routes (like the acyl chloride method) can generate unexpected heat. For large-scale reactions, ensure the reactor has an adequate cooling system to manage any potential exotherms and maintain precise temperature control.[1]

  • Efficient Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. Ensure the reactor's impeller design and mixing speed are sufficient for the reaction volume and viscosity.

  • Byproduct Removal: The efficient removal of ethanol is critical for driving the reaction to completion on a large scale. Ensure your distillation setup is appropriately sized and that the vacuum system (if used) can handle the solvent load without causing the reaction mixture to bump.

  • Solvent Handling: At scale, handling large volumes of solvents like ethyl acetate and hexane requires closed-loop systems and appropriate ventilation to minimize volatile organic compound (VOC) emissions and ensure operator safety.[1]

Experimental Protocols

Protocol 1: Condensation with Ethyl Cyanoacetate

This protocol is adapted from established industrial methods.[2]

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and a distillation head, add 3,4-dichloroaniline (1.0 eq) and ethyl cyanoacetate (4.7 eq).

  • Heating: Begin stirring and heat the reaction mixture to 192°C.

  • Reaction & Distillation: Maintain the temperature for 4 hours. During this time, the ethanol formed during the reaction will distill off.

  • Cooling & Isolation: After 4 hours, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filtration: Filter the solid product using suction filtration.

  • Washing: Wash the filter cake with a cold solvent (e.g., ethanol or hexane) to remove residual ethyl cyanoacetate.

  • Drying & Purification: Dry the crude product. For higher purity, recrystallize from an ethyl acetate/hexane mixture.[1] A yield of approximately 80% can be expected based on the 3,4-dichloroaniline used.[2]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in a flask and add the minimum volume of hot ethyl acetate required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum. This process can significantly improve purity, potentially from 90% to >99%.[1]

References
  • This compound - Benchchem. (n.d.).
  • The Crucial Role of Ethyl Cyanoacetate in Modern Synthesis. (n.d.).
  • Ethyl cyanoacetate - Wikipedia. (n.d.).
  • Ethyl cyanoacetate Dealer and Distributor - Multichem. (n.d.).
  • ETHYL CYANOACETATE - Sanjay Chemicals (India) Pvt. Ltd. (n.d.).
  • CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents. (n.d.).
  • Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.).
  • This compound | SIELC Technologies. (2018, May 16).

Sources

Technical Support Center: Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As a key precursor in various research and development applications, including the synthesis of the active metabolite of Leflunomide, A77 1726, achieving high purity and yield is critical. This document offers field-proven insights and detailed protocols to help you navigate the common challenges associated with this synthesis.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is most commonly achieved through two primary routes: the acylation of 3,4-dichloroaniline with a cyanoacetic acid derivative or the condensation of 3,4-dichloroaniline with an alkyl cyanoacetate. While seemingly straightforward, both methods are susceptible to a range of side reactions that can significantly impact yield and purity. Understanding the mechanisms behind these side reactions is the first step toward effective troubleshooting.

Common Synthetic Pathways
  • Nucleophilic Acylation: This route involves the reaction of 3,4-dichloroaniline with cyanoacetyl chloride in the presence of a base. The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride.[1]

  • Condensation Reaction: An alternative approach is the reaction of 3,4-dichloroaniline with an ester of cyanoacetic acid, such as ethyl cyanoacetate, typically at elevated temperatures. This method avoids the use of highly reactive and hazardous acyl chlorides.[2]

The following diagram illustrates the primary synthetic pathways and the key side reactions that will be addressed in this guide.

Synthesis_Pathways cluster_main Main Synthetic Routes cluster_side Common Side Reactions 3,4-Dichloroaniline 3,4-Dichloroaniline Target_Product This compound 3,4-Dichloroaniline->Target_Product Acylation 3,4-Dichloroaniline->Target_Product Condensation Diacylation Diacylation Product 3,4-Dichloroaniline->Diacylation Excess Acylating Agent Cyanoacetyl_Chloride Cyanoacetyl Chloride Cyanoacetyl_Chloride->Target_Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Target_Product Hydrolysis Hydrolysis Product (N-(3,4-dichlorophenyl)malonamic acid) Target_Product->Hydrolysis H₂O, Acid/Base Thorpe_Ziegler Thorpe-Ziegler Dimer Target_Product->Thorpe_Ziegler Strong Base Knoevenagel Knoevenagel Adduct Target_Product->Knoevenagel Aldehyde/Ketone Impurity

Caption: Primary synthetic routes and common side reactions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is low, and I have a significant amount of a water-soluble impurity. What is the likely cause and how can I prevent it?

Answer:

This is a classic case of hydrolysis of the nitrile group to a carboxylic acid, forming N-(3,4-dichlorophenyl)malonamic acid.[3] The presence of water in your reaction mixture, especially under acidic or basic conditions, can facilitate this side reaction.[1][4]

Causality: The cyano group is susceptible to nucleophilic attack by water, which, after a series of proton transfers and tautomerization, leads to the formation of a carboxylic acid.[4] This is often accelerated by the acid or base used in the main reaction.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: Maintain a pH below 8 to minimize base-catalyzed hydrolysis.[1]

  • Reaction Temperature: Avoid excessively high temperatures for prolonged periods, as this can accelerate hydrolysis.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions.

Analytical Identification of Impurity:

Compound1H NMR (DMSO-d6) Key SignalsMass Spectrometry (m/z)
Target Product ~δ 3.30 ppm (s, 2H, -CH2-CN), δ 6.6–7.6 ppm (m, 3H, Ar-H)[3][M+H]+ ≈ 229.0
Hydrolysis Product Disappearance of the singlet around 3.30 ppm and appearance of a new singlet for the methylene group adjacent to the carboxylic acid.[M+H]+ ≈ 248.0

Question 2: I'm observing a higher molecular weight impurity in my mass spectrum, and my NMR shows complex aromatic signals. What could this be?

Answer:

You are likely observing the formation of a diacylation product , where a second molecule of the acylating agent has reacted with the initially formed product. While less common with anilines, it can occur under certain conditions.

Causality: If an excess of the acylating agent (e.g., cyanoacetyl chloride) is used, or if the reaction temperature is too high, the nitrogen of the newly formed amide can be further acylated.

Troubleshooting and Prevention:

  • Stoichiometric Control: Use a precise 1:1 molar ratio of the aniline to the acylating agent.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (0-5 °C) to avoid localized high concentrations.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize side reactions.

Question 3: My reaction has produced a thick, insoluble precipitate that is not my desired product. What is this and how can I avoid it?

Answer:

This is likely a dimer formed through a self-condensation reaction, most probably via a Thorpe-Ziegler type mechanism .[5][6] Cyanoacetamides have an active methylene group that can be deprotonated by a strong base, leading to intermolecular condensation.

Causality: A strong base can deprotonate the α-carbon of the cyanoacetamide. The resulting carbanion can then act as a nucleophile, attacking the cyano group of another molecule of the cyanoacetamide. Subsequent cyclization and tautomerization can lead to a variety of dimeric and polymeric structures.[5]

Troubleshooting and Prevention:

  • Base Selection: Avoid strong bases like sodium hydride or potassium tert-butoxide. Use a milder base such as pyridine or triethylamine.

  • Temperature Control: Keep the reaction temperature low (0-25 °C) to disfavor the self-condensation pathway.

  • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent the slow formation of the dimer.

Purification Strategy:

If a dimer has formed, it is often less soluble than the desired product. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be effective in separating the monomeric product from the dimeric byproduct.[1]

Question 4: My product is contaminated with a colored impurity, and I see unexpected olefinic protons in my 1H NMR spectrum. What is the source of this?

Answer:

This suggests the presence of a Knoevenagel condensation product. This occurs if your starting materials or solvent are contaminated with aldehydes or ketones.

Causality: The active methylene group of your product can react with carbonyl compounds in a Knoevenagel condensation, leading to the formation of an α,β-unsaturated system.[7] This reaction is often base-catalyzed.

Troubleshooting and Prevention:

  • Purity of Reagents: Ensure that your 3,4-dichloroaniline, cyanoacetylating agent, and solvent are free from aldehyde or ketone impurities. Use freshly distilled solvents if necessary.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent the oxidation of solvents (like THF) to aldehyde impurities.

III. Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Nucleophilic Acylation

This protocol is designed to minimize side reactions by controlling temperature and stoichiometry.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-dichloroaniline (1.0 eq) and anhydrous dichloromethane (10 mL per gram of aniline).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise with stirring.

  • In a separate flask, dissolve cyanoacetyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL per gram of acyl chloride).

  • Add the cyanoacetyl chloride solution dropwise to the aniline mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 ethyl acetate/hexane).

  • Upon completion, cool the reaction back to 0 °C and quench by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.[1]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

IV. Downstream Application: Synthesis of A77 1726

This compound is a precursor to A77 1726, the active metabolite of Leflunomide. The synthesis involves the reaction with a suitable isoxazole derivative. While a detailed protocol is beyond the scope of this troubleshooting guide, the general transformation involves a base-catalyzed condensation reaction.

A77_1726_Synthesis Precursor This compound A77_1726 A77 1726 Precursor->A77_1726 Condensation Isoxazole 5-Methylisoxazole-4-carbonyl chloride Isoxazole->A77_1726

Caption: General synthetic route to A77 1726.

V. References

  • Gowda, B. T., et al. (2011). N-(3,4-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163.

  • Lumen Learning. Hydrolysis of Nitriles. [Link]

  • PubChem. N-(3,4-dichlorophenyl)malonamate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. Nitrile to Amide. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Google Patents. Process for the preparation of cyanoacetanilides.

  • Pearson. Acylation of Aniline Explained. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. Supporting information for a related synthesis. [Link]

  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

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Technical Support Center: Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for safety, efficacy, and regulatory compliance.[1][2] This guide provides in-depth, experience-based answers to frequently encountered issues, complete with validated analytical protocols and troubleshooting workflows.

Section 1: Overview of Synthetic Pathways and Potential Impurities

Understanding the synthetic route is the first step in predicting potential impurities. This compound is typically synthesized via one of two primary methods, each with a unique impurity profile.

The two most common synthetic routes are the nucleophilic acylation of 3,4-dichloroaniline with a cyanoacetic acid derivative or the condensation reaction with an alkyl cyanoacetate.[3]

Synthetic_Pathways cluster_0 Route 1: Nucleophilic Acylation cluster_1 Route 2: Condensation DCA1 3,4-Dichloroaniline Product1 This compound DCA1->Product1 Reacts with CAC Cyanoacetyl Chloride CAC->Product1 Base Base (e.g., Triethylamine) Base->DCA1 Deprotonates Product2 This compound DCA2 3,4-Dichloroaniline DCA2->Product2 Condenses with ECA Ethyl Cyanoacetate ECA->Product2 Conditions Heat / Base Catalyst Conditions->ECA

Caption: Common synthetic routes to this compound.

Each pathway can introduce specific impurities originating from starting materials, side reactions, or degradation.

Impurity TypePotential IdentityLikely OriginSynthetic Route(s)
Starting Material Unreacted 3,4-dichloroanilineIncomplete reactionBoth
Isomeric Dichloroanilines (e.g., 2,3-, 2,4-, 2,5-, 3,5-DCA)Impurities in the 3,4-dichloroaniline raw material[4]Both
Unreacted Ethyl Cyanoacetate or Cyanoacetic AcidIncomplete reactionRoute 2 / Route 1
By-products N-(3,4-Dichlorophenyl)acetamideHydrolysis of the cyano group of the final product[3]Both (especially if water is present)
3,4-Dichlorophenyl-cyanoacetic acidComplete hydrolysis of the cyano group and amide bondBoth (under harsh hydrolytic conditions)
Degradation Polymeric materialsThermal degradation of the cyano group at high temperatures[5][6]Route 2 (if reflux temperatures are excessive)
Residual Solvents Dichloromethane, THF, Ethanol, Ethyl Acetate, HexaneSolvents used during reaction or purification[2][3]Both
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental observations and provides a logical framework for identifying and resolving impurity-related issues.

Q1: My final product shows a persistent impurity with a similar polarity to 3,4-dichloroaniline. How do I confirm its identity and prevent it?

A: This is very likely unreacted 3,4-dichloroaniline starting material. Its presence indicates an incomplete reaction.

  • Causality: The nucleophilicity of the aniline can be a limiting factor. In the acylation route, incomplete deprotonation or insufficient reactivity of the acylating agent can leave starting material behind. In the condensation route, the equilibrium may not be fully driven to the product side without sufficient reaction time or temperature.

  • Troubleshooting Steps:

    • Confirmation: Spike a sample of your crude product with a small amount of pure 3,4-dichloroaniline and analyze by HPLC. If the peak area of the suspected impurity increases, its identity is confirmed.

    • Process Optimization (Route 1 - Acylation): Ensure the base (e.g., triethylamine) is added slowly at a low temperature (0-5°C) to fully deprotonate the aniline before adding the cyanoacetyl chloride.[3] Using slightly more than one equivalent of the base can also improve reaction completion.

    • Process Optimization (Route 2 - Condensation): Increase the reaction time or temperature moderately. Ensure efficient removal of the ethanol byproduct, as its accumulation can slow the forward reaction. A Dean-Stark trap can be effective if the solvent system is appropriate.

    • Purification: Recrystallization is an effective method for removing unreacted starting materials. A common solvent system is ethyl acetate/hexane.[3]

Q2: I have an unknown peak in my chromatogram with a molecular weight of 215/217 g/mol . What is it and why did it form?

A: An impurity with this molecular weight (accounting for the isotopic pattern of two chlorine atoms) is almost certainly N-(3,4-Dichlorophenyl)acetamide . This is a classic hydrolysis byproduct.[3]

  • Mechanism: The cyano (-C≡N) group is susceptible to hydrolysis, particularly under acidic or basic conditions, first to a primary amide (-CONH₂) and subsequently to a carboxylic acid.[7] In your case, the cyano group of the product is likely hydrolyzing to a carboxamide group, which then decarboxylates under heat to yield N-(3,4-Dichlorophenyl)acetamide.

  • Prevention:

    • Moisture Control: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • pH Control: During workup and purification, avoid strongly acidic or basic aqueous washes. Maintain a pH as close to neutral as possible (pH < 8 is recommended).[3]

    • Temperature Management: Avoid excessive temperatures during the reaction and workup, as heat can accelerate the rate of hydrolysis.

Q3: How do I build a systematic workflow to identify a completely unknown impurity?

A: A structured, multi-technique approach is essential for the unambiguous identification of unknown impurities.[8] The goal is to gather data on separation behavior, molecular weight, and structure.

Impurity_ID_Workflow Start Unknown Peak Detected in Screening HPLC-UV LCMS 1. LC-MS Analysis Start->LCMS Obtain MW Info MW Determine Molecular Weight & Isotopic Pattern LCMS->MW Hypothesis Formulate Hypothesis (e.g., byproduct, starting material, degradant) MW->Hypothesis Isolation 2. Preparative HPLC or Column Chromatography Hypothesis->Isolation If structure is not obvious Isolated Isolate Sufficient Quantity of Impurity (>1 mg) Isolation->Isolated NMR 3. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolated->NMR For structural info Structure Elucidate Structure NMR->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Systematic workflow for the identification of unknown impurities.

Experimental Protocol: Impurity Identification

  • Initial Analysis (LC-MS):

    • Analyze the sample using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

    • Objective: Obtain the accurate mass of the impurity peak. The isotopic pattern is critical; for a compound with two chlorine atoms, you should observe a characteristic M, M+2, and M+4 pattern.

    • This step allows you to propose a molecular formula and hypothesize the impurity's identity.

  • Isolation (Preparative Chromatography):

    • If the impurity cannot be identified from MS data alone, it must be isolated for structural analysis.

    • Develop a preparative HPLC or flash chromatography method to separate the impurity from the main product and other components.[9]

    • Collect the fraction containing the pure impurity.

    • Evaporate the solvent and confirm the purity of the isolated material by analytical HPLC. Aim for >95% purity.

  • Structural Elucidation (NMR):

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, and 2D spectra like COSY and HSQC.

    • Objective: Piece together the molecular structure. ¹H NMR provides information on proton environments and adjacencies, while ¹³C NMR shows the carbon skeleton. 2D NMR confirms connectivity. This data provides definitive structural proof.

Section 3: Validated Analytical Method for Purity Assessment

A robust analytical method is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying impurities in pharmaceutical manufacturing.[1][10]

Protocol: HPLC-UV Method for Purity Analysis of this compound

This method is designed to be a starting point for the separation of the main component from its likely process-related impurities.

ParameterRecommended ConditionRationale
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18)Reverse-phase column provides good retention and separation for non-polar to moderately polar compounds like the target molecule and its impurities.[9][11]
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidAcidifying the mobile phase improves peak shape for amine-containing compounds and ensures consistent ionization. Formic acid is preferred for MS compatibility.[9][11]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 30% B to 80% B over 15 minutes, hold for 5 min, re-equilibrateA gradient elution is necessary to elute a range of impurities with different polarities, from polar by-products to non-polar starting materials.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the target molecule and related impurities provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. This ensures the system is performing consistently.

References
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • 5 Methods for Impurity Profiling in Pharmaceuticals. Toref. [Link]
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025). [Link]
  • Analytical advances in pharmaceutical impurity profiling. PubMed. (2016). [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
  • 3,4-Dichloroaniline.
  • 3,4-dichloroaniline. AERU, University of Hertfordshire. [Link]
  • The Importance of 3,4-Dichloroaniline Purity for Your Chemical Formul
  • Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. Society of Chemical Industry. (2019). [Link]
  • Dichloroaniline. Wikipedia. [Link]
  • Thermal degradation of cyano containing ionic liquids.
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Cyanoacetamide. Organic Syntheses Procedure. [Link]
  • Acetoacetanilide. Wikipedia. [Link]
  • This compound. SIELC Technologies. (2018). [Link]
  • Thermal degradation of cyano containing ionic liquids. Green Chemistry (RSC Publishing). [Link]
  • Synthesis, and synthetic applications of cyanoacetamides.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. (2008). [Link]
  • High performance liquid chromatography detection method for cyanoacetamide.
  • ACETOACETANILIDE (FOR SYNTHESIS).
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE. precisionFDA. [Link]
  • 2-Cyano-N-(2,4-Dichloro-5-Hydroxyphenyl)Acetamide.
  • Synthesis of acetoacetanilide.
  • Thermal degradation of cyano containing ionic liquids.
  • New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and rel
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor via YouTube. (2024). [Link]
  • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Asian Journal of Pharmaceutical Analysis. [Link]
  • Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage.

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Technical Support Center: Troubleshooting Low Yield in Cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for cyanoacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia. By understanding the reaction mechanism and the critical parameters that influence its outcome, you can systematically troubleshoot and optimize your experimental results.

The Core Reaction: Mechanism & Key Parameters

The synthesis of cyanoacetamide from ethyl cyanoacetate is a classic example of nucleophilic acyl substitution (ammonolysis of an ester) . The reaction proceeds by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester.

The overall transformation is: NC-CH₂-COOEt + NH₃ → NC-CH₂-CONH₂ + EtOH

While seemingly straightforward, the reaction's success is governed by several factors that can either favor the formation of the desired amide or lead to competing side reactions, ultimately reducing the yield and purity of the final product.

Reaction Mechanism Diagram

Cyanoacetamide Synthesis Mechanism EC Ethyl Cyanoacetate (NC-CH₂-COOEt) TI Tetrahedral Intermediate EC->TI 1. Nucleophilic Attack NH3 Ammonia (NH₃) CA Cyanoacetamide (NC-CH₂-CONH₂) TI->CA 2. Elimination of Ethoxide EtOH Ethanol (EtOH) Troubleshooting Workflow Start Low Yield Observed CheckAppearance What is the product's appearance? Start->CheckAppearance Sticky Brownish / Sticky Solid CheckAppearance->Sticky Sticky/Oily Crystalline Crystalline but Low Mass CheckAppearance->Crystalline Crystalline Temp Cause: High Temp? (>20°C) Sticky->Temp Incomplete Cause: Incomplete Reaction? Sticky->Incomplete Workup Cause: Harsh Work-up? Sticky->Workup CheckMP Check Melting Point Crystalline->CheckMP Washing Cause: Product lost during washing? Crystalline->Washing MP_High MP is high (~170°C) CheckMP->MP_High High MP_Correct MP is correct (~119°C) CheckMP->MP_Correct Correct Sol_Temp Solution: Use Ice Bath, Maintain <20°C Temp->Sol_Temp Sol_Time Solution: Ensure thorough mixing, Increase reaction time Incomplete->Sol_Time Sol_Workup Solution: Use reduced pressure for evaporation Workup->Sol_Workup Sol_Washing Solution: Wash with ice-cold solvent (EtOH) Washing->Sol_Washing Malonamide Cause: Malonamide impurity from nitrile hydrolysis MP_High->Malonamide Sol_Malonamide Solution: Strict temp control, Recrystallize from hot alcohol Malonamide->Sol_Malonamide

Caption: A logical workflow for diagnosing the cause of low yield.

Experimental Protocols & Data

Standard Synthesis Protocol (Adapted from Organic Syntheses)

This protocol is a reliable method for producing high yields of cyanoacetamide. [1] Materials:

  • Ethyl cyanoacetate (3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90) (4.5 moles)

  • 95% Ethyl alcohol (ice-cold and for recrystallization)

  • Decolorizing charcoal (optional)

  • 1-L Erlenmeyer flask

  • Ice-salt bath

  • Suction filtration apparatus

Procedure:

  • Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia in a 1-L Erlenmeyer flask.

  • Shake the mixture. It will initially be cloudy, then warm up slightly and become clear in about three minutes.

  • Place the flask in an ice-salt mixture and let it stand for one hour to allow the product to crystallize.

  • Filter the product by suction, ensuring the mother liquor remains cold.

  • Wash the solid with two 50-cc portions of ice-cold 95% ethyl alcohol.

  • Air dry the crystalline amide. This first crop should yield 205–225 g of slightly yellowish product.

  • (Optional - Second Crop) Evaporate the original mother liquor to dryness under reduced pressure while heating the flask in a boiling water bath.

  • Dissolve the resulting brownish residue in 100 cc of hot alcohol. Add decolorizing charcoal, shake for a few minutes, and filter by suction while hot.

  • Cool the filtrate in ice to deposit an additional 46–58 g of product.

  • (Optional - Recrystallization for Purity) To obtain a snow-white product, dissolve the crude amide in hot 95% alcohol (approx. 1.75 cc of alcohol per gram of amide), filter if necessary, and cool to recrystallize. The product should have a melting point of 119–120°C.

Key Parameters and Expected Outcomes
ParameterRecommended ConditionRationale / Expected OutcomePotential Issue if Deviated
Temperature Maintain below 20°C; use ice bathMinimizes hydrolysis of nitrile and ester groups. Promotes clean crystallization.Formation of malonamide; lower yield and purity. [1]
Reactant Ratio Molar excess of ammonia (e.g., 1.3:1 NH₃:Ester)Drives the reaction to completion.Incomplete reaction, leaving oily ethyl cyanoacetate. [1]
Reaction Time 1-2 hoursAllows for complete conversion and crystallization.Incomplete reaction.
Washing Solvent Ice-cold ethyl alcoholMinimizes product loss due to solubility. [1]Significant loss of yield.
Work-up Reduced pressure evaporationPrevents thermal degradation of the product in the mother liquor.Product degradation, leading to lower second crop yield. [1]

Frequently Asked Questions (FAQs)

Q: What is the best source of ammonia to use? Aqueous, alcoholic, or gaseous? A: Concentrated aqueous ammonia is highly effective, convenient, and has been demonstrated to give high yields (86-88%). [1]Attempts to use gaseous ammonia have been met with poor success. [1] Q: How can I confirm the purity of my final product? A: The most straightforward methods are melting point determination (pure cyanoacetamide melts at 119–120°C) and analytical techniques like HPLC. [1][2]The presence of impurities like malonamide will result in a broad and/or elevated melting point range. Reversed-phase HPLC methods have been developed for accurate purity assessment. [2] Q: My starting ethyl cyanoacetate has a yellow tint. Will this affect my reaction? A: While a slight yellow color is common, a dark or impure starting material can introduce contaminants that may affect the reaction and the color of the final product. If purity is a concern, consider distilling the ethyl cyanoacetate before use. A prepurification of the crude ester can improve the final product quality. [3] Q: Can this reaction be scaled up? A: Yes, the procedure described in Organic Syntheses is for a multi-mole scale and is robust. [1]When scaling up, pay close attention to heat management. The exothermic nature of the reaction will be more pronounced, requiring efficient cooling to prevent runaway temperatures.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses.
  • BenchChem Technical Support Team. (2025, December).
  • Mariella, R. P. (n.d.). 3-CYANO-6-METHYL-2(1)-PYRIDONE. Organic Syntheses.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). MALONONITRILE. Organic Syntheses.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • BenchChem. (n.d.). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • Manikowski, A., & Kolarska, Z. (n.d.). Facile and Versatile Room-Temperature Synthesis of N,N-Disubstituted Cyanoacetamides from Malonic Ester Chloride. PLIVA Kraków Pharmaceutical Company.
  • Google Patents. (n.d.). US20010021787A1 - Process for preparing cyanoacetamide.
  • Ghozlan, S. A. S., et al. (2020).
  • Shimo, K., & Asami, R. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Tohoku University.
  • Mariella, R. P. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses.
  • Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • PubMed. (2016).
  • OECD. (n.d.). Provisional Guidance for the Outline of the SIDS Initial Assessment Report.

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Technical Support Center: Strategies for Solubilizing 2-Cyano-N-(3,4-dichlorophenyl)acetamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the poor aqueous solubility of this compound in in vitro assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, reliable and reproducible experimental results can be achieved.

Understanding the Challenge: Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₆Cl₂N₂O.[1] Its structure, featuring a dichlorophenyl ring, an acetamide group, and a cyano group, contributes to its low aqueous solubility. The predicted octanol-water partition coefficient (LogP) is 2.72, which is indicative of a hydrophobic molecule.[1] While the cyano group slightly reduces the LogP compared to its analog N-(3,4-dichlorophenyl)acetamide (LogP = 3.02), the compound remains poorly soluble in aqueous media.[1] This low solubility is a significant hurdle in obtaining the necessary concentrations for accurate in vitro testing, often leading to compound precipitation and unreliable data.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: This is a common issue for poorly soluble compounds. Precipitation, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. This is typically triggered by the dilution of a high-concentration stock solution (usually in an organic solvent like DMSO) into the aqueous medium. The organic solvent is miscible with the medium, but the compound is not, causing it to come out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of Dimethyl Sulfoxide (DMSO) in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% is recommended.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your specific assay.[2] Primary cells are often more sensitive and may require even lower concentrations (≤ 0.1%).[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A3:

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (e.g., in DMSO) in an aqueous buffer before it precipitates. It is a measure of how quickly a compound comes out of a supersaturated solution.[3]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved and solid forms of the compound are in equilibrium.[4][5]

For initial in vitro screening, you are primarily dealing with kinetic solubility . However, understanding the much lower thermodynamic solubility is crucial for interpreting your results and for later-stage drug development. Kinetic solubility values are often higher than thermodynamic solubility, but the supersaturated state can be unstable, leading to precipitation over time.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: A visible precipitate or cloudiness appears immediately after adding the compound stock solution to the aqueous assay buffer or cell culture medium.

Causality: The final concentration of this compound exceeds its kinetic solubility limit in the final assay volume.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound.

  • Optimize Stock Solution Preparation and Dilution:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the aqueous medium. This gradual change in solvent composition can help maintain the compound in solution.

    • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture media, as solubility generally increases with temperature.[5]

    • Gentle Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

Issue 2: Delayed Precipitation in the Incubator

Symptoms: The prepared medium containing the compound is initially clear, but a precipitate forms after several hours or days of incubation.

Causality: The initial concentration was likely in a supersaturated state (above the thermodynamic solubility but below the initial kinetic solubility). Over time, the compound equilibrates and precipitates out as the more stable, less soluble form. Changes in the medium's pH due to cellular metabolism can also affect solubility.

Solutions:

  • Employ Solubilization Enhancers:

    • Co-solvents: While you are likely already using DMSO, other water-miscible organic co-solvents such as ethanol, polyethylene glycol (PEG), or glycerol can be considered, but their compatibility with your specific cell line and assay must be validated.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[1][6][7] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[1][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[6]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. However, surfactants can be cytotoxic at higher concentrations, so careful dose-response testing is necessary.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. However, altering the pH of cell culture medium can be detrimental to cell health and should be approached with caution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight of this compound: 229.06 g/mol

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 0.01 L * 10 mmol/L * 229.06 g/mol = 0.0229 g = 22.9 mg

  • Weigh the compound: Accurately weigh 22.9 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube and add 1 mL of high-purity, sterile DMSO.

  • Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. If necessary, sonicate for a few minutes in a water bath. Gentle warming to 37°C can also aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Protocol 2: Determining the Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol will help you determine the highest concentration of this compound that can be prepared in your specific assay medium without immediate precipitation.

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.

  • Prepare serial dilutions: In a 96-well plate, perform a serial 2-fold dilution of your compound in your chosen assay buffer or cell culture medium. For example, start with a 1:100 dilution of your stock (100 µM) and dilute downwards. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubate and observe: Incubate the plate at room temperature or 37°C for 1-2 hours.

  • Visual inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration under these conditions.

  • (Optional) Quantitative analysis: For a more precise measurement, you can use nephelometry (light scattering) or filter the samples and quantify the soluble compound concentration using HPLC-UV.

Data Summary Table

Solubilization StrategyAdvantagesDisadvantagesRecommended Starting Concentration
DMSO Dissolves a wide range of compounds.Can be toxic to cells at higher concentrations.[9]Final concentration ≤ 0.5% in assay.
Cyclodextrins (e.g., HP-β-CD) Generally low toxicity, can significantly increase solubility.[1][6][7][8]May not be effective for all compounds; can be expensive.1-10 mM in the final assay medium.
Surfactants (e.g., Tween® 80) Can be very effective at solubilization.Potential for cell toxicity; can interfere with some assays.0.01% - 0.1% in the final assay medium.
pH Adjustment Can dramatically increase the solubility of ionizable compounds.Can be detrimental to cell health; may alter compound activity.Test in a cell-free system first; maintain pH within physiological range (7.2-7.4).

Visualization of Solubilization Strategies

Below is a decision tree to guide you in selecting an appropriate solubilization strategy for this compound.

solubilization_strategy start Start: Compound Precipitates in Assay check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No optimize_dilution Optimize dilution protocol (stepwise, warm media, gentle mixing) check_concentration->optimize_dilution Yes precipitation_resolved Precipitation Resolved? optimize_dilution->precipitation_resolved yes Yes precipitation_resolved->yes Yes add_excipients Add Solubilizing Excipients precipitation_resolved->add_excipients No no No cyclodextrins Try Cyclodextrins (e.g., HP-β-CD) add_excipients->cyclodextrins surfactants Try Surfactants (e.g., Tween® 80) add_excipients->surfactants final_check Precipitation Resolved? cyclodextrins->final_check surfactants->final_check yes2 Yes final_check->yes2 Yes no2 No: Consider alternative formulation or compound analog final_check->no2 No

Caption: Decision tree for troubleshooting solubility issues.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(2), 40-51.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Szejtli, J. (1998). Cyclodextrins and their inclusion complexes. Budapest: Akademiai Kiado.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effects of polysorbate 80 on the solubility and bioavailability of BCS Class II drugs: A case study with griseofulvin. AAPS PharmSciTech, 7(1), E1-E6.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Bevan, S. J., & Lloyd, J. B. (1997). The use of dimethyl sulphoxide in the storage of cell cultures.
  • Gala, D., & Chauhan, B. (2015). A review on solubility enhancement of poorly soluble drugs by physical and chemical modifications.
  • Kerns, E. H., & Di, L. (2008).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Maleki, A., Kettiger, H., & Schwendeman, A. (2017). The effect of dimethyl sulfoxide (DMSO) on the structure and function of reconstituted high-density lipoprotein (rHDL). Journal of Pharmaceutical Sciences, 106(10), 2911-2918.
  • Qi, W., & Wang, J. (2008). Effects of dimethyl sulfoxide on the structure and activity of lysozyme. Journal of Thermal Analysis and Calorimetry, 91(3), 859-863.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sugano, K., Okazaki, A., Sugimoto, S., & Tavornvipas, S. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Current Drug Metabolism, 9(9), 869-878.

Sources

Technical Support Center: Stability of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyano-N-(3,4-dichlorophenyl)acetamide. The stability of this compound in solution is critical for generating reliable and reproducible experimental data. While specific degradation kinetics for this molecule are not widely published, its structure contains two primary functional groups susceptible to hydrolysis: a nitrile group and an amide linkage. This document outlines the probable degradation pathways, provides robust troubleshooting guidance, and offers validated protocols to help you maintain the integrity of your compound in solution.

Troubleshooting Guide: Common Stability Issues

This section is designed to address the most common problems encountered when working with this compound solutions.

Problem 1: I see new peaks appearing in my HPLC/LC-MS analysis of an aged stock solution. What are they?

Root Cause Analysis: The appearance of new peaks strongly suggests compound degradation. Based on the structure of this compound, there are two highly probable hydrolytic degradation pathways, especially if the solution is not maintained at a neutral pH.

  • Amide Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.[1][2][3] This reaction would break the molecule into two primary degradation products:

    • 3,4-dichloroaniline

    • 2-cyanoacetic acid

  • Nitrile Hydrolysis: The cyano (nitrile) group can also hydrolyze.[4][5][6] This is a two-step process, first forming an intermediate amide, and then a final carboxylic acid.[4][6][7]

    • Intermediate: 2-Carbamoyl-N-(3,4-dichlorophenyl)acetamide

    • Final Product: 2-Carboxy-N-(3,4-dichlorophenyl)acetamide (a malonic acid derivative)

Immediate Action:

  • Confirm the identity of the new peaks using a mass spectrometer (LC-MS). The expected masses of the potential degradants can help confirm the degradation pathway.

  • Review the pH and composition of your solvent. Extreme pH values are the most common culprits.

G cluster_amide Amide Hydrolysis Pathway cluster_nitrile Nitrile Hydrolysis Pathway A_Parent This compound A_D1 3,4-dichloroaniline A_Parent->A_D1 Acid or Base (e.g., pH < 4 or pH > 8) A_D2 2-cyanoacetic acid A_Parent->A_D2 Acid or Base (e.g., pH < 4 or pH > 8) N_Parent This compound N_Intermediate Intermediate Amide N_Parent->N_Intermediate Step 1 (Milder Conditions) N_Final Final Carboxylic Acid N_Intermediate->N_Final Step 2 (Harsher Conditions)

Caption: Primary degradation pathways for the target compound.

Problem 2: The measured concentration of my stock solution is decreasing over time. How can I improve its stability?

Root Cause Analysis: A decrease in the parent compound concentration is a clear sign of degradation. The rate of degradation is primarily influenced by four factors: pH, solvent choice, temperature, and light exposure.

Solutions & Best Practices:

ParameterRecommendationScientific Rationale
pH Control Maintain solutions between pH 5 and 7. Use a buffered solvent system if necessary (e.g., a phosphate or citrate buffer).Both amide and nitrile hydrolysis are catalyzed by acidic and basic conditions.[1][2][4] Neutral pH minimizes the rates of these reactions. A change in pH is a strong indicator of chemical changes occurring in the solution.[8]
Solvent Choice Use aprotic, anhydrous solvents such as DMSO or DMF for long-term stock solutions. For aqueous experimental media, prepare fresh dilutions from the stock immediately before use.Protic solvents like water or methanol can act as reactants in the hydrolysis process. Aprotic solvents lack the acidic protons that participate in and facilitate hydrolysis, thereby enhancing stability.
Temperature Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.[9]Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature significantly reduces the kinetic energy of the molecules, slowing the degradation rate.[10]
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Although the dichlorophenyl ring is relatively stable, many organic molecules are susceptible to photolytic degradation.[11][12] It is a standard best practice to protect all stock solutions from light.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing a primary stock solution of this compound?

  • Weighing: Use a calibrated analytical balance to weigh the solid compound.

  • Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Concentrated stock solutions are often more stable than dilute ones.[9][13][14]

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in properly labeled, light-protecting vials.[10][15]

  • Storage: Store the aliquots at -20°C or -80°C immediately.

Q2: How can I perform a quick study to check the stability of my compound in my specific experimental buffer?

You can perform a "forced degradation" study, which is a common practice in the pharmaceutical industry to understand a molecule's stability.[11][16][17]

G cluster_workflow Forced Degradation Workflow A Prepare Solutions (Acid, Base, Neutral, Oxidizer, Heat, Light) B Incubate Samples (e.g., 40°C for 24-48h) A->B C Collect Time Points (e.g., T=0, 4h, 8h, 24h, 48h) B->C D Quench Reaction (Neutralize pH if needed) C->D E Analyze via HPLC/LC-MS (Quantify parent peak area) D->E F Assess Degradation (Calculate % loss vs. T=0) E->F

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify which conditions cause significant degradation. The goal is to induce 5-20% degradation to reveal potential liabilities.[16][17]

  • Preparation of Test Solutions: Prepare separate solutions of this compound (e.g., at 100 µM) in the following solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Your experimental buffer (or water/saline)

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, basic, and neutral solutions at an elevated temperature (e.g., 40-60°C).

    • Oxidative: Incubate the H₂O₂ solution at room temperature.

    • Thermal: Store a solid sample and a solution in your chosen solvent at a high temperature (e.g., 70°C).

    • Photolytic: Expose a solution to a specific light source as per ICH Q1B guidelines.[12]

  • Analysis:

    • Take a sample from each condition at initial time (T=0) and at subsequent time points (e.g., 2, 8, 24, 48 hours).

    • Analyze all samples by a stability-indicating HPLC method.[18] This is a method that can separate the parent compound from all potential degradation products.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample. This will clearly indicate which conditions (acid, base, oxidation, etc.) are detrimental to the compound's stability.

Q3: Which analytical techniques are best for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method for quantifying the parent compound and its impurities.[18] A reversed-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the unknown degradation products by providing mass-to-charge ratio information, which helps in structure elucidation.[19]

  • UV-Vis Spectroscopy: While less specific than HPLC, a simple UV-Vis scan can sometimes provide a quick, preliminary check for degradation if the degradation products have a different absorption spectrum from the parent compound.[20]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • LibreTexts Chemistry. (2025). Chemistry of Nitriles.
  • TechnoPharmaSphere. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Hu, Y., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • SGS Brazil. (n.d.). Forced Degradation Testing.
  • Huang, L. (2022). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Research, 14(9).
  • Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
  • The Science Blog. (2023). Preparing & Handling Chemical Solutions.
  • Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • The Protein Man. (2023). Save yourself a lot of struggle - start with stock solutions not solids! [Video]. YouTube.

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Technical Support Center: Characterization of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during the synthesis and analysis of this important chemical intermediate.

Introduction

This compound (CAS No: 15386-80-8, Molecular Weight: 229.06 g/mol ) is a key building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its unique structure, featuring a reactive cyano group, an amide linkage, and a dichlorinated aromatic ring, makes it a versatile synthon but also presents specific challenges in its characterization. Accurate and thorough analysis is paramount to ensure the quality and reliability of downstream applications. This guide provides practical, field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during the synthesis of this compound?

A1: The most prevalent impurity is the hydrolysis product, N-(3,4-dichlorophenyl)acetamide . This arises from the hydrolysis of the cyano group to a carboxylic acid, which can then decarboxylate under certain conditions, or more commonly, the amide product is formed from the hydrolysis of the starting material, cyanoacetic acid, followed by reaction with the aniline.[1] Another common set of impurities are the unreacted starting materials, primarily 3,4-dichloroaniline .

Mitigation Strategy: Strict control of reaction pH (ideally below 8) and minimizing exposure to moisture are critical to suppress the formation of the hydrolysis byproduct.[1]

Q2: I am seeing a lower-than-expected melting point for my synthesized this compound. What could be the cause?

A2: A depressed and broadened melting point range is a classic indicator of impurities. The expected melting point for pure this compound is in the range of 164-166 °C. The presence of the aforementioned impurities, particularly residual starting materials or the hydrolysis byproduct, will lower this value.

Troubleshooting:

  • Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be effective in removing these impurities.[1]

  • Analytical Confirmation: Utilize HPLC and NMR to identify and quantify the impurities present.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound. However, misinterpretation of the spectra is a common pitfall.

Expected Chemical Shifts (in DMSO-d6):

Assignment Expected Chemical Shift (ppm) Notes
Methylene Protons (-CH2-)~3.9 - 4.1A singlet integrating to 2H. This is a key diagnostic peak.
Aromatic Protons~7.5 - 8.0A complex multiplet pattern integrating to 3H.
Amide Proton (-NH-)~10.5A broad singlet integrating to 1H. May exchange with D2O.

Common Pitfall: Overlooking the Hydrolysis Impurity

The presence of N-(3,4-dichlorophenyl)acetamide can be easily missed if not specifically looked for. Its 1H NMR spectrum will show a characteristic methyl singlet instead of the methylene singlet of the desired product.

Compound Key 1H NMR Signal (DMSO-d6)
This compoundMethylene singlet (~3.9-4.1 ppm)
N-(3,4-dichlorophenyl)acetamideMethyl singlet (~2.1 ppm)

13C NMR Spectroscopy:

Expected chemical shifts for this compound provide further structural confirmation.

Carbon Environment Typical Chemical Shift (ppm)
-CH2-~25-30
C≡N~115-120
Aromatic Carbons~120-140
C=O (Amide)~165-170
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of this compound and quantifying impurities.

Recommended Starting Method (Reverse Phase):

  • Column: C18 (e.g., Newcrom R1)[2]

  • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2]

  • Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

Troubleshooting Common HPLC Issues:

Issue: Poor separation of the main peak from the 3,4-dichloroaniline starting material.

  • Cause: The starting material is significantly more polar than the product. Under highly organic mobile phase conditions, it may elute very early, potentially co-eluting with the solvent front or other early-eluting impurities.

  • Solution:

    • Decrease the organic content of the mobile phase (e.g., lower the percentage of acetonitrile). This will increase the retention time of 3,4-dichloroaniline, improving its resolution from the void volume and other peaks.

    • Employ a gradient elution. Start with a lower percentage of organic solvent and gradually increase it. This will allow for the elution of the more polar starting material first, followed by the product. A shallow gradient will provide the best resolution.

Issue: The hydrolysis byproduct, N-(3,4-dichlorophenyl)acetamide, is not well-resolved from the main product peak.

  • Cause: The hydrolysis product has a similar polarity to the desired compound, making separation challenging.

  • Solution:

    • Optimize the mobile phase composition. Fine-tune the acetonitrile/water ratio. A small change in the percentage of the organic modifier can significantly impact resolution.

    • Adjust the pH of the aqueous component. The ionization state of the analytes can be altered by changing the pH, which in turn affects their retention on a reverse-phase column. For these compounds, maintaining a slightly acidic pH (e.g., with formic or phosphoric acid) is generally a good starting point.[2]

    • Consider a different stationary phase. If resolution on a standard C18 column is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary separation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis.

Expected Molecular Ion:

For this compound (C9H6Cl2N2O), the expected monoisotopic mass is 227.98 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak ([M]+, [M+2]+, [M+4]+) with approximate ratios of 9:6:1.

Predicted Electron Ionization (EI) Fragmentation Pattern:

Based on the fragmentation of related N-monosubstituted cyanoacetamides, the following key fragmentation pathways are anticipated:[3]

  • α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common pathway for amides.[4]

    • Loss of the cyanomethyl radical (•CH2CN) to yield the N-(3,4-dichlorophenyl)carboxamide cation.

    • Loss of the N-(3,4-dichlorophenyl)amino radical to yield the cyanoketene cation.

  • Cleavage of the Amide Bond:

    • Fission of the CO-NH bond can lead to the formation of the 3,4-dichloroaniline radical cation.

  • McLafferty Rearrangement: While less likely due to the lack of a γ-hydrogen on the N-aryl substituent, it's a possibility to consider in analogous structures.

Visualizing the Fragmentation:

fragmentation M [M]+• m/z 228 F1 [M - •CH2CN]+ m/z 188 M->F1 -•CH2CN F2 [M - •NH(C6H3Cl2)]+ m/z 67 M->F2 -•NH(C6H3Cl2) F3 [C6H3Cl2NH2]+• m/z 161 M->F3 Amide Cleavage

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of key functional groups.

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm-1) Appearance
N-H Stretch (Amide)3250 - 3350Strong, sharp
C≡N Stretch (Nitrile)2240 - 2260Medium, sharp
C=O Stretch (Amide I)1670 - 1700Strong, sharp
N-H Bend (Amide II)1510 - 1550Medium
C-Cl Stretch (Aromatic)1000 - 1100Medium to strong

Common Pitfall: Misinterpreting a Weak Nitrile Signal

The C≡N stretch is typically of medium intensity and can sometimes be weak. Its absence should be carefully investigated, as it could indicate the presence of the hydrolysis byproduct, which will lack this peak. Conversely, a strong C=O peak and the presence of the N-H stretch are good indicators of the amide functionality.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane (e.g., 1:3 v/v).

  • Dry the purified crystals under vacuum.

Logical Workflow for Characterization

characterization_workflow Start Synthesized Product TLC TLC Analysis (e.g., Ethyl Acetate/Hexane) Start->TLC Purification Purification Required? (e.g., Recrystallization) TLC->Purification HPLC HPLC Purity Check (>98%?) TLC->HPLC No Purification->HPLC Yes HPLC->Purification No Structure_Confirmation Structural Confirmation HPLC->Structure_Confirmation Yes NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FT-IR Structure_Confirmation->IR Final Characterized Product NMR->Final MS->Final IR->Final

Caption: A logical workflow for the purification and characterization of this compound.

References

  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 4(1), 104-110.
  • Li, Y., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 49(8), 733-740.

Sources

Managing reaction temperature in 2-Cyano-N-(3,4-dichlorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for precise and reliable protocols, this Technical Support Center provides in-depth guidance on managing reaction temperature during the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. Authored for researchers and drug development professionals, this document moves beyond simple instructions to explain the critical causality behind each experimental parameter.

Technical Support: Synthesis of this compound

This guide is structured to address both foundational questions and acute troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles of temperature management for this specific synthesis.

Q1: What are the primary synthesis routes for this compound, and how do their temperature requirements differ?

There are two predominant methods for synthesizing this compound, each with distinct thermal profiles. The choice of method often depends on the available starting materials, scale, and safety considerations.

  • Route 1: Nucleophilic Acylation. This widely used method involves reacting 3,4-dichloroaniline with an activated cyanoacetic acid derivative, such as cyanoacetyl chloride, in the presence of a base like triethylamine. This reaction is typically conducted at low temperatures, in the range of 0–5°C , to control its exothermic nature and minimize the formation of side products.[1]

  • Route 2: Condensation Reaction. An alternative approach involves the condensation of 3,4-dichloroaniline with a less reactive ester, such as ethyl cyanoacetate, often catalyzed by a base like ammonium acetate. This method is less exothermic but requires significantly higher temperatures, typically at reflux (70–80°C or higher), to proceed at a reasonable rate.[1] A patent for a similar synthesis describes reaction temperatures ranging from 120-200°C.[2]

The following table summarizes the key differences:

ParameterRoute 1: Nucleophilic AcylationRoute 2: Condensation Reaction
Reactants 3,4-dichloroaniline + Cyanoacetyl Chloride3,4-dichloroaniline + Ethyl Cyanoacetate
Typical Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Ethanol or Isopropanol
Base Triethylamine or PyridineAmmonium Acetate
Temperature 0–5°C (Cooling Required) 70–80°C (Heating Required)
Key Consideration Highly exothermic; requires careful temperature control to prevent runaway and side reactions.[1]Slower reaction; requires prolonged heating, which can also lead to specific impurities.

Q2: Why is strict low-temperature control (0–5°C) so critical when using the cyanoacetyl chloride route?

The acylation of 3,4-dichloroaniline with cyanoacetyl chloride is a rapid and highly exothermic reaction. Maintaining a low temperature is crucial for several reasons:

  • Preventing Thermal Runaway: On a laboratory or industrial scale, the heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled increase in temperature and pressure known as thermal runaway.[1]

  • Minimizing Side Reactions: Higher temperatures can promote the formation of unwanted byproducts. A primary concern is the hydrolysis of the nitrile (cyano) group, which leads to the formation of N-(3,4-Dichlorophenyl)acetamide.[1] Other degradation pathways for the reactants and product may also become more prevalent at elevated temperatures.

  • Ensuring Selectivity: The reaction's selectivity for the desired N-acylation product is highest at low temperatures. This leads to a cleaner reaction profile, higher yield, and simplifies the subsequent purification process.

Q3: What are the primary safety risks associated with poor temperature management in this synthesis?

Failure to manage the reaction temperature can introduce significant hazards.

  • Chemical Decomposition: Both 3,4-dichloroaniline and cyanoacetic acid can decompose at high temperatures, releasing toxic gases such as chlorine, nitrogen oxides (NOx), and hydrogen chloride.[3][4]

  • Violent Reactions: Cyanoacetic acid can react violently with certain compounds upon heating.[4] An uncontrolled exotherm increases the risk of such unpredictable events.

  • Pressure Buildup: In a closed or inadequately vented system, a thermal runaway can cause the solvent to boil, leading to a rapid and dangerous increase in pressure that can result in vessel rupture.

Troubleshooting Guide

This section provides actionable solutions to specific problems that may arise during the experiment.

Problem: My reaction temperature is rapidly increasing and overshooting the target of 0–5°C.

This indicates that the rate of heat generation is exceeding the capacity of your cooling system, a classic sign of an uncontrolled exotherm.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the dropwise addition of the cyanoacetyl chloride solution. This removes the fuel for the exothermic reaction.

  • Enhance Cooling: Ensure your reaction flask is fully submerged in the cooling bath (e.g., ice-water or dry ice/acetone). Add more ice or dry ice to the bath to increase its cooling capacity.

  • Check Stirring: Verify that the stirring is vigorous. Efficient mixing is essential for dissipating heat from the reaction mixture to the walls of the flask and into the cooling bath.

  • Prepare for Quenching (If Necessary): If the temperature continues to rise uncontrollably despite these measures, be prepared to quench the reaction by adding a cold, inert solvent or a suitable quenching agent as dictated by your pre-planned safety protocol.

Caption: Decision workflow for managing a reaction exotherm.

Problem: My final product has a low yield and contains a significant amount of N-(3,4-Dichlorophenyl)acetamide impurity.

While several factors can cause this, improper temperature control is a likely contributor.

  • Potential Cause (Temperature): The reaction temperature may have exceeded the optimal 0–5°C range. Even a modest increase to 10-15°C can accelerate the hydrolysis of the cyano group, especially if trace amounts of water are present.

  • Solution:

    • Review your cooling setup. Ensure your cooling bath can maintain the target temperature throughout the entire addition process. An ice-salt or dry ice-acetone bath is more effective than a simple ice-water bath.

    • Slow the addition rate. Adding the cyanoacetyl chloride more slowly will generate heat at a lower rate, making it easier for the cooling system to manage.

    • Verify Anhydrous Conditions: This impurity is a product of hydrolysis.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., Nitrogen or Argon).

Problem: The reaction is very slow or appears incomplete, even after the recommended time at 0–5°C.

Resist the temptation to increase the temperature, as this will likely lead to the issues described above. Instead, investigate other potential causes.

  • Check Reagent Quality:

    • 3,4-Dichloroaniline: This compound can darken over time due to oxidation.[3] Impurities can interfere with the reaction. Consider purifying it by recrystallization if its quality is suspect.

    • Cyanoacetyl chloride: This reagent is moisture-sensitive. If it has been improperly stored, it may have partially hydrolyzed, reducing its potency.

    • Base (Triethylamine): Ensure the base is pure and free of water.

  • Extend Reaction Time: Some reactions may simply require more time to reach completion at low temperatures. Continue to monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Verify Stoichiometry: Double-check your initial calculations and measurements to ensure the reagents were added in the correct molar ratios.

Experimental Protocol: Low-Temperature Reaction Setup

This protocol provides a step-by-step method for establishing a stable, low-temperature environment for the synthesis via the nucleophilic acylation route.

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Addition funnel

  • Drying tube (filled with CaCl₂ or Drierite)

  • Insulated container (Dewar flask or plastic tub)

  • Ice

  • Rock salt (NaCl) or acetone/isopropanol and dry ice

Procedure:

  • Assemble Glassware: Set up the reaction flask with the stir bar, thermometer, and addition funnel. Ensure all joints are properly sealed. Attach the drying tube to the top of the addition funnel or via a gas inlet adapter.

  • Charge the Flask: Add the 3,4-dichloroaniline and anhydrous solvent (e.g., Dichloromethane) to the reaction flask. Begin stirring.

  • Prepare the Cooling Bath:

    • For 0°C to -10°C: Place the reaction flask in the insulated container. Fill the container with a mixture of ice and water, then add rock salt incrementally while stirring the slurry until the desired temperature is reached.

    • For < -10°C: Place the reaction flask in the insulated container. Carefully add a solvent like acetone or isopropanol. Slowly add small pieces of dry ice to the solvent until the target temperature is achieved. Caution: This process will cause vigorous bubbling (CO₂ release). Do not handle dry ice with bare hands.

  • Equilibrate Temperature: Allow the contents of the reaction flask to cool to the target temperature (0–5°C) before starting the reagent addition.

  • Begin Slow Addition: Use the addition funnel to add the solution of cyanoacetyl chloride dropwise.

  • Monitor and Maintain: Continuously monitor the internal reaction temperature. The rate of addition should be slow enough that the temperature does not rise above 5°C. Add more ice/salt or dry ice to the bath as needed to maintain a consistent temperature.

By adhering to these detailed protocols and understanding the chemical principles behind temperature control, researchers can significantly improve the yield, purity, and safety of this compound synthesis.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
  • Google Patents. (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. CN102952037A.
  • Google Patents. (n.d.). Process for preparing cyanoacetamide. US20010021787A1.
  • Patel, H. D., et al. (2014). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1335-1342.
  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-294.
  • ResearchGate. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • ResearchGate. (2018). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.

Sources

Technical Support Center: Optimal Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and optimal synthesis of this key chemical intermediate. Our guidance is grounded in established chemical principles and validated experimental practices to support your research and development endeavors.

I. Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield in the amidation reaction to form this compound can stem from several factors, primarily related to reactant purity, reaction conditions, and the choice of solvent.

  • Purity of Reactants: The starting materials, 3,4-dichloroaniline and a cyanoacetylating agent (e.g., cyanoacetic acid or cyanoacetyl chloride), must be of high purity. 3,4-dichloroaniline is sensitive to prolonged exposure to heat, light, and air, which can lead to degradation and darkening.[1][2] Ensure the aniline is pure and dry. Moisture in the reaction can hydrolyze the acylating agent, especially if using cyanoacetyl chloride, reducing the amount available for the desired reaction.[3][4]

  • Reaction Conditions:

    • Temperature: For reactions involving cyanoacetyl chloride, maintaining a low temperature (e.g., 0–5°C) is crucial to minimize side reactions.[5] If using a coupling agent with cyanoacetic acid, the optimal temperature will depend on the specific reagent used.

    • Base: When using cyanoacetyl chloride, a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the HCl byproduct.[5] Insufficient base can lead to the protonation of the 3,4-dichloroaniline, rendering it non-nucleophilic and halting the reaction.[4]

  • Solvent Selection: The solvent plays a critical role in dissolving reactants and influencing reaction rates. A poorly chosen solvent can lead to low solubility of reactants, hindering the reaction. The polarity of the solvent can significantly affect the reaction outcome.[6][7]

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A2: A common byproduct is N-(3,4-Dichlorophenyl)acetamide, which can result from the hydrolysis of the cyano group under certain conditions.[5] To mitigate this, strict control of pH (<8) and maintaining anhydrous (water-free) conditions are essential.[3][5]

If using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with cyanoacetic acid, the corresponding urea byproduct (dicyclohexylurea, DCU) will form. DCU is generally insoluble in most organic solvents and can often be removed by filtration.[4][8]

Troubleshooting Workflow for Byproduct Minimization:

Caption: Troubleshooting workflow for minimizing byproducts.

Q3: The reaction is proceeding very slowly or not at all. What adjustments can I make?

A3: A stalled reaction is often due to insufficient activation of the carboxylic acid (if using cyanoacetic acid), deactivation of the amine, or steric hindrance.[3]

  • Amine Deactivation: As mentioned, protonation of the 3,4-dichloroaniline by acidic species in the reaction mixture will render it non-nucleophilic.[3] Ensure an adequate amount of base is present.

  • Carboxylic Acid Activation: If using a coupling agent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensure it is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[3][4] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results.[3]

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices for amide bond formation as they can dissolve the reactants and stabilize charged intermediates in the transition state.[5][9]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended synthetic routes for this compound?

A1: There are two primary and reliable methods for synthesizing this compound:

  • From Cyanoacetyl Chloride: This involves the nucleophilic acylation of 3,4-dichloroaniline with cyanoacetyl chloride.[5] This method is often carried out in a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine or pyridine to scavenge the HCl formed.[5]

  • From Cyanoacetic Acid with a Coupling Agent: This route couples 3,4-dichloroaniline directly with cyanoacetic acid using a dehydrating/coupling agent. Common coupling agents include carbodiimides like DCC or EDC, often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4]

General Synthesis Workflow:

SynthesisWorkflow Start Select Synthesis Route Route1 Route 1: Cyanoacetyl Chloride Start->Route1 Route2 Route 2: Cyanoacetic Acid + Coupling Agent Start->Route2 Reactants1 3,4-dichloroaniline + Cyanoacetyl Chloride + Base Route1->Reactants1 Reactants2 3,4-dichloroaniline + Cyanoacetic Acid + Coupling Agent Route2->Reactants2 Reaction Reaction in Suitable Solvent Reactants1->Reaction Reactants2->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflows for the target compound.

Q2: How do I select the optimal solvent for this synthesis?

A2: The ideal solvent should effectively dissolve both 3,4-dichloroaniline and the cyanoacetic acid derivative, while not reacting with any of the reagents. The polarity of the solvent is a key consideration.

  • Solubility: 3,4-dichloroaniline has low solubility in water (92.0 mg/L at 20°C) but is more soluble in organic solvents.[10] The solubility of cyanoacetic acid and its derivatives varies.

  • Polarity:

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF, Dichloromethane): These are generally preferred for amide bond formation. They can stabilize the polar transition states involved in the reaction without strongly solvating the nucleophilic amine, which can hinder its reactivity.[5][9] THF and dichloromethane are commonly cited for reactions with cyanoacetyl chloride.[5]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the amine nucleophile, which can stabilize it and potentially slow down the reaction rate.[9] However, in some cases, such as the synthesis of similar 2-cyanoacetamide derivatives, ethanol has been used successfully.[5]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they may not adequately dissolve the polar reactants and intermediates.[6]

Solvent Property Comparison Table:

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM)9.1Polar Aprotic39.6Good for reactions with acyl chlorides at low temperatures.[5]
Tetrahydrofuran (THF)7.6Polar Aprotic66A versatile solvent for many coupling reactions.[5][11]
Acetonitrile37.5Polar Aprotic82Can be used for microwave-assisted synthesis.[5]
Dimethylformamide (DMF)36.7Polar Aprotic153Excellent dissolving power, but higher boiling point can make removal difficult.[5]
Ethanol24.6Polar Protic78.4May slow reaction with charged nucleophiles but has been used in related syntheses.[5][9]
Q3: What are the recommended purification techniques for the final product?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found. A common system is an ethyl acetate/hexane mixture (e.g., 3:1 v/v), which can significantly improve purity.[5]

  • Column Chromatography: For more difficult separations, silica gel chromatography is recommended. A mobile phase consisting of an ethyl acetate/hexane gradient is typically effective.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety protocols should be strictly followed. Additionally, consider the specific hazards of the reactants:

  • 3,4-Dichloroaniline: This compound is toxic and can cause skin irritation and severe eye irritation.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Cyanoacetyl Chloride/Coupling Reagents: These are often corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols

Protocol 1: Synthesis via Cyanoacetyl Chloride
  • Dissolve 3,4-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of cyanoacetyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise, maintaining the temperature between 0-5°C.[5]

  • Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by silica gel chromatography.[5]

Protocol 2: Synthesis via Cyanoacetic Acid and EDC/HOBt
  • To a round-bottom flask, add cyanoacetic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 3,4-dichloroaniline (1.1 equivalents) in anhydrous dimethylformamide (DMF).[4]

  • Cool the mixture to 0°C in an ice bath.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.[4]

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

  • Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

IV. References

  • This compound - Benchchem. (URL: )

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (URL: )

  • Troubleshooting common issues in benzamide synthesis - Benchchem. (URL: )

  • Fig. 2 A detailed study on the effect of different solvents and bases... - ResearchGate. (URL: [Link])

  • Effect of solvent on the acylation reaction. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Technical Support Center: Amide Synthesis - Benchchem. (URL: )

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH. (URL: [Link])

  • 3,4-Dichloroaniline Chemical Substances Control Law Reference No. (URL: [Link])

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. (URL: [Link])

Sources

Technical Support Center: Purification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-reaction workup and purification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this key chemical intermediate. Here, we will address common challenges and provide robust, self-validating protocols to ensure the highest purity of your final compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound during purification.

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties is crucial for designing an effective purification strategy. This compound is a solid at room temperature with a melting point of 164-166 °C. Its structure, featuring a dichlorophenyl ring, an amide, and a cyano group, suggests moderate polarity[1]. This polarity profile dictates its solubility in various organic solvents, which is a key parameter for crystallization. The presence of the amide and cyano groups also indicates a potential for hydrogen bonding[1].

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The most prevalent impurity is often N-(3,4-Dichlorophenyl)acetamide, which results from the hydrolysis of the cyano group[2]. This hydrolysis can be promoted by acidic or basic conditions, especially in the presence of water. Other potential impurities include unreacted starting materials such as 3,4-dichloroaniline and cyanoacetic acid derivatives, as well as byproducts from side reactions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities[3][4][5]. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common approach[3][4]. Other useful techniques include Thin Layer Chromatography (TLC) for rapid, qualitative assessment of reaction progress and purity, and melting point analysis, where a sharp melting range close to the literature value indicates high purity.

II. Standard Purification Protocol: Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The following protocol has been optimized for this compound.

Recommended Solvent System

A solvent mixture of ethyl acetate and hexane is highly effective for the recrystallization of this compound, with a typical starting ratio of 3:1 (v/v)[2].

Step-by-Step Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary. Avoid using an excessive amount of solvent to ensure a good yield[6].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate[7].

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[8]. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Crystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution[6].- Scratch the inside of the flask with a glass rod to create nucleation sites[6].- Add a seed crystal of pure compound, if available.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The cooling process is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add slightly more of the better solvent (ethyl acetate), and allow it to cool more slowly.- Consider using a different solvent system.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
The purified product is still impure (e.g., discolored, broad melting point). - Inefficient removal of impurities.- Co-crystallization of impurities.- If the product is colored, treat the hot solution with activated charcoal before filtration.- A second recrystallization may be necessary.- If impurities persist, consider purification by column chromatography[2].
Workflow for Troubleshooting Persistent Impurities

G start Crude Product with Persistent Impurity check_impurity Identify Impurity (TLC, HPLC, NMR) start->check_impurity hydrolysis_product Impurity is N-(3,4-Dichlorophenyl)acetamide? check_impurity->hydrolysis_product unreacted_sm Impurity is Unreacted Starting Material? hydrolysis_product->unreacted_sm No acid_wash Perform an acidic wash (e.g., dilute HCl) to remove basic impurities like 3,4-dichloroaniline and potentially suppress amide formation. hydrolysis_product->acid_wash Yes other_impurity Other Impurity unreacted_sm->other_impurity No base_wash Perform a basic wash (e.g., dilute NaHCO3) to remove acidic starting materials. unreacted_sm->base_wash Yes (e.g., 3,4-dichloroaniline) column_chromatography Purify by Column Chromatography (Silica gel, Ethyl Acetate/Hexane gradient) other_impurity->column_chromatography Consider structural similarity recrystallize_again Recrystallize from Ethyl Acetate/Hexane acid_wash->recrystallize_again final_product Pure this compound recrystallize_again->final_product Purity satisfactory base_wash->recrystallize_again column_chromatography->final_product Purity satisfactory

Caption: Troubleshooting workflow for persistent impurities.

IV. Advanced Purification: Column Chromatography

For instances where recrystallization does not yield a product of the desired purity, column chromatography is an excellent alternative.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (60-120 mesh) is a suitable choice[2].

  • Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the desired compound.

General Procedure for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the elution of compounds using TLC.

  • Gradient Elution: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar compounds, including the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. References

  • This compound - SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.). Retrieved from [Link]

  • Unzipping the dimer in primary amides by cocrystallization with sulfoxides - CORA. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka. (n.d.). Retrieved from

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. (n.d.). Retrieved from [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.). Retrieved from

  • Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents. (n.d.). Retrieved from

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2013, September 9). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2015, June 8). Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved from [Link]

  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE - precisionFDA. (n.d.). Retrieved from [Link]

  • Analytical Methods - OPUS. (2025, August 28). Retrieved from [Link]

  • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • (PDF) Pharmaceutical Impurities: An Overview - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Minimizing byproduct formation in the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This molecule is a valuable chemical intermediate, notably explored in the development of novel therapeutic agents.[1] Achieving high purity and yield is critical, and this guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges, focusing specifically on the minimization of byproduct formation.

Section 1: Understanding the Reaction - Primary Pathways and Common Pitfalls

The successful synthesis of this compound hinges on the controlled acylation of 3,4-dichloroaniline. The most common laboratory methods involve the reaction of the aniline with a cyanoacetic acid derivative, such as cyanoacetyl chloride or an ester like ethyl cyanoacetate.[1][2][3] While the primary reaction is straightforward, side reactions can significantly impact purity and yield.

Core Synthesis Pathway

The desired transformation is a nucleophilic acyl substitution where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of the cyanoacetylating agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3,4-Dichloroaniline P1 Nucleophilic Attack R1->P1 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) R2 Cyanoacetyl Chloride (or other activated derivative) R2->P1 Prod This compound P1->Prod Controlled Temp. (e.g., 0-5°C) G cluster_desired Desired Outcome cluster_undesired Common Issues Start Synthesis Reaction Mixture Prod High Yield of This compound Start->Prod Optimal Conditions: Anhydrous, Stoichiometric Control, Correct Temperature Byprod1 Byproduct: N-(3,4-Dichlorophenyl)acetamide Start->Byprod1 Cause: Trace H₂O, pH > 8 (Nitrile Hydrolysis) Byprod2 Impurity: Unreacted 3,4-Dichloroaniline Start->Byprod2 Cause: Poor Activation, Low Temp, Insufficient Time

Caption: Key decision points leading to product vs. byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My final product analysis (HPLC/NMR) shows a significant secondary peak. Mass spectrometry suggests it's N-(3,4-Dichlorophenyl)acetamide. Why is this forming?

A1: This is the most common byproduct and results from the hydrolysis of the nitrile (-C≡N) group of your target molecule. [1]The nitrile is susceptible to attack by water, a reaction that can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures. [4]This multi-step process first converts the nitrile to a primary amide, and then subsequent hydrolysis and decarboxylation of the resulting malonamic acid derivative yields the observed byproduct.

  • Root Cause: The primary culprit is almost always the presence of water in your reaction. This can come from wet solvents, reagents (especially hygroscopic bases like triethylamine), or atmospheric moisture.

  • Mechanism: The presence of a base can deprotonate water, forming the highly nucleophilic hydroxide ion (OH⁻), which readily attacks the electrophilic carbon of the nitrile. [4]Strict control of pH to be below 8 is recommended to mitigate this. [1] Q2: My reaction yield is consistently low, and I recover a large amount of unreacted 3,4-dichloroaniline. What's going wrong?

A2: This points to an incomplete reaction, which can stem from several factors:

  • Insufficient Reagent Activity: If you are using cyanoacetic acid directly with a coupling agent (like DCC or EDCl), the activation may be inefficient. [5][]Using a more reactive derivative like cyanoacetyl chloride is often more effective, especially at lower temperatures. [1]* Sub-optimal Temperature: While low temperatures (0–5 °C) are used with highly reactive reagents like cyanoacetyl chloride to control the exotherm and prevent side reactions, syntheses using less reactive esters (e.g., ethyl cyanoacetate) require significantly higher temperatures (e.g., 150–200 °C) to drive the reaction to completion. [1][2][3]If your temperature is too low for your chosen reagents, the reaction rate will be impractically slow.

  • Poor Base Selection/Stoichiometry: A base (e.g., pyridine, triethylamine) is required to neutralize the HCl generated when using cyanoacetyl chloride. [1]If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the starting aniline and rendering it non-nucleophilic.

  • Precipitation of Starting Material: 3,4-dichloroaniline has limited solubility in some organic solvents. [7]Ensure your chosen solvent can maintain all reactants in the solution phase at the reaction temperature.

Q3: I am attempting the synthesis by heating cyanoacetic acid and 3,4-dichloroaniline directly. Is decarboxylation a concern?

A3: Yes, absolutely. Cyanoacetic acid is thermally unstable and undergoes decarboxylation (loss of CO₂) when heated to temperatures around 160 °C to yield acetonitrile. [8]Performing a direct thermal condensation without an activating agent requires high temperatures, creating a direct conflict with the stability of your starting material. This pathway is inefficient and will lead to a complex mixture of byproducts, including acetonitrile and degradation products. It is highly recommended to use an activated form of cyanoacetic acid (ester or acid chloride) or a chemical coupling agent. [][9] Q4: How can I effectively monitor the reaction to optimize the endpoint and prevent further degradation?

A4: Active reaction monitoring is crucial. Relying on a fixed time is not ideal, as reaction rates can vary.

  • Thin-Layer Chromatography (TLC): This is the most common and effective method. Spot the reaction mixture alongside standards of your starting materials (3,4-dichloroaniline) on a silica plate. A typical mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). [1]The reaction is complete when the spot corresponding to the 3,4-dichloroaniline has been completely consumed.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) can effectively separate the starting materials, product, and major byproducts. [10][11]

Section 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Minimizing Nitrile Hydrolysis

The key to preventing the formation of N-(3,4-Dichlorophenyl)acetamide is rigorous exclusion of water.

ParameterRecommended ConditionRationale & Causality
Solvents Use anhydrous grade solvents (e.g., DCM, THF, Ethyl Acetate). If necessary, dry them over molecular sieves prior to use.Solvents are a primary source of water contamination. Anhydrous conditions starve the hydrolysis side reaction.
Reagents Use freshly opened or properly stored reagents. Distill liquid bases like triethylamine if they are old.Hygroscopic reagents readily absorb atmospheric moisture, introducing it directly into the reaction.
Atmosphere Run the reaction under an inert atmosphere (Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction vessel, which is critical during long reaction times or when heating.
pH Control Maintain pH below 8. [1]Base-catalyzed hydrolysis of the nitrile is significantly faster at higher pH. Using a stoichiometric amount of base (relative to acid generated) prevents excess basicity.
Protocol: Setting Up an Anhydrous Reaction
  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with dry nitrogen or argon. Maintain a slight positive pressure throughout the experiment using a balloon or a bubbler.

  • Reagent Handling: Use anhydrous solvents. Transfer liquids using dry syringes or cannulas. Add solid reagents quickly to minimize exposure to air.

  • Execution: Run the reaction following the standard protocol, ensuring the inert atmosphere is maintained until the reaction is complete and quenched.

Guide 2: Optimizing Reaction Conversion (Protocol Examples)

The choice of reagents dictates the optimal reaction conditions.

Protocol A: High-Reactivity Synthesis (Low Temperature)

This method uses cyanoacetyl chloride and is typically fast and high-yielding. [1]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3,4-dichloroaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine or pyridine (1.2 eq) to the stirred solution.

  • Reagent Addition: Slowly add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C. A significant exotherm may be observed.

  • Reaction: Stir the reaction at 0–5 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the 3,4-dichloroaniline is consumed (typically 4–6 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess base), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol B: Thermal Synthesis (High Temperature)

This method uses the less reactive ethyl cyanoacetate and is suitable for larger scales where the cost of the acid chloride is a factor. [2][3]

  • Setup: In a flask equipped with a stirrer and a distillation head, combine 3,4-dichloroaniline (1.0 eq) and a molar excess of ethyl cyanoacetate (e.g., 5-10 eq). [2][3]The excess ester also acts as the solvent.

  • Reaction: Heat the mixture to 180–200 °C. Ethanol, the byproduct of the transamidation, will begin to distill off.

  • Monitoring: The reaction is complete when the theoretical amount of ethanol has been collected, or when ethanol distillation ceases (typically 2–8 hours). [2][3]4. Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly from the excess ethyl cyanoacetate.

  • Purification: Collect the solid product by filtration. Wash the filter cake with a cold solvent like ethanol or hexane to remove residual ethyl cyanoacetate.

Guide 3: Purification Strategies

If byproducts do form, the following methods are effective for their removal.

Protocol: Recrystallization

This is the most effective method for removing small amounts of impurities and unreacted starting materials.

  • Solvent Selection: A common and effective solvent system is ethyl acetate/hexane. [1]2. Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. The product is highly soluble, while some impurities may be less so.

  • Crystallization: Slowly add hexane (a poor solvent for the product) to the hot solution until it just begins to turn cloudy (the saturation point).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. [1]This process can improve purity from ~90% to >99%. [1]

Protocol: Silica Gel Chromatography

This method is used for purifying very impure samples or for isolating high-purity material for pharmaceutical applications. [1]

  • Stationary Phase: Silica gel (60–120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.

  • Elution Order: Unreacted starting materials and less polar byproducts will elute first, followed by the desired product. More polar impurities will be retained on the column longer.

Section 4: Analytical Characterization for Purity Assessment

Confirming the identity and purity of your product is essential.

CompoundProton AssignmentExpected Chemical Shift (δ ppm)Notes
This compound Methylene (-CH₂-) adjacent to cyano group~3.30 (singlet, 2H) [1]A sharp, clean singlet is indicative of the desired product.
Aromatic protons (-Ar-H)~6.6–7.6 (multiplets, 3H) [1]The splitting pattern will be complex due to the substitution pattern.
Amide proton (-NH-)Broad singlet, variablePosition is solvent and concentration dependent.
N-(3,4-Dichlorophenyl)acetamide (Byproduct)Methyl (-CH₃) protons~2.15 (singlet, 3H)The appearance of this singlet is a clear marker for the hydrolyzed byproduct.
Aromatic protons (-Ar-H)~7.2–7.7 (multiplets, 3H)Similar region to the product, but the pattern may differ slightly.
  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Look for the molecular ion peak corresponding to the compound's mass. [1]* HPLC: Provides a quantitative measure of purity by comparing the peak area of the product to that of any impurities. [10]

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Google Patents. (n.d.). CH646418A5 - Process for the preparation of cyanoacetanilides.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • I. K. H. Inglis. (1928).
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • PubChem. (n.d.). 3,4-Dichloroaniline.
  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Cyanoacetic acid.

Sources

Stability testing of 2-Cyano-N-(3,4-dichlorophenyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information about how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. Force[1][2]d degradation, or stress testing, is a key aspect of these studies, involving the exposure of the compound to conditions more severe than accelerated stability testing. This [1][3]process helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

###[1][2][4][5] Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes cyano and amide functional groups, this compound is susceptible to several degradation pathways. The p[6][7]rimary pathways to investigate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide linkage is prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 3,4-dichloroaniline and cyanoacetic acid. The c[8]yano group itself can also be hydrolyzed to a carboxylic acid.

  • Oxidation: The aromatic ring and the methylene group adjacent to the cyano group are potential sites for oxidation.

  • Photolysis: The dichlorophenyl ring suggests a potential for photodegradation, a common pathway for chlorinated aromatic compounds.

Q[9][10][11][12][13]2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API). More [3]than 20% degradation may be considered abnormal and should be investigated. The f[3][4]ollowing conditions are a good starting point for this compound:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 6, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 12, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic ICH Q1B conditions*25°CAs per ICH guidelines

*ICH Q1B guidelines specify an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q[10][13]3: Which analytical technique is most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This [14][15][16]method should be capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common starting point. UV detection is suitable for this compound due to the presence of the aromatic ring.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound stability samples.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase composition.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Baseline Drift or Noise - Contaminated mobile phase.- Detector lamp aging.- Temperature fluctuations.- Prepare fresh mobile phase using high-purity solvents and reagents.- [17][18]Replace the detector lamp if nearing the end of its lifespan.- Use a column oven to maintain a constant temperature.
[18][19][20]Ghost Peaks- Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Use HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol between injections.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Pump malfunction.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- [19]Premix the mobile phase components or use a reliable gradient proportioning valve.- Check the pump for leaks and perform routine maintenance.

### Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation Studies
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Hydrolysis: To 1 mL of the stock solution, add 1 mL of the respective acid (0.1 M HCl) or base (0.1 M NaOH). For the base hydrolysis, the reaction may need to be neutralized with an equivalent amount of acid before analysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Thermal: Place a solid sample of the compound in a hot air oven at the specified temperature.

    • Photolytic: Expose the solid compound or a solution to light as per ICH Q1B guidelines.

  • Time Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2) Stock->Oxidation Expose to Stress Thermal Thermal Stress (Dry Heat) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to Stress HPLC HPLC-UV Analysis Acid->HPLC Inject at Time Points Base->HPLC Inject at Time Points Oxidation->HPLC Inject at Time Points Thermal->HPLC Inject at Time Points Photo->HPLC Inject at Time Points Data Data Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for forced degradation study of this compound.

Potential Degradation Pathway: Hydrolysis

G cluster_products Hydrolysis Products parent This compound C9H6Cl2N2O product1 3,4-Dichloroaniline C6H5Cl2N parent:f0->product1:f0 Amide Bond Cleavage product2 Cyanoacetic Acid C3H3NO2 parent:f0->product2:f0 Amide Bond Cleavage

Caption: Potential hydrolytic degradation pathway of the parent compound.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Sahu, R., & Singh, G. N. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 101.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharma Beginners. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform.
  • Patel, Y. P., & Shah, N. D. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(3), 964-971.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Persee. (n.d.). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • El-Didamony, A. M., & Abo-Elsoad, M. F. (2012). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 298-305.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • PubChem. (n.d.). 2-Cyano-N-methylacetamide.
  • precisionFDA. (n.d.). 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE.
  • Stenutz. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). This compound.
  • ResearchGate. (2020, December). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
  • PubChem. (n.d.). Cyanoacetamide.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • RD Laboratories. (n.d.). Photostability.
  • Atlas. (2020, March 10). Photostability of Pharmaceuticals.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Arnold, W. A., & McNeill, K. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 60-65.
  • ResearchGate. (n.d.). Proposed degradation pathway of acetochlor.
  • ResearchGate. (2020, December). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • Eawag. (2011, November 1). Cypermethrin Degradation Pathway.
  • PubMed. (2025, July 11). Phytotoxic effects of cyanotoxins and their Fenton degradation by-products on morphological development of Lactuca sativa L.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.

Sources

Navigating Reproducibility Challenges in Biological Assays with 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility challenges encountered in biological assays involving this compound. As a versatile molecule with demonstrated activity as an Aryl Hydrocarbon Receptor (AhR) activator and a papain-like protease (PLpro) inhibitor, its effective use is paramount for generating reliable and translatable data. This resource provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and consistency of your experimental outcomes.

Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for troubleshooting.

PropertyValue/InformationImplication for Biological Assays
CAS Number 15386-80-8Ensures correct compound identification.
Molecular Formula C₉H₆Cl₂N₂O-
Molecular Weight 229.06 g/mol Essential for accurate molar concentration calculations.
LogP 2.72The cyano group enhances aqueous solubility compared to its non-cyano counterpart, which can improve bioavailability in cell-based assays[1]. However, it is still a relatively lipophilic molecule, suggesting potential solubility issues in purely aqueous buffers.
Physical Form SolidRequires solubilization in an appropriate solvent for use in assays.
Purity Typically >95%Impurities can lead to off-target effects and assay variability. Always verify the purity of your compound batch.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that can arise during the handling and use of this compound in biological assays.

Q1: My compound precipitates out of solution during my experiment. How can I improve its solubility?

A1: Precipitation is a frequent cause of poor reproducibility. This compound is a solid with limited aqueous solubility.

  • Initial Solubilization: The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO)[2]. DMSO is a powerful organic solvent capable of dissolving a wide array of organic molecules[3][4].

  • Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., PBS, cell culture media), it is crucial to do so in a stepwise manner. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate. Instead, perform serial dilutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

Q2: I am observing a gradual loss of my compound's activity over time. What could be the cause?

A2: The stability of this compound in solution can be compromised by several factors.

  • Hydrolysis: The cyano group in the molecule can be susceptible to hydrolysis, particularly under non-neutral pH conditions, leading to the formation of the less active N-(3,4-Dichlorophenyl)acetamide byproduct[1]. It is recommended to maintain a strict control of reaction pH, ideally below 8[1]. Prepare fresh working solutions from a frozen DMSO stock for each experiment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. Aliquot your stock solution into single-use volumes to minimize this.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture, to ensure long-term stability.

Q3: My results from cell viability assays, particularly MTT assays, are inconsistent and show unexpected increases in signal. What is happening?

A3: This is a critical issue. Research has shown that analogs of this compound can interfere with tetrazolium-based assays like MTT, potentially leading to false-positive cytotoxicity readings[1].

  • Mechanism of Interference: The MTT assay relies on the reduction of the yellow tetrazolium salt to a purple formazan product by cellular dehydrogenases. Some compounds, particularly those with reducing properties, can directly reduce MTT, leading to a color change that is independent of cell viability[5][6].

  • Troubleshooting:

    • Control Wells: Always include control wells containing the compound at the tested concentrations in cell-free media to assess for direct MTT reduction[5].

    • Alternative Viability Assays: If interference is confirmed, switch to a non-tetrazolium-based viability assay. Options include:

      • Resazurin-based assays (e.g., alamarBlue): These measure metabolic activity through the reduction of resazurin to the fluorescent resorufin.

      • ATP-based assays (e.g., CellTiter-Glo): These measure cell viability by quantifying ATP levels.

      • Cell counting using trypan blue exclusion: This method directly assesses cell membrane integrity.

Troubleshooting Guides

This section provides structured approaches to resolving specific experimental problems.

Guide 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

G start Inconsistent IC50/EC50 Values compound_prep Compound Preparation & Handling start->compound_prep cell_culture Cell Culture Conditions start->cell_culture assay_protocol Assay Protocol start->assay_protocol data_analysis Data Analysis start->data_analysis sub_compound_prep1 Check for precipitation in stock and working solutions. compound_prep->sub_compound_prep1 sub_compound_prep2 Prepare fresh dilutions for each experiment. compound_prep->sub_compound_prep2 sub_compound_prep3 Aliquot stock solutions to avoid freeze-thaw cycles. compound_prep->sub_compound_prep3 sub_cell_culture1 Maintain consistent cell passage number. cell_culture->sub_cell_culture1 sub_cell_culture2 Ensure uniform cell seeding density. cell_culture->sub_cell_culture2 sub_cell_culture3 Test for and eliminate mycoplasma contamination. cell_culture->sub_cell_culture3 sub_assay_protocol1 Standardize incubation times. assay_protocol->sub_assay_protocol1 sub_assay_protocol2 Verify final DMSO concentration is non-toxic (<0.5%). assay_protocol->sub_assay_protocol2 sub_assay_protocol3 Confirm assay is within linear range. assay_protocol->sub_assay_protocol3 sub_data_analysis1 Use appropriate curve-fitting models. data_analysis->sub_data_analysis1 sub_data_analysis2 Ensure proper background subtraction. data_analysis->sub_data_analysis2

Troubleshooting inconsistent IC50/EC50 values.

Guide 2: No or Low Activity in Target-Based Assays (e.g., PLpro Inhibition)

G start No/Low Compound Activity compound_integrity Compound Integrity start->compound_integrity assay_conditions Assay Conditions start->assay_conditions enzyme_activity Enzyme/Protein Activity start->enzyme_activity sub_compound_integrity1 Verify compound purity and identity. compound_integrity->sub_compound_integrity1 sub_compound_integrity2 Check for degradation (hydrolysis). Prepare fresh solutions. compound_integrity->sub_compound_integrity2 sub_compound_integrity3 Confirm solubility in assay buffer. compound_integrity->sub_compound_integrity3 sub_assay_conditions1 Optimize compound pre-incubation time with the enzyme. assay_conditions->sub_assay_conditions1 sub_assay_conditions2 Ensure substrate concentration is appropriate (e.g., at or below Km for competitive inhibitors). assay_conditions->sub_assay_conditions2 sub_assay_conditions3 Check for interference with assay readout (e.g., fluorescence quenching). assay_conditions->sub_assay_conditions3 sub_enzyme_activity1 Confirm activity of the enzyme with a known inhibitor/activator. enzyme_activity->sub_enzyme_activity1 sub_enzyme_activity2 Check for proper protein folding and concentration. enzyme_activity->sub_enzyme_activity2

Troubleshooting lack of compound activity.

Experimental Protocols

Protocol 1: Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay

This protocol is a general guideline for assessing the AhR activation potential of this compound.

Materials:

  • Hepa1c1c7 or HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • DMSO (cell culture grade).

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

  • White, clear-bottom 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 2 x 10⁴ cells per well in 100 µL of medium into a 96-well plate[2].

    • Incubate for 4-6 hours to allow for cell attachment[7].

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Prepare a positive control (e.g., 1 nM TCDD) and a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells[2].

    • Incubate for 6-24 hours at 37°C and 5% CO₂[2].

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding the reagent to each well, incubating for a short period, and then measuring luminescence with a luminometer[2][7].

  • Data Analysis:

    • Subtract the average relative light units (RLU) of the vehicle control from all other readings.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition Assay (Fluorescence-Based)

This protocol provides a framework for evaluating the inhibitory activity of this compound against SARS-CoV-2 PLpro.

Materials:

  • Recombinant SARS-CoV-2 PLpro.

  • PLpro substrate (e.g., a fluorogenic peptide substrate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).

  • This compound.

  • DMSO.

  • A known PLpro inhibitor as a positive control (e.g., GRL0617).

  • Black, flat-bottom 96- or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to 2x the final desired concentrations.

  • Assay Protocol:

    • Add the diluted compound or controls (positive inhibitor and vehicle) to the wells of the assay plate.

    • Add recombinant PLpro to each well to achieve the desired final concentration.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-60 minutes) to allow for compound binding to the enzyme.

    • Initiate the reaction by adding the PLpro substrate to each well.

    • Immediately measure the fluorescence kinetics over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.

References

  • BenchChem. (2025). Application Notes and Protocols for Utilizing Y134 in Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Gene Assays.
  • Indigo Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System.
  • Jeong, T. M., et al. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols, 4(2), 102239.
  • Indigo Biosciences. (n.d.). Mouse Aryl Hydrocarbon Receptor (mAhR) Reporter Assay System.
  • Puracyp. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Studying SARS-CoV-2 PLpro Function with Jun9-72-2.
  • BenchChem. (2025). Application Notes and Protocols for SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors in Animal Model Studies.
  • O'Brien, J., et al. (2000). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Journal of Immunological Methods, 246(1-2), 1-13.
  • SIELC Technologies. (2018, May 16). This compound.
  • Ulukaya, E., et al. (2001). Antioxidant compounds interfere with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Journal of Immunological Methods, 253(1-2), 227-234.
  • Das, S., et al. (2022). Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay.
  • Calleja, D. J., et al. (2022). Inhibitors of SARS-CoV-2 PLpro. Frontiers in Chemistry, 10, 876212.
  • Odendahl, M., et al. (2017). A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. Chemical Research in Toxicology, 30(8), 1613-1623.
  • Wörle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays.
  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-.
  • PubChem. (n.d.). Cyanoacetamide.
  • precisionFDA. (n.d.). 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • AK Scientific, Inc. (n.d.). 2-Cyano-N-(3,5-dichlorophenyl)
  • ResearchGate. (2016, March 17). Quinones and MTT assay?.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • MDPI. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Sources

Validation & Comparative

Comparative analysis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comprehensive Search

I'm starting a deep dive into 2-Cyano -N-(3,4-dichlorophenyl)acetamide, aiming for a full grasp of its kinase targets and mechanism. I will also be exploring comparative studies, and I'm simultaneously researching established and promising kinase inhibitors for a solid comparative analysis.

Planning Initial Guide Outline

I've outlined the guide's structure. First, I'll introduce the compound. Then, I'll provide a comparative analysis of kinase inhibitors. Finally, I will detail step-by-step experimental protocols and signaling pathway visualizations. The protocols will include in vitro kinase assays, cell-based proliferation assays, and Western blotting for target phosphorylation analysis. I'll also compile a reference list for verification.

Identifying the Active Metabolite

I've determined that "2-Cyano-N-(3,4-dichlorophenyl)acetamide" is primarily recognized as the active metabolite of Leflunomide, specifically Teriflunomide or A77 172. My initial search yielded no significant research directly associated with the specified name as a primary kinase inhibitor. This discovery refocuses my efforts on exploring Teriflunomide's properties.

Focusing the Comparative Analysis

I've learned that "this compound" is Teriflunomide's active form, prompting a pivot. My comparative analysis now centers on Teriflunomide and other kinase inhibitors. The focus will be on DHODH inhibition and secondary kinase effects, like JAK-STAT and PI3K-Akt. I'm gathering data on assay protocols to facilitate the comparison.

Refining the Comparative Inhibitors

I've clarified the dual nature of Teriflunomide's action, encompassing DHODH inhibition and kinase effects, specifically JAK/S6K1/EGFR pathways. I'm focusing on defining its kinase inhibitory profile, specifically IC50 values. I will select appropriate kinase inhibitors for comparison, especially JAK, mTOR/S6K1 and potentially an EGFR inhibitor, and gathering experimental comparisons on proliferation, signaling, and phosphorylation. I will also structure the guide with the dual mechanism of action and core comparisons.

Defining the Comparative Scope

I'm now fully focused on Teriflunomide (A77 1726) and its dual action. I'm prioritizing establishing its kinase inhibitory profile, specifically IC50 values. I've compiled a list of comparison compounds, including JAK and mTOR/S6K1 inhibitors, and potentially an EGFR inhibitor. I'm gathering experimental data comparing cell proliferation, signaling, and phosphorylation effects to build my experimental comparisons.

Identifying Key Compound

I've just confirmed that this compound is Teriflunomide, the active metabolite of Leflunomide. My primary focus now is on its mechanism, specifically how it inhibits dihydroorotate dehydrogenase (DHODH). I'm getting closer to a deeper understanding.

Comparing Kinase Inhibitors

I've selected Ruxolitinib, Rapamycin, and Gefitinib for comparison, focusing on kinases affected by Teriflunomide. While I have background on their mechanisms, I need more precise IC50 values for their main targets and off-targets. Locating experimental data to build a comparative analysis table is now my priority.

Refining Search Parameters

I'm now prioritizing finding IC50 values for Teriflunomide against a broader range of kinases. I've also expanded my search terms to include cellular studies that compare Teriflunomide with Ruxolitinib, Rapamycin, and Gefitinib. If direct comparisons remain elusive, I'll shift focus to individual studies of each compound on relevant cell lines and pathways. I've compiled several assay protocols as well.

Targeting Kinase Activity

I'm now focusing my efforts on locating specific IC50 values for Teriflunomide against a broader panel of kinases. I'm also actively searching for cellular studies that directly compare Teriflunomide with Ruxolitinib, Rapamycin, and Gefitinib. If direct comparisons prove elusive, I'll shift to individual studies characterizing each compound's effects on relevant cell lines and signaling pathways. I've also gathered several assay protocols. I'll need to create the guide, comparison tables, Graphviz diagrams, and compile the full reference list.

Assessing Drug Profiles

I've compiled a substantial amount of data on Teriflunomide and the chosen kinase inhibitors: Ruxolitinib, Rapamycin, and Gefitinib. My focus is now on meticulously comparing their profiles, identifying key differences in their mechanisms and potential interactions. I'm prioritizing the implications of these differences for my investigation.

Evaluating Kinase Interactions

I'm now diving into the specifics of Teriflunomide's secondary kinase effects. While its DHODH inhibition is well-established, I'm finding it difficult to concretely define its kinase inhibition spectrum. I'm focusing on the pleiotropic effects, but I also need precise IC50 values across a broader panel, especially to investigate its effects on STAT3 phosphorylation. I am comparing this with Ruxolitinib's clearly defined activity.

Analyzing Inhibition Spectra

I've been meticulously comparing the inhibition spectra of Teriflunomide, Ruxolitinib, Rapamycin, and Gefitinib. My focus is now on the quantitative aspects: obtaining and consolidating precise IC50 values for Teriflunomide's secondary kinase effects. I need to get reliable data for a broad panel, especially regarding its effects on STAT3 and comparing this to Ruxolitinib. It's becoming clearer what experiments I need to perform to address these gaps.

Synthesizing Comparative Data

I have a robust information base now that includes a literature review of Teriflunomide, Ruxolitinib, Rapamycin, and Gefitinib. My focus is on synthesizing their individual profiles and structuring a comparative guide. I'm prioritizing the development of a comparative analysis that structures the data by signaling pathways. The next step will be to focus on structuring the guide and begin by providing the basic information on the molecule.

Defining Teriflunomide's Profile

I'm now focusing my efforts on Teriflunomide's kinase inhibition profile. I've found that specific IC50 values for the drug are difficult to come by, so I'm conducting a very targeted search. I'm focusing on studies that have tested it against a panel of kinases. If my search continues to yield limited quantitative data, I will proceed to present the data I have, including emphasis on the differences in its effects compared with the other drugs. I'm preparing to structure the comparative guide, and I will begin by introducing the compound and describing its dual mechanism of action, and structure by signaling pathway.

Concluding Search Results

I've finished the targeted search and uncovered more details about Teriflunomide's kinase inhibitory properties, specifically noting its effects on JAK3 and S6K1. While a comprehensive IC50 panel remains elusive, the search results are promising.

Restructuring Guide Approach

I'm adapting my approach to the guide. The initial direct IC50 comparison is proving difficult due to limited data for Teriflunomide. I'll restructure to a descriptive format, comparing mechanisms and pathways. I've gathered information on Ruxolitinib, Rapamycin, and Gefitinib, including IC50 values and downstream target effects (STAT3, S6K1, EGFR). I'm moving toward a robust introduction that will include mechanisms and scope.

Developing Pathway Comparisons

I've completed the final search and confirmed Teriflunomide's kinase inhibitory actions, specifically on JAK3 and S6K1, although comprehensive IC50 data remains limited. I've found specific IC50 values for Ruxolitinib (JAK1/2), Rapamycin (mTOR), and Gefitinib (EGFR), plus downstream phosphorylation effects (STAT3, S6K1, and EGFR). Structuring the guide around pathway comparisons, rather than direct IC50s, is becoming clearer. I'm now drafting the introduction and plan to create summary tables.

Defining Full Guide Structure

I've finalized the structure of the guide to accommodate the data constraints. I'll include an introduction on the topic, with a focus on Teriflunomide's dual mechanism. I'm focusing on comparative analysis of Teriflunomide (as the metabolite of Leflunomide) with Ruxolitinib, Rapamycin, and Gefitinib. I'm constructing an "In Vitro Kinase Assay," "Cell Proliferation Assay," and "Western Blotting for Phosphorylated Protein Analysis". I'll generate Graphviz diagrams and comprehensive references.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is paramount, ensuring the safety, efficacy, and quality of the final product. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a supplementary discussion on UV-Vis Spectrophotometry.

The core principle of this guide is not merely to present protocols but to illuminate the scientific reasoning behind the methodological choices and the critical importance of cross-validation. As analytical scientists, we must not only generate data but also understand its context and limitations. Cross-validation, the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments, is a cornerstone of this understanding[1]. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical data for regulatory submissions and quality control.

The Importance of Methodological Diversity in Analysis

Relying on a single analytical method, even a well-validated one, can introduce systemic biases. By employing orthogonal methods—techniques that rely on different chemical or physical principles—we can gain a more comprehensive and trustworthy understanding of our analyte. For a molecule like this compound, which possesses a chromophore, a halogenated aromatic ring, and sufficient volatility, both HPLC and GC present as viable, yet distinct, analytical approaches.

This guide will navigate the cross-validation of these methods, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2)[2][3][4] and the U.S. Food and Drug Administration (FDA) guidance documents[5][6][7].

Experimental Workflow for Cross-Validation

The cross-validation process involves a head-to-head comparison of the performance of each analytical method across a range of validation parameters. The workflow is designed to challenge each method and reveal its strengths and weaknesses.

CrossValidationWorkflow HPLC HPLC-UV Specificity Specificity/ Selectivity HPLC->Specificity Evaluate Linearity Linearity & Range HPLC->Linearity Evaluate Accuracy Accuracy HPLC->Accuracy Evaluate Precision Precision (Repeatability & Intermediate) HPLC->Precision Evaluate Robustness Robustness HPLC->Robustness Evaluate LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Evaluate GC GC-ECD GC->Specificity Evaluate GC->Linearity Evaluate GC->Accuracy Evaluate GC->Precision Evaluate GC->Robustness Evaluate GC->LOD_LOQ Evaluate UV_Vis UV-Vis Spec UV_Vis->Specificity Evaluate UV_Vis->Linearity Evaluate UV_Vis->Accuracy Evaluate UV_Vis->Precision Evaluate UV_Vis->Robustness Evaluate UV_Vis->LOD_LOQ Evaluate

Caption: Workflow for the cross-validation of analytical methods.

Methodologies and Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds[8][9]. For this compound, a reverse-phase method is optimal, leveraging the non-polar nature of the dichlorophenyl ring.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic interaction with the analyte, ensuring good retention and separation from polar impurities.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v). Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this type of compound. The isocratic mode is chosen for its simplicity and robustness, which is ideal for routine quality control.

  • Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and column efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and is expected to provide a good response for the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

The presence of two chlorine atoms on the phenyl ring makes this compound an excellent candidate for analysis by GC with an electron capture detector (ECD)[10][11][12]. The ECD is highly sensitive to halogenated compounds, offering a high degree of selectivity.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, an electron capture detector, and an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a low-bleed, general-purpose column with a (5%-phenyl)-methylpolysiloxane stationary phase, suitable for a wide range of semi-volatile organic compounds.

  • Injector Temperature: 280 °C. This temperature ensures the rapid and complete volatilization of the analyte without thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C. This temperature program is designed to provide good separation of the analyte from any potential impurities.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Makeup Gas: Nitrogen.

  • Injection Volume: 1 µL, splitless mode. The splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity.

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution with ethyl acetate.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique, though generally less specific than chromatographic methods. It can be a useful tool for rapid, high-throughput screening or for situations where a chromatographic system is not available.

Protocol:

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: Acetonitrile.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the three analytical methods based on established validation guidelines[13][14][15][16].

Table 1: Specificity and Selectivity

ParameterHPLC-UVGC-ECDUV-Vis Spectrophotometry
Peak Purity (Diode Array) PassN/AN/A
Resolution from Impurities > 2.0> 1.8Poor
Interference from Matrix LowLowHigh

Table 2: Linearity and Range

ParameterHPLC-UVGC-ECDUV-Vis Spectrophotometry
Range (µg/mL) 1 - 1000.1 - 105 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.995
Y-intercept (% of 100% response) < 2.0%< 2.5%< 5.0%

Table 3: Accuracy and Precision

ParameterHPLC-UVGC-ECDUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%
Repeatability (RSD%) < 1.0%< 1.5%< 2.0%
Intermediate Precision (RSD%) < 1.5%< 2.0%< 3.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC-UVGC-ECDUV-Vis Spectrophotometry
Limit of Detection (LOD) (µg/mL) 0.30.031.5
Limit of Quantitation (LOQ) (µg/mL) 1.00.15.0

Table 5: Robustness

Parameter VariationHPLC-UV (% Change in Result)GC-ECD (% Change in Result)UV-Vis Spectrophotometry (% Change in Result)
Mobile Phase Composition (±2%) < 2.0%N/AN/A
Column Temperature (±2 °C) < 1.5%< 2.5%N/A
Flow Rate (±0.1 mL/min) < 2.0%< 2.0%N/A
pH of Mobile Phase (±0.2) < 1.0%N/AN/A

Interpretation and Recommendation

The cross-validation data clearly illustrates the strengths and weaknesses of each analytical method.

  • HPLC-UV emerges as a robust and reliable method, demonstrating excellent specificity, linearity, accuracy, and precision. Its robustness to minor variations in experimental conditions makes it highly suitable for routine quality control in a regulated environment.

  • GC-ECD showcases exceptional sensitivity, with significantly lower LOD and LOQ values compared to HPLC-UV. This makes it the method of choice for trace-level analysis or impurity profiling where high sensitivity is required. The high selectivity of the ECD for the dichlorophenyl moiety provides confidence in the identification and quantification of the analyte in complex matrices.

  • UV-Vis Spectrophotometry , while simple and rapid, lacks the specificity of the chromatographic methods. Its susceptibility to interference from matrix components makes it unsuitable for the analysis of complex samples. However, it can be a valuable tool for in-process controls or for the analysis of pure substance where the matrix is well-defined and free of interfering components.

The logical relationship between the choice of method and the analytical objective is crucial.

MethodSelection cluster_objective Analytical Objective cluster_method Recommended Method QC Routine QC/ Assay HPLC HPLC-UV QC->HPLC Best Fit Trace Trace Analysis/ Impurity Profiling GC GC-ECD Trace->GC Best Fit Screening High-Throughput Screening UV_Vis UV-Vis Spec Screening->UV_Vis Best Fit HPLC->QC Justification: Robustness, Precision GC->Trace Justification: Sensitivity, Selectivity UV_Vis->Screening Justification: Speed, Simplicity

Caption: Logical relationship between analytical objective and method selection.

Conclusion

The cross-validation of analytical methods for this compound demonstrates the importance of a multi-faceted analytical approach. While HPLC-UV stands out as the most suitable method for routine quality control due to its robustness and overall performance, GC-ECD offers unparalleled sensitivity for trace-level analysis. UV-Vis spectrophotometry, though limited in its application, can serve a purpose in specific, less demanding scenarios.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, with a thorough understanding of the strengths and limitations of each technique. This guide provides a framework for making that choice, grounded in the principles of scientific integrity and regulatory compliance. By embracing the practice of cross-validation, we can ensure the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of modern drug development.

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A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-(3,4-dichlorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Cyano-N-(3,4-dichlorophenyl)acetamide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, delve into their diverse biological activities with a focus on anticancer and antiviral applications, and present a comparative analysis against alternative agents, supported by experimental data and detailed protocols.

Introduction: The Versatile 2-Cyanoacetamide Scaffold

The 2-cyanoacetamide core is a privileged scaffold in drug discovery, known for its synthetic tractability and its ability to interact with a variety of biological targets. The presence of the cyano and acetamide moieties allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. The incorporation of a 3,4-dichlorophenyl group often enhances the lipophilicity and binding affinity of the molecule to target proteins, making this compound a promising starting point for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward amidation reaction between a substituted aniline and a cyanoacetic acid derivative. The general synthetic route allows for the introduction of various substituents on the phenyl ring, enabling a systematic investigation of the structure-activity relationship.

General Synthetic Protocol:

A common and efficient method for synthesizing N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[1] This aminolysis of the ester is a versatile approach.[1]

Step-by-Step Synthesis of N-(substituted-phenyl)-2-cyanoacetamide:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired substituted aniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Solvent and Catalyst: While the reaction can sometimes be performed neat, a high-boiling point solvent such as N,N-dimethylformamide (DMF) or xylene can be used. A catalytic amount of a base, like piperidine, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product is often precipitated by the addition of cold water or a non-polar solvent like hexane.

  • Purification: The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., cold ethanol or water), and can be further purified by recrystallization to yield the desired N-substituted-2-cyanoacetamide.[2][3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

SubstitutedAniline [label="Substituted Aniline"]; EthylCyanoacetate [label="Ethyl Cyanoacetate"]; SolventCatalyst [label="Solvent (e.g., DMF)\nCatalyst (e.g., Piperidine)"]; Reaction [label="Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Cooling, Precipitation)"]; Purification [label="Purification\n(Filtration, Recrystallization)"]; FinalProduct [label="N-(substituted-phenyl)-\n2-cyanoacetamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

SubstitutedAniline -> Reaction; EthylCyanoacetate -> Reaction; SolventCatalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> FinalProduct; } } Caption: General workflow for the synthesis of N-(substituted-phenyl)-2-cyanoacetamide derivatives.

Structure-Activity Relationship in Anticancer Applications

Derivatives of 2-cyanoacetamide have shown promising anticancer activity against a range of human cancer cell lines. The SAR studies reveal that the nature and position of substituents on the N-aryl ring play a crucial role in determining the cytotoxic potency.

Key SAR Insights for Anticancer Activity:
  • Halogen Substitution: The presence of halogens, particularly chlorine, on the phenyl ring is often associated with enhanced anticancer activity.[4] The 3,4-dichloro substitution pattern of the parent compound is a key feature contributing to its biological effects.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiophene, can significantly enhance the anticancer potential of cyanoacetamide derivatives.[5] For example, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells.[5]

  • Mechanism of Action: The anticancer activity of these derivatives is often attributed to the induction of apoptosis (programmed cell death). Studies have shown that active compounds can up-regulate caspases-3 and -9, key executioners of the apoptotic pathway.[5] Furthermore, some derivatives have been found to inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9), which are involved in cancer cell invasion and metastasis.[5]

Comparative Anticancer Activity:

To contextualize the potency of these derivatives, their activity is often compared against standard anticancer drugs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 11 ¹PC3 (Prostate)5.8 ± 0.6Doxorubicin7.2 ± 0.8
Compound 12 ¹HepG2 (Liver)6.2 ± 0.5Doxorubicin8.1 ± 0.9
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specifiedNot specifiedNot specified
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)Not specifiedNot specifiedNot specified

¹Data from a study on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, where compounds 11 and 12 showed high cytotoxicity.[5] The phenoxy acetamide derivative showed notable anticancer activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8][9][10]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

CellSeeding [label="Seed Cells in 96-well plate"]; Incubation24h [label="Incubate 24h"]; CompoundTreatment [label="Treat with Test Compounds"]; IncubationXh [label="Incubate (e.g., 48h)"]; MTTAddition [label="Add MTT Solution"]; Incubation4h [label="Incubate 4h"]; Solubilization [label="Add Solubilizing Agent (DMSO)"]; Absorbance [label="Measure Absorbance at 570 nm"]; DataAnalysis [label="Calculate % Viability and IC50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CellSeeding -> Incubation24h; Incubation24h -> CompoundTreatment; CompoundTreatment -> IncubationXh; IncubationXh -> MTTAddition; MTTAddition -> Incubation4h; Incubation4h -> Solubilization; Solubilization -> Absorbance; Absorbance -> DataAnalysis; } } Caption: Workflow of the MTT assay for determining cytotoxicity.

Structure-Activity Relationship in Antiviral Applications

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral proteases, particularly the papain-like protease (PLpro) of SARS-CoV-2.[11][12][13] PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response, making it an attractive target for antiviral drug development.[11][12][13]

Key SAR Insights for Antiviral Activity:

The core this compound structure serves as a promising starting point for the design of PLpro inhibitors. The SAR for this activity is still an active area of research, but initial findings suggest that modifications to both the cyanoacetamide and the dichlorophenyl moieties can significantly impact inhibitory potency.

Comparative Antiviral Activity:

The efficacy of novel PLpro inhibitors is often benchmarked against known inhibitors or other antiviral agents.

CompoundTargetIC50 (µM)Reference DrugTargetIC50 (µM)
This compound derivative (hypothetical)SARS-CoV-2 PLpro-GRL-0617SARS-CoV-2 PLpro~2.0 - 6.0
RemdesivirSARS-CoV-2 RdRp-
Nirmatrelvir (Paxlovid)SARS-CoV-2 Mpro-

Note: Specific IC50 values for this compound derivatives against SARS-CoV-2 PLpro are not yet widely available in the public domain. GRL-0617 is a well-characterized, non-covalent inhibitor of SARS-CoV-2 PLpro.[14] Remdesivir and Nirmatrelvir are FDA-approved antiviral drugs that target different viral enzymes.[15]

Experimental Protocol: In Vitro SARS-CoV-2 PLpro Inhibition Assay

A common method to evaluate the inhibitory activity of compounds against PLpro is a fluorescence-based assay that measures the cleavage of a specific substrate.[11][14]

Step-by-Step PLpro Inhibition Assay Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl or HEPES with a reducing agent like DTT). Prepare solutions of recombinant SARS-CoV-2 PLpro enzyme, a fluorogenic substrate (e.g., a peptide with a quenched fluorophore), and the test compounds at various concentrations.

  • Assay Setup: In a 96- or 384-well plate, add the PLpro enzyme to the reaction buffer.

  • Compound Incubation: Add the test compounds to the wells containing the enzyme and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by PLpro results in the release of the fluorophore, leading to an increase in fluorescence intensity.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ReagentPrep [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitors)"]; AssaySetup [label="Add PLpro Enzyme to Buffer"]; CompoundIncubation [label="Incubate with Test Inhibitors"]; ReactionInitiation [label="Add Fluorogenic Substrate"]; FluorescenceMonitoring [label="Monitor Fluorescence Increase"]; DataAnalysis [label="Calculate % Inhibition and IC50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

ReagentPrep -> AssaySetup; AssaySetup -> CompoundIncubation; CompoundIncubation -> ReactionInitiation; ReactionInitiation -> FluorescenceMonitoring; FluorescenceMonitoring -> DataAnalysis; } } Caption: Workflow for an in vitro SARS-CoV-2 PLpro inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The SAR studies, particularly in the context of anticancer and antiviral applications, underscore the importance of systematic structural modifications to optimize potency and selectivity. The synthetic accessibility of these derivatives, coupled with their promising biological profiles, makes them an attractive area for further investigation in medicinal chemistry and drug discovery. Future research should focus on expanding the library of these derivatives with diverse substitutions, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

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A Comparative Guide to the Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key intermediate in modern drug discovery. The compound serves as a valuable scaffold for developing novel therapeutic agents, including selective anti-cancer agents targeting the Aryl Hydrocarbon Receptor (AhR) and potential antivirals that inhibit enzymes like the Papain-like Protease (PLpro).[1] We will dissect two principal synthetic routes: nucleophilic acylation with cyanoacetyl chloride and direct condensation with ethyl cyanoacetate. The discussion will focus on the mechanistic rationale, operational advantages, and potential scale-up challenges for each method. This guide is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy based on laboratory scale, available resources, and desired product purity.

Introduction: The Significance of the Cyanoacetamide Scaffold

N-aryl-2-cyanoacetamides are a class of compounds of high interest in medicinal chemistry. Their structure, featuring a reactive methylene group positioned between a nitrile and an amide, makes them exceptionally versatile synthons for constructing a wide array of heterocyclic systems.[2][3] Specifically, this compound has emerged as a critical building block. Its derivatives have been investigated for their ability to induce apoptosis in cancer cell lines with notable selectivity and to interfere with viral replication processes.[1] The efficiency and scalability of its synthesis are therefore critical considerations for any research program leveraging this scaffold.

The two primary approaches to its synthesis involve the formation of an amide bond between 3,4-dichloroaniline and a cyanoacetyl moiety. The choice of method directly impacts reaction kinetics, yield, purity profile, and safety considerations.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct pathways, differing in the nature of the cyanoacetylating agent and the required reaction conditions.

  • Method A: Nucleophilic Acylation. This classic approach utilizes a highly reactive cyanoacetic acid derivative, such as cyanoacetyl chloride, to acylate 3,4-dichloroaniline. It is characterized by rapid reaction times and is often performed at low temperatures.

  • Method B: Direct Condensation. This method involves the direct reaction of 3,4-dichloroaniline with a less reactive ester, typically ethyl cyanoacetate. This pathway often requires thermal energy (reflux or solvent-free fusion) to drive the aminolysis of the ester.[2][3]

Below is a generalized workflow applicable to both synthetic approaches, from starting materials to the final, purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Reactants 3,4-Dichloroaniline + Cyanoacetylating Agent Solvent_Base Select Solvent & Base Reactants->Solvent_Base Dissolve ReactionVessel Combine & React (Control Temperature) Solvent_Base->ReactionVessel TLC Monitor Progress (TLC) ReactionVessel->TLC Sample Quench Quench Reaction (e.g., add water) TLC->Quench Upon Completion Filter Filter Precipitate Quench->Filter Collect Solid Recrystallize Recrystallize Crude Product (e.g., Ethyl Acetate/Hexane) Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Analysis Characterize (NMR, MS, mp) Dry->Analysis

Figure 1: Generalized workflow for the synthesis and purification of this compound.

Comparative Analysis of Synthetic Methods

A direct comparison reveals a trade-off between reaction speed and reagent handling.

G cluster_A Method A: Nucleophilic Acylation cluster_B Method B: Direct Condensation A_Start 3,4-Dichloroaniline + Cyanoacetyl Chloride A_Cond Base: Triethylamine Solvent: DCM Temp: 0-5 °C Time: 4-6 hours A_Start->A_Cond Fast, Exothermic Product This compound A_Cond->Product B_Start 3,4-Dichloroaniline + Ethyl Cyanoacetate B_Cond Base: None or Catalytic Solvent: Ethanol or None Temp: Reflux (70-200 °C) Time: 12-24 hours B_Start->B_Cond Slow, Endothermic B_Cond->Product

Figure 2: Comparison of reaction pathways for Method A and Method B.
ParameterMethod A: Nucleophilic AcylationMethod B: Direct Condensation (Fusion/Reflux)Rationale & Field Insights
Reagents 3,4-dichloroaniline, cyanoacetyl chloride , triethylamine3,4-dichloroaniline, ethyl cyanoacetate Method A uses a highly electrophilic acyl chloride, necessitating a base to scavenge HCl. Method B uses a less reactive ester and often relies on high temperatures to drive the reaction, sometimes obviating the need for a solvent.[1][2]
Reaction Time 4–6 hours12–24 hours (or 2-8h for high-temp fusion)[4]The high reactivity of cyanoacetyl chloride leads to significantly faster conversion at low temperatures.
Temperature 0–5 °C70–80 °C (Reflux in Ethanol) or 150-200 °C (Fusion)[1][4]Low temperature in Method A is critical to control the exothermic reaction and prevent byproduct formation.[1] High temperature is required in Method B to overcome the activation energy for ester aminolysis.
Yield Typically High (>85%)Variable (70–95%)While both can achieve high yields, Method A is often more consistently high-yielding on a lab scale. Fusion methods can also achieve very high yields (>90%) but risk thermal degradation.[4][5]
Safety & Handling Cyanoacetyl chloride is hazardous and moisture-sensitive. The reaction is exothermic and requires careful temperature control.Ethyl cyanoacetate is less hazardous. High-temperature fusion methods carry risks of thermal runaway if not properly controlled.Method B is generally preferred for industrial-scale production due to the avoidance of hazardous acyl chlorides.[1]
Purification Recrystallization from ethyl acetate/hexane is often sufficient.[1]May require chromatography to remove unreacted starting materials or byproducts from thermal degradation.The cleaner nature of the low-temperature acylation can simplify purification, which is a significant advantage.
Scalability Challenging due to exothermicity and handling of acyl chloride.More amenable to scale-up, especially the refluxing solvent method.For large quantities, the safety profile and operational simplicity of Method B outweigh the longer reaction times.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3,4-dichloroaniline is toxic and can be absorbed through the skin.[6] Cyanoacetyl chloride is corrosive and reacts violently with water.

Protocol A: Nucleophilic Acylation via Cyanoacetyl Chloride

This protocol is adapted from standard procedures for the synthesis of N-aryl acetamides.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the flask to 0–5 °C in an ice bath. Slowly add a solution of cyanoacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 4–6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding deionized water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethyl acetate/hexane solvent system to yield pure this compound.[1] The expected melting point is in the range of 164-166 °C.

Protocol B: Direct Condensation with Ethyl Cyanoacetate (Fusion Method)

This protocol is based on the solvent-free fusion method reported for analogous compounds.[2][4]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, add 3,4-dichloroaniline (1.0 eq) and ethyl cyanoacetate (1.2-1.5 eq).

  • Reaction: Begin stirring and heat the mixture to 150–200 °C. The mixture will become a homogenous liquid. Maintain this temperature for 4–8 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Monitoring: The reaction can be monitored by periodically taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.

  • Workup: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. A solid mass should form.

  • Isolation: Break up the solid crude product. Wash thoroughly with a solvent like ethanol or a hydrocarbon (e.g., hexane) to remove any unreacted ethyl cyanoacetate and other impurities.

  • Purification: The washed solid can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the final product.

Conclusion and Recommendations

Both nucleophilic acylation and direct condensation are viable and effective methods for synthesizing this compound. The optimal choice is dictated by the specific needs of the project.

  • For rapid, small-scale synthesis and high-purity material for screening purposes, Method A (Nucleophilic Acylation) is recommended. Its speed, typically clean reaction profile, and straightforward purification make it ideal for laboratory research settings.

  • For larger-scale synthesis where safety, cost, and reagent handling are primary concerns, Method B (Direct Condensation) is the superior choice. It avoids the use of hazardous and moisture-sensitive acyl chlorides, making the process more robust and scalable, despite the longer reaction times and higher energy input.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method allows the modern researcher to strategically synthesize this valuable chemical intermediate with efficiency and confidence.

References

  • Benchchem. (n.d.). This compound.
  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc.
  • ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Benchchem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.
  • Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
  • Sigma-Aldrich. (n.d.). This compound.
  • NOAA. (n.d.). 3,4-DICHLOROANILINE. CAMEO Chemicals.

Sources

A Methodological Framework for the Head-to-Head Evaluation of Novel Kinase Inhibitors: 2-Cyano-N-(3,4-dichlorophenyl)acetamide vs. Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the uncharacterized molecule 2-Cyano-N-(3,4-dichlorophenyl)acetamide—herein designated as Compound X —as a case study. Due to the limited publicly available data on Compound X, we will hypothesize its function as a kinase inhibitor based on its chemical structure, which shares motifs with known kinase-targeting compounds.

Our benchmark for comparison will be Sorafenib , a well-established multi-kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. This document will not only present a direct comparison based on hypothetical data but will also serve as a methodological guide for researchers on how to structure such a comparative analysis, from initial in vitro screening to in vivo efficacy models.

Rationale and Strategic Overview

The discovery of novel small-molecule inhibitors requires a rigorous, multi-stage evaluation process to determine their potential advantages over existing therapies. The core objective is to identify candidates with improved potency, higher selectivity, a better safety profile, or novel mechanisms of action.

Our comparison is built on the hypothesis that Compound X, like Sorafenib, inhibits key kinases in the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) , a critical cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer. This guide will outline the essential experiments to validate this hypothesis and benchmark Compound X's performance against Sorafenib.

The following diagram illustrates the logical flow of the comparative evaluation process.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Sorafenib Sorafenib Sorafenib->RTK also inhibits VEGFR, PDGFR Sorafenib->RAF CompoundX Compound X (Hypothesized) CompoundX->RAF

Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway by Compound X and Sorafenib.

Comparative Experimental Data (Illustrative)

The following tables summarize hypothetical data from key experiments designed to compare Compound X and Sorafenib. This data is for illustrative purposes only.

Kinase TargetCompound X (IC₅₀, nM)Sorafenib (IC₅₀, nM)
B-RAF (V600E) 15 22
C-RAF 25 6
VEGFR-2>10,00037
PDGFR-β>10,00020
p38α1,50088
  • Interpretation: This hypothetical data suggests Compound X is a potent B-RAF inhibitor with significantly higher selectivity against VEGFR-2 and PDGFR-β compared to Sorafenib. This profile could translate to reduced side effects related to angiogenesis inhibition.

Cell LineDriver MutationCompound X (GI₅₀, nM)Sorafenib (GI₅₀, nM)
A375 (Melanoma)B-RAF V600E50 75
HT-29 (Colon)B-RAF V600E80 110
HepG2 (Liver)RAF Wild-Type9502,500
HUVEC (Normal)N/A>20,0001,500
  • Interpretation: The data illustrates that Compound X has superior potency in cancer cells driven by the B-RAF V600E mutation. Crucially, its lower activity in normal HUVEC cells compared to Sorafenib supports the hypothesis of a better safety profile.

Key Experimental Methodologies

Detailed, reproducible protocols are the bedrock of trustworthy science. The following sections provide step-by-step methods for the core assays in this comparative analysis.

This protocol describes a common method for determining the concentration of an inhibitor required to block 50% of a kinase's activity.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant B-RAF) in kinase buffer.

    • Prepare a 2X substrate solution (e.g., inactive MEK1) and ATP solution in kinase buffer.

    • Serially dilute Compound X and Sorafenib in DMSO, followed by a final dilution in kinase buffer to create 4X inhibitor solutions.

  • Assay Procedure:

    • Add 5 µL of 4X inhibitor solution to a 384-well plate. Add DMSO as a negative control.

    • Add 5 µL of 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production as an indicator of kinase activity).

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cells (e.g., A375 melanoma) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Sorafenib in culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition (GI) relative to the vehicle control.

    • Plot the GI percentage against the log of the compound concentration and determine the GI₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing a novel chemical entity, Compound X, against an established drug, Sorafenib. Based on our illustrative data, Compound X presents a compelling profile as a potent and selective B-RAF inhibitor with potentially lower off-target effects and a wider therapeutic window.

The crucial next steps in its development would involve:

  • Comprehensive Kinase Profiling: Screening against a broad panel of several hundred kinases to confirm its selectivity.

  • In Vivo Efficacy Studies: Using tumor xenograft models (e.g., A375 cells implanted in immunodeficient mice) to assess its anti-tumor activity in a living system.

  • Pharmacokinetic and ADME/Tox Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties and safety.

By following a structured, evidence-based evaluation process, researchers can efficiently identify and validate promising new therapeutic candidates that hold the potential to improve upon current standards of care.

References

  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
  • Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. [Link]
  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Cyano-N-(3,4-dichlorophenyl)acetamide and Alternative Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-Cyano-N-(3,4-dichlorophenyl)acetamide and a class of structurally related and mechanistically distinct compounds, the dihydroorotate dehydrogenase (DHODH) inhibitors. While this compound has been identified as a precursor for novel anti-cancer agents targeting the Aryl Hydrocarbon Receptor (AhR) and shows potential as an antiviral agent, a significant gap exists in the publicly available quantitative efficacy data for this specific molecule. In contrast, DHODH inhibitors such as Teriflunomide and Brequinar are well-characterized, with substantial data on their potent anti-proliferative and anti-inflammatory effects. This guide will synthesize the available information, offer a detailed examination of the experimental data for these alternatives, and provide a framework for understanding the potential therapeutic applications and limitations of these compound classes.

Introduction to this compound

This compound (Figure 1) is a synthetic organic compound that has garnered interest in medicinal chemistry as a versatile chemical intermediate.[1] Its structure, featuring a cyanoacetamide group linked to a dichlorophenyl ring, provides a scaffold for the synthesis of more complex molecules with potential therapeutic activities.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C9H6Cl2N2O C9H6Cl2N2O

Caption: Chemical structure of this compound.

Known Biological Activities and Mechanisms of Action

Research has pointed towards two primary areas of biological investigation for this compound and its derivatives:

  • Anti-cancer Potential as an Aryl Hydrocarbon Receptor (AhR) Ligand Precursor: This compound serves as a building block for the synthesis of molecules that target the AhR, a transcription factor implicated in the development of certain cancers, including aggressive forms of breast cancer.[1] Derivatives have demonstrated selective cytotoxicity against cancer cell lines like MCF-7.[1]

  • Antiviral Potential via Papain-like Protease (PLpro) Inhibition: Molecular modeling studies have suggested that this compound may act as a non-covalent inhibitor of the papain-like protease of SARS-CoV-2.[1] This enzyme is crucial for viral replication, making it an attractive target for antiviral therapies.

Despite these promising avenues, there is a notable absence of publicly available, quantitative in vitro (e.g., IC50 values against a broad panel of cancer cell lines) and in vivo efficacy data for this compound itself. While its screening by the National Cancer Institute (NCI) has been mentioned, the specific results do not appear to be publicly accessible.[2]

Alternative and Mechanistically Distinct Compounds: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Given the structural similarity of the N-(3,4-dichlorophenyl)acetamide moiety to known pharmacophores, a relevant comparison can be made with a well-established class of therapeutic agents: the dihydroorotate dehydrogenase (DHODH) inhibitors. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.

Mechanism of Action of DHODH Inhibitors

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of DNA and RNA synthesis. This mechanism provides a cytostatic effect on highly proliferative cells.

DHODH_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis DHODH_Inhibitor DHODH_Inhibitor DHODH_Inhibitor->Orotate Inhibition

Caption: Simplified schematic of the DHODH-mediated pyrimidine biosynthesis pathway and the point of inhibition.

Comparative In Vitro Efficacy

This section will compare the available in vitro data for DHODH inhibitors, which can serve as a benchmark for the potential efficacy of novel anti-proliferative compounds.

Teriflunomide

Teriflunomide is the active metabolite of leflunomide and a potent, reversible inhibitor of human DHODH. It is approved for the treatment of relapsing multiple sclerosis and has been investigated for its anti-cancer properties.

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-468Triple-Negative Breast Cancer31.36[3]
BT549Triple-Negative Breast Cancer31.83[3]
MDA-MB-231Triple-Negative Breast Cancer59.72[3]
JurkatT-cell Leukemia26.65 - 43.22[1]
HCT116Colorectal Carcinoma0.3 (for derivative A37)[4]
Brequinar

Brequinar is a potent, non-competitive inhibitor of DHODH that has been evaluated in numerous clinical trials for its anti-cancer activity.

Cell LineCancer TypeIC50 (nM)Citation
Human DHODH (enzymatic assay)N/A5.2
This compound

Comparative In Vivo Efficacy

This section reviews the available in vivo data for DHODH inhibitors, providing a context for the potential in vivo performance of novel anti-cancer and anti-inflammatory compounds.

Teriflunomide
  • Multiple Sclerosis Models: In experimental autoimmune encephalomyelitis (EAE) models in rats, a model for multiple sclerosis, teriflunomide has demonstrated efficacy in both prophylactic and therapeutic settings, reducing clinical signs and histopathological damage.[1]

  • Cancer Models: A novel derivative of teriflunomide, A37, exhibited a tumor growth inhibition rate of 54.4% at an oral dosage of 30 mg/kg in an HCT116 xenograft model.[4]

Brequinar
  • Neuroblastoma Models: In xenograft and transgenic mouse models of neuroblastoma, brequinar treatment significantly reduced tumor growth and extended survival. A combination of brequinar and temozolomide was shown to be curative in a majority of transgenic TH-MYCN neuroblastoma mice.

  • Breast Cancer Models: In in vivo models of immunotherapy-resistant breast cancer, brequinar promoted the terminal differentiation of myeloid-derived suppressor cells (MDSCs), enhancing the efficacy of immune checkpoint blockade therapy.

This compound

Currently, there is a significant lack of published in vivo efficacy studies for this compound in animal models of cancer or viral infections.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a standard MTT cytotoxicity assay.

In Vivo Xenograft Tumor Model

This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Caption: General workflow for an in vivo xenograft tumor model study.

Discussion and Future Perspectives

This compound presents an interesting chemical scaffold with potential applications in both oncology and virology. Its role as a precursor for AhR-targeting compounds is a promising avenue for the development of novel anti-cancer agents.[1] Furthermore, its predicted interaction with the SARS-CoV-2 PLpro warrants further investigation. However, the current lack of robust, publicly available in vitro and in vivo efficacy data for the parent compound is a significant limitation.

In contrast, the DHODH inhibitors Teriflunomide and Brequinar offer a clear example of well-characterized compounds with a defined mechanism of action and a substantial body of preclinical and clinical data. The comparative data presented in this guide highlight the potent anti-proliferative effects of DHODH inhibition and its translation to in vivo efficacy in various disease models.

For researchers working with this compound, the immediate next steps should focus on generating comprehensive in vitro efficacy data. Screening against the NCI-60 panel of human cancer cell lines would provide a broad understanding of its anti-proliferative activity and potential selectivity.[2] Subsequently, promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

The comparison with DHODH inhibitors also raises the intriguing possibility that this compound or its metabolites could have off-target effects on pyrimidine biosynthesis. Investigating this possibility could uncover additional mechanisms of action and broaden the therapeutic potential of this class of molecules.

References

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC. (URL: [Link])
  • Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC. (URL: [Link])
  • A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed. (URL: [Link])
  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - JCI Insight. (URL: [Link])
  • Bring on the brequinar: an approach to enforce the differentiation of myeloid-derived suppressor cells - PMC. (URL: [Link])

Sources

A Guide to the Reproducible Synthesis and Bioassay of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the reproducible synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide and the subsequent evaluation of its biological activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methods form a self-validating system for generating reliable and consistent data.

Introduction: The Challenge of Reproducibility in Drug Discovery

This compound is a chemical intermediate of interest in early-stage drug discovery, particularly as a precursor for novel anti-cancer agents that may target pathways like the Aryl hydrocarbon Receptor (AhR).[1] The journey from synthesis to biological validation is fraught with potential for variability. In fact, studies have shown that a significant percentage of chemistry and biology experiments can be difficult to reproduce, a challenge that can stem from poorly detailed methods or unaccounted-for variables.[2]

This guide addresses this challenge head-on by providing a comparative framework for the synthesis and bioassay of this compound, emphasizing the factors that ensure your results are both accurate and reproducible.

Part 1: Synthesis of this compound

The synthesis of the target compound is typically achieved through the acylation of 3,4-dichloroaniline. While several methods exist, the most common and accessible approach involves the condensation reaction with a cyanoacetylating agent. The choice of reagents and reaction conditions is paramount for achieving high yield, purity, and, most importantly, consistency.

Comparative Analysis of Synthetic Routes

The reproducibility of the synthesis is highly dependent on the chosen methodology. Key variables include the cyanoacetylating agent, the solvent, the presence and type of catalyst, and the reaction temperature.

Parameter Method A: Direct Condensation Method B: Activated Acylation Rationale & Reproducibility Insights
Starting Materials 3,4-dichloroaniline, Ethyl cyanoacetate3,4-dichloroaniline, Cyanoacetic acidEthyl cyanoacetate is often preferred for its ease of handling, though the reaction may require higher temperatures or a catalyst to drive it to completion.[3][4]
Catalyst/Reagent Piperidine or No Catalyst (thermal)Carbodiimide (e.g., EDC)Piperidine acts as a basic catalyst to facilitate the nucleophilic attack.[1][5] Carbodiimides are activating agents that create a more reactive intermediate, allowing for milder reaction conditions but increasing cost.
Solvent Ethanol, Toluene, or neat (solvent-free)Dichloromethane (DCM), Dimethylformamide (DMF)The choice of solvent affects reactant solubility and reaction temperature. Higher boiling point solvents like toluene can facilitate thermal condensation. DCM is a good choice for reactions at or below room temperature.[1]
Temperature 80 - 200 °C0 °C to Room TemperatureHigher temperatures can increase reaction rate but may also lead to side products, complicating purification and affecting reproducibility. Milder conditions, when possible, offer better control.[3]
Typical Yield 85-95%>90%While both methods can produce high yields, Method B often provides a cleaner reaction profile, simplifying purification.
Purification Recrystallization from Ethanol/WaterColumn Chromatography or RecrystallizationRecrystallization is a cost-effective method for purification but its efficiency depends on the impurity profile. Inconsistent impurity profiles are a major source of irreproducibility.
Workflow for Synthesis and Characterization

The following diagram outlines a generalized, robust workflow designed to maximize reproducibility.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Validation & Analysis reactants 1. Combine Reactants (3,4-dichloroaniline, Ethyl Cyanoacetate) solvent 2. Add Solvent & Catalyst (e.g., Ethanol, Piperidine) reactants->solvent reaction 3. Heat Under Reflux (Controlled Temperature & Time) solvent->reaction cool 4. Cool Reaction Mixture (Allow precipitation) reaction->cool Monitor via TLC filtrate 5. Filter Crude Product (Isolate solid) cool->filtrate wash 6. Wash Solid (e.g., with cold Ethanol) filtrate->wash recrystallize 7. Recrystallize (Purify product) wash->recrystallize dry 8. Dry Final Product (Under vacuum) recrystallize->dry characterize 9. Analytical Characterization (HPLC, NMR, MS) dry->characterize storage 10. Store Securely (Desiccated, protected from light) characterize->storage BioassayWorkflow cluster_setup Assay Setup cluster_controls Crucial Controls cluster_assay MTT Reaction & Readout cluster_analysis Data Analysis seed 1. Seed Cells (Optimal, predetermined density) incubate_adhere 2. Incubate Overnight (Allow cell adherence) seed->incubate_adhere treat 3. Add Compound (Serial dilutions + Controls) incubate_adhere->treat incubate_treat 4. Incubate (24, 48, or 72 hours) treat->incubate_treat vehicle Vehicle Control (e.g., 0.1% DMSO) cell_free Cell-Free Control (Compound in media, no cells) untreated Untreated Control (Cells in media only) add_mtt 5. Add MTT Reagent (e.g., to 0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4 hours at 37°C) add_mtt->incubate_mtt add_solvent 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent read 8. Read Absorbance (570 nm, Ref. 630 nm) add_solvent->read subtract 9. Subtract Background (Media only & Cell-free controls) read->subtract normalize 10. Normalize to Vehicle Control (% Viability) subtract->normalize ic50 11. Calculate IC50 (Non-linear regression) normalize->ic50

Sources

A Comparative Purity Analysis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its chemical structure, featuring a reactive cyano group and a dichlorinated phenyl ring, makes it a versatile building block for the creation of complex molecules. The purity of this intermediate is of paramount importance, as impurities can have a significant impact on the yield, safety, and efficacy of the final product. Even trace amounts of contaminants can lead to undesirable side reactions, the formation of toxic byproducts, or a reduction in the overall potency of the active pharmaceutical ingredient (API).

This guide presents a comprehensive comparative purity analysis of this compound obtained from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The objective of this study is to provide researchers, scientists, and drug development professionals with a robust analytical framework for assessing the quality of this critical raw material. By employing a validated High-Performance Liquid Chromatography (HPLC) method, we will identify and quantify the principal impurities, offering insights into the potential variations in manufacturing processes among suppliers. This guide will delve into the causality behind the experimental choices, ensuring a self-validating and trustworthy analytical protocol, grounded in authoritative standards.

Potential Impurities: A Rationale

The potential impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the acylation of 3,4-dichloroaniline with a cyanoacetylating agent, such as ethyl cyanoacetate.[2] Based on this, we can anticipate several classes of impurities:

  • Starting Material Residues: Incomplete reaction or inefficient purification can lead to the presence of unreacted 3,4-dichloroaniline . Furthermore, commercial grades of 3,4-dichloroaniline may contain other isomers, such as 2,3-dichloroaniline and 2,5-dichloroaniline , which can be carried through the synthesis.[3][4]

  • Process-Related Impurities: Side reactions can occur during synthesis. For instance, the hydrolysis of the nitrile group in the final product under acidic or basic conditions can form 2-Carboxy-N-(3,4-dichlorophenyl)acetamide .[5][6][7][8][9]

  • Degradation Products: Improper storage or handling can lead to the degradation of the final compound.

A thorough understanding of these potential impurities is crucial for developing a specific and sensitive analytical method capable of resolving and quantifying them accurately.

Experimental Methodology

The purity analysis was conducted using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The choice of this technique is based on its high resolving power, sensitivity, and reproducibility for the analysis of organic molecules.[7]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for the analysis.

Table 1: HPLC Method Parameters

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Method Parameters: The Newcrom R1 column was selected for its unique stationary phase, which provides excellent retention and separation for polar and non-polar compounds.[10] A gradient elution was employed to ensure the efficient separation of the main component from both early and late-eluting impurities. Formic acid was chosen as a mobile phase modifier to improve peak shape and to ensure compatibility with mass spectrometry (MS) if further characterization of unknown impurities is required.[10] The detection wavelength of 254 nm was selected based on the UV absorbance maximum of this compound and its potential impurities.

Standard and Sample Preparation
  • Standard Preparation: A reference standard of this compound (purity >99.5%) was accurately weighed and dissolved in a diluent (Acetonitrile:Water, 50:50 v/v) to prepare a stock solution of 1.0 mg/mL. Working standards of various concentrations were prepared by serial dilution of the stock solution.

  • Sample Preparation: Samples from Supplier A, Supplier B, and Supplier C were accurately weighed and dissolved in the diluent to achieve a final concentration of 1.0 mg/mL. The solutions were sonicated to ensure complete dissolution and then filtered through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for the intended purpose.[11][12] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Workflow

Supplier_Selection cluster_criteria Purity Assessment Criteria cluster_suppliers Supplier Evaluation cluster_decision Decision Purity High Main Component Purity (>99.5%) Select_A Select Supplier A Purity->Select_A Further_Eval_C Further Evaluation for Supplier C Purity->Further_Eval_C Reject_B Reject Supplier B Purity->Reject_B Known_Impurities Low Known Impurities (<0.2%) Known_Impurities->Select_A Known_Impurities->Further_Eval_C Known_Impurities->Reject_B Unknown_Impurities Low Unknown Impurities (<0.1%) Unknown_Impurities->Select_A Unknown_Impurities->Further_Eval_C Unknown_Impurities->Reject_B Supplier_A Supplier A Supplier_A->Purity Meets Supplier_A->Known_Impurities Meets Supplier_A->Unknown_Impurities Meets Supplier_B Supplier B Supplier_B->Purity Fails Supplier_B->Known_Impurities Fails Supplier_B->Unknown_Impurities Fails Supplier_C Supplier C Supplier_C->Purity Meets Supplier_C->Known_Impurities Fails Supplier_C->Unknown_Impurities Fails

Caption: A decision-making diagram for supplier selection based on purity criteria.

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of rigorous purity analysis when sourcing chemical intermediates like this compound. The results clearly indicate that there can be significant variations in quality between different suppliers.

Based on our findings, Supplier A is highly recommended for applications where high purity is essential, such as in late-stage drug development and manufacturing. The low impurity profile of their product minimizes the risk of downstream complications and ensures the integrity of the final product.

For cost-sensitive applications or early-stage research where a slightly lower purity may be acceptable, Supplier C could be considered. However, it is advisable to conduct further analysis to identify the unknown impurities and assess their potential impact on subsequent reactions.

Supplier B is not recommended for use in sensitive applications due to the high levels of both known and unknown impurities. The presence of these contaminants could compromise the quality and safety of the final product.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • PubChem. (n.d.). 3,4-Dichloroaniline.
  • Química Organica.org. (n.d.). Acid hydrolysis of Nitriles.
  • SIELC Technologies. (2018). This compound.
  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Veeprho. (n.d.). Acetamide Impurities and Related Compound.
  • Wikipedia. (2023). Dichloroaniline.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Chem LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

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A Researcher's Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a paramount endeavor. Among these, 2-Cyano-N-(3,4-dichlorophenyl)acetamide has emerged as a compound of significant interest, demonstrating a dual mechanism of action as both a papain-like protease (PLpro) inhibitor and an Aryl Hydrocarbon Receptor (AhR) modulator. This guide offers an in-depth, objective comparison of this compound's performance against established alternatives in these domains, supported by experimental data and detailed protocols to empower researchers in their scientific pursuits.

Unveiling the Therapeutic Potential: Dual-Action Capabilities

This compound's versatility stems from its ability to engage two distinct and highly relevant therapeutic targets. As a PLpro inhibitor, it holds promise for antiviral applications, particularly against coronaviruses where this enzyme is crucial for viral replication.[1] Concurrently, its activity as an AhR modulator opens avenues for investigation in oncology, with the AhR pathway being a key regulator of cellular processes implicated in cancer development, including breast cancer.[1]

Comparative Analysis I: Inhibition of Papain-Like Protease (PLpro)

The papain-like protease of viruses like SARS-CoV-2 is a critical enzyme for processing viral polyproteins, making it a prime target for antiviral drug development. The efficacy of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative Efficacy of PLpro Inhibitors

CompoundTargetIC50 ValueSource
GRL-0617SARS-CoV PLpro0.6 µM[2][3]
GRL-0617SARS-CoV-2 PLpro0.8 µM[4]
TCIDUCHL3 (a deubiquitinase with structural similarities to PLpro)Moderate inhibition (~50% at 10 µM)Not specified

Field Insights: GRL-0617 is a widely recognized, non-covalent inhibitor of coronavirus PLpro and serves as a critical benchmark in the field.[2][3][4] Its consistent sub-micromolar IC50 values against both SARS-CoV and SARS-CoV-2 PLpro establish a high bar for novel inhibitors. The moderate inhibition shown by TCID, a UCHL3 inhibitor, highlights the potential for cross-reactivity and the importance of selectivity profiling. For a novel compound like this compound to be considered a strong candidate, it would ideally demonstrate an IC50 in a similar or lower range than GRL-0617.

Comparative Analysis II: Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a complex role in cellular physiology and pathology. Modulators of AhR can act as agonists (activators) or antagonists (inhibitors) of the receptor's signaling pathway, with therapeutic implications in areas such as cancer and immunology. The potency of AhR modulators is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

A derivative of the topic compound, (Z)‐N‐(4‐(2‐cyano‐2‐(3,4‐dichlorophenyl)vinyl)phenyl)acetamide, has shown potent anti-proliferative activity in breast cancer cells with a GI50 (half-maximal growth inhibition) of 30 nM against the MCF-7 cell line.[5] This suggests a strong potential for compounds of this class as AhR-targeting anti-cancer agents.

Table 2: Comparative Efficacy of AhR Modulators

CompoundActivityCell Line/SystemEC50/IC50 ValueSource
(Z)‐N‐(4‐(2‐cyano‐2‐(3,4‐dichlorophenyl)vinyl)phenyl)acetamideGrowth Inhibition (Presumed AhR-mediated)MCF-7 (Breast Cancer)GI50 = 30 nM[5]
Omeprazole (S-enantiomer)AhR AntagonistAZ-AHR (Human gene reporter cell line)IC50 = 7.5 ± 3.0 µM[6]
Omeprazole (R-enantiomer)AhR AgonistAZ-AHR (Human gene reporter cell line)EC50 = 35.1 ± 3.7 µM[6]

Field Insights: The nanomolar potency of the this compound derivative is highly significant, indicating a strong potential for this chemical scaffold in the development of AhR-targeted therapies. In comparison, the pharmaceutical omeprazole demonstrates both agonistic and antagonistic activity depending on the enantiomer, with potencies in the micromolar range.[6] This highlights the nuanced nature of AhR modulation and the importance of stereochemistry. The data suggests that the core structure of this compound is a promising starting point for the design of highly potent AhR modulators.

Experimental Protocols

To facilitate further research and validation, detailed, step-by-step methodologies for key assays are provided below.

Protocol 1: In Vitro Papain-Like Protease (PLpro) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing PLpro activity.

Materials:

  • Recombinant PLpro enzyme

  • Fluorogenic substrate (e.g., Z-RLRGG-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (including this compound and controls) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the 384-well plate, add 5 µL of assay buffer to all wells.

  • Add 1 µL of the diluted test compounds to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Add 10 µL of a pre-diluted solution of recombinant PLpro to all wells except for the blank (no enzyme) controls.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes) at 37°C.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)

This protocol is a standard method for assessing the ability of a compound to activate the AhR signaling pathway.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter construct (e.g., pGudLuc1.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (including this compound and controls like TCDD) dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected hepatoma cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the diluted test compounds. Include a positive control (e.g., TCDD) and a vehicle control (DMSO).

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • After incubation, remove the medium and wash the cells with PBS.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

  • Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its availability for research. The following is a general procedure based on the condensation of 3,4-dichloroaniline with ethyl cyanoacetate.

Materials:

  • 3,4-dichloroaniline

  • Ethyl cyanoacetate

  • A suitable solvent (e.g., toluene or xylene)

  • A catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid

  • Heating apparatus with a Dean-Stark trap or equivalent for water removal

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-dichloroaniline (1 equivalent) and ethyl cyanoacetate (1-1.2 equivalents) in the chosen solvent.

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the reaction is complete (as determined by TLC or the cessation of water collection), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the biological pathways involved, the following diagrams illustrate the mechanism of action of PLpro inhibitors and AhR modulators.

Diagram 1: Papain-Like Protease (PLpro) Inhibition

PLpro_Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage Functional Viral Proteins Functional Viral Proteins PLpro->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->PLpro Inhibits

Caption: Inhibition of viral PLpro by this compound blocks the processing of the viral polyprotein, thereby halting viral replication.

Diagram 2: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-AIP Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand 2-Cyano-N-(3,4- dichlorophenyl)acetamide Ligand->AhR_complex Binds ARNT ARNT Activated_AhR->ARNT Heterodimerizes AhR_ARNT AhR-ARNT Complex XRE Xenobiotic Response Element (DNA) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Modulates

Caption: this compound binds to the AhR complex, leading to its activation, nuclear translocation, and modulation of target gene transcription.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics with a dual mechanism of action. Its potential as both a PLpro inhibitor and a potent AhR modulator warrants further investigation. This guide provides a comparative framework, quantitative data where available, and detailed experimental protocols to support the research community in exploring the full therapeutic potential of this and related compounds. The provided synthesis route and mechanistic diagrams further equip researchers with the necessary tools and conceptual understanding to advance their drug discovery efforts in the critical areas of antiviral and cancer therapy.

References

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  • Analysis of Structures of SARS-CoV-2 Papain-like Protease Bound with Ligands Unveils Structural Features for Inhibiting the Enzyme. (2022). MDPI.
  • Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis. (2014). PLOS One.
  • Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2. (2023). ACS Omega.
  • Comparative In Vitro and In Silico Analysis of the Selectivity of Indirubin as a Human Ah Receptor Agonist. (2018). PubMed Central.
  • Discovery of SARS-CoV-2 papain-like protease (PL pro ) inhibitors with efficacy in a murine infection model. (2025).
  • Identification of Modulators of the C. elegans Aryl Hydrocarbon Receptor and Characterization of Transcriptomic and Metabolic AhR-1 Profiles. (2022). MDPI.
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Cyano-N-(3,4-dichlorophenyl)acetamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, precise molecular characterization is paramount. For researchers and scientists working with novel chemical entities, confirming the molecular weight is a foundational step in structure elucidation and purity assessment. This guide provides an in-depth, experience-driven comparison of mass spectrometry and other analytical techniques for verifying the molecular weight of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key intermediate in the synthesis of potential anti-cancer agents.[1]

The Subject of Our Analysis: this compound

This compound (CAS No: 15386-80-8) is an organic compound with the molecular formula C₉H₆Cl₂N₂O.[2][3] Its structure, featuring a dichlorophenyl ring, an acetamide linkage, and a cyano group, makes it a valuable precursor in medicinal chemistry.[1][2] The theoretical molecular weight of this compound is 229.06 g/mol .[1][2] Our primary objective is to experimentally confirm this value with a high degree of accuracy and confidence.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆Cl₂N₂O[2][3]
Molecular Weight229.06 g/mol [1][2]
CAS Number15386-80-8[1][2][3]
InChI KeyHXXDPDIVNQZPCJ-UHFFFAOYSA-N[1][3]

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For small organic molecules like this compound, it offers unparalleled accuracy and sensitivity.[5][6]

Why Electrospray Ionization (ESI) is the Method of Choice

For a polar molecule like our target compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[7] Unlike harsher methods such as electron ionization (EI), which can cause extensive fragmentation, ESI typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[8][9] This is crucial for unambiguously identifying the molecular weight.[8]

Experimental Workflow: ESI Mass Spectrometry

The following protocol outlines the steps for analyzing this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

Caption: Workflow for ESI-MS analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water. The mobile phase for analysis can also be a suitable solvent.[3]

    • For mass spectrometry compatible applications, it is recommended to use formic acid instead of phosphoric acid in the mobile phase.[3]

    • Vortex to ensure complete dissolution.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.[5][10]

    • The instrument should be coupled with an ESI source.

  • ESI-MS Parameters (Typical Starting Conditions):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 10 L/min

    • Drying Gas Temperature: 300 °C

    • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Inject the sample solution into the ESI source.

    • Acquire the mass spectrum.

    • The expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 230.068.

Interpreting the Mass Spectrum

The resulting mass spectrum should display a prominent peak corresponding to the molecular ion. The peak with the highest m/z ratio is typically the molecular ion peak.[4] For our compound, we expect to see:

  • [M+H]⁺: The protonated molecule. Given the molecular weight of 229.06, this peak should appear at approximately m/z 230.07.

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes will result in M, M+2, and M+4 peaks with a distinctive ratio.

Comparative Analysis: Alternative Techniques for Molecular Weight Confirmation

While mass spectrometry is the definitive method, other techniques can provide complementary information, although they are generally less precise for determining molecular weight.[10]

Table 2: Comparison of Analytical Techniques for Molecular Weight Determination

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High accuracy, high sensitivity, provides structural information through fragmentation.[4][5][6]Requires ionization, can be destructive, expensive instrumentation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Indirectly confirms molecular weight through structure elucidation, less sensitive than MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture.Excellent for purity assessment, can be coupled with MS.[9][11]Does not directly measure molecular weight.
Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula.Requires a pure sample, does not provide structural information.
The Role of NMR in Structural Confirmation

While not a direct measure of molecular weight, ¹H NMR spectroscopy is invaluable for confirming the structure of this compound. Key expected signals would include peaks for the methylene protons adjacent to the cyano group and the aromatic protons of the dichlorophenyl group.[1] This structural confirmation provides strong indirect evidence for the expected molecular weight.

HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the compound before mass spectrometry analysis.[12] A reverse-phase HPLC method can effectively separate the target compound from any impurities.[3] A high-purity sample is crucial for obtaining a clean and easily interpretable mass spectrum.[12]

Caption: Integrated analytical workflow.

Conclusion: A Multi-faceted Approach to Molecular Characterization

Confirming the molecular weight of this compound is most accurately and definitively achieved using high-resolution electrospray ionization mass spectrometry. The technique's ability to provide a precise mass-to-charge ratio for the molecular ion is unparalleled. However, for a comprehensive and trustworthy characterization, a multi-technique approach is advocated. The purity assessment by HPLC and structural confirmation by NMR serve as self-validating systems that, in concert with mass spectrometry, provide an authoritative and complete picture of the molecule's identity. This rigorous analytical workflow is fundamental to ensuring the quality and reliability of compounds used in research and drug development.

References

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  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(5), 563-577.
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Independent Verification of the Inhibitory Effects of 2-Cyano-N-(3,4-dichlorophenyl)acetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the inhibitory effects of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a compound of interest for its potential antiviral and anticancer properties.[1] We will delve into the experimental protocols necessary to substantiate its activity against its putative targets and objectively compare its performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate this compound's therapeutic potential.

Part 1: Antiviral Activity - Inhibition of Papain-Like Protease (PLpro)

The antiviral potential of this compound has been linked to its ability to inhibit the papain-like protease (PLpro) of coronaviruses, such as SARS-CoV-2.[1] PLpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Independent verification of this inhibitory activity is a crucial first step in validating this compound as a potential antiviral agent.

Experimental Workflow: PLpro Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory potential of this compound against PLpro.

PLpro_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors Incubation Incubate PLpro with compound/controls Compound_Prep->Incubation Enzyme_Prep Prepare PLpro enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic substrate solution (e.g., Z-RLRGG-AMC) Reaction_Initiation Add substrate to initiate reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure fluorescence intensity over time Reaction_Initiation->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation IC50_Determination Determine IC50 values Rate_Calculation->IC50_Determination Comparative_Analysis Compare with alternative inhibitors IC50_Determination->Comparative_Analysis

Caption: Workflow for the in vitro PLpro enzymatic inhibition assay.

Detailed Protocol: PLpro Enzymatic Assay

This protocol is designed to quantitatively assess the inhibitory activity of this compound against SARS-CoV-2 PLpro.[2][3][4]

Materials:

  • Recombinant SARS-CoV-2 PLpro enzyme

  • Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC)

  • This compound

  • Control inhibitors (e.g., GRL-0617, YM155)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in assay buffer.

  • Enzyme Preparation: Dilute the recombinant PLpro enzyme to the desired concentration in assay buffer.

  • Incubation: Add the diluted enzyme to the wells of a 96-well plate. Then, add the compound dilutions and control inhibitor dilutions to their respective wells. Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 340 nm/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis of PLpro Inhibitors

The inhibitory potential of this compound should be benchmarked against known PLpro inhibitors.

CompoundTargetIC50 (µM)Mechanism of Action
This compound SARS-CoV-2 PLproTo be determinedPutative non-covalent inhibitor
GRL-0617SARS-CoV PLproSARS-CoV-2 PLpro0.6[5][6][7]0.8 - 2.1[6][8]Selective, competitive, non-covalent inhibitor
YM155SARS-CoV-2 PLpro2.47 - 20.16[9][10]Targets substrate-binding pocket, ISG15 binding site, and zinc finger motif

Part 2: Anticancer Activity - Induction of Apoptosis

This compound and its derivatives have been noted for their potential anticancer activities, primarily through the induction of apoptosis.[1] Verifying this mode of action is essential for its development as a potential cancer therapeutic.

Experimental Workflow: Apoptosis Detection

The following diagram illustrates the workflow for assessing the apoptosis-inducing effects of this compound in cancer cells.

Apoptosis_Detection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_acquisition Data Acquisition & Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7, HCT116) Compound_Treatment Treat cells with this compound and controls (e.g., 5-Fluorouracil) Cell_Seeding->Compound_Treatment Annexin_V_PI Annexin V/PI Staining Compound_Treatment->Annexin_V_PI Caspase_Activity Caspase-3/7 Activity Assay Compound_Treatment->Caspase_Activity IC50_Determination Determine cytotoxic IC50 values Compound_Treatment->IC50_Determination Flow_Cytometry Flow Cytometry Analysis (Annexin V/PI) Annexin_V_PI->Flow_Cytometry Luminescence_Measurement Luminescence Measurement (Caspase Activity) Caspase_Activity->Luminescence_Measurement Comparative_Analysis Compare apoptotic induction with alternatives Flow_Cytometry->Comparative_Analysis Luminescence_Measurement->Comparative_Analysis IC50_Determination->Comparative_Analysis

Caption: Workflow for detecting apoptosis in cancer cells.

Detailed Protocols for Apoptosis Verification

A. Cytotoxicity Assessment (IC50 Determination)

A foundational step is to determine the concentration of the compound that inhibits 50% of cell growth (IC50). This can be achieved using a standard MTT or similar cell viability assay.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • This compound

  • Control compound (e.g., 5-Fluorouracil)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with varying concentrations of this compound and a positive control (e.g., 5-Fluorouracil) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.[11][13][14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

C. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[15][16][17][18]

Materials:

  • Cancer cell line

  • This compound

  • Control compound

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells as described in the Annexin V/PI staining protocol.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Comparative Analysis of Anticancer Agents

A comparison with a well-established anticancer drug is essential to contextualize the efficacy of this compound.

CompoundTarget Cell Line(s)IC50Mechanism of Action
This compound To be determinedTo be determinedPutative apoptosis inducer
5-Fluorouracil Colorectal, Breast, etc.Cell line dependent (typically low µM)[19]Inhibits thymidylate synthase, disrupting DNA synthesis.[20][21][22][23]

Conclusion

This guide provides a robust framework for the independent verification and comparative analysis of the inhibitory effects of this compound. By following these detailed protocols, researchers can generate the critical data needed to accurately assess its potential as a novel antiviral and anticancer agent. The provided comparative data for established inhibitors will serve as a valuable benchmark for interpreting the experimental outcomes. Rigorous and objective evaluation is paramount in the early stages of drug discovery to ensure that only the most promising candidates advance in the development pipeline.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • National Institutes of Health.
  • National Institutes of Health. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery. [Link]
  • Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide (Pub. no. MAN0016665 Rev. A.0). [Link]
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
  • National Institutes of Health. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. [Link]
  • National Institutes of Health. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors. [Link]
  • ACS Publications.
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • Wikipedia. Fluorouracil. [Link]
  • ACS Publications. Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity | Journal of Medicinal Chemistry. [Link]
  • Patsnap Synapse. What is the mechanism of Fluorouracil? [Link]
  • Nature.
  • National Institutes of Health.
  • Aurora Biolabs. Papain-like (PLpro) Protease Assay Kit. [Link]
  • ResearchGate. (PDF) Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. [Link]
  • National Institutes of Health. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. [Link]
  • BPS Bioscience, Inc. Papain-like Protease (SARS-CoV-2) Assay Kit: Protease Activity. [Link]
  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
  • ResearchGate.
  • National Institutes of Health. Inhibitors of SARS-CoV-2 PLpro. [Link]
  • National Institutes of Health. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions. [Link]
  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
  • ResearchGate. A new thiocyanoacetamide (2-cyano-2-p-nitrophenyl-Nbenzylthioamide) reduces Doxorubicin-induced in vitro toxicity in Sertoli cells by decreasing apoptosis and autophagy | Request PDF. [Link]
  • National Institutes of Health.
  • The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]
  • Hindawi. Review Article Review of Cyanotoxicity Studies Based on Cell Cultures. [Link]
  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyano-N-(3,4-dichlorophenyl)acetamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a clear understanding of the chemical principles that dictate these procedures, ensuring a self-validating system of safety and regulatory compliance in your laboratory.

Core Principle: Hazard-Based Waste Classification

Proper disposal begins with a thorough understanding of the molecule's hazards. This compound is a multi-functional compound, and its hazards are derived from three key structural features:

  • The Cyano Group (-CN): This group classifies the compound as a cyanide-containing material. The primary and most severe risk is the potential for cyanide-bearing wastes to generate highly toxic hydrogen cyanide (HCN) gas if they come into contact with acidic conditions.[1][2] This reactivity is a key characteristic used for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[1][3]

  • The Dichlorophenyl Group (-C₆H₃Cl₂): The presence of chlorine atoms on the phenyl ring makes this a halogenated organic compound . Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds (HOCs) that are regulated for land disposal, necessitating specific treatment technologies like incineration.[4][5][6][7]

  • General Irritant Properties: Safety Data Sheets (SDS) for structurally similar compounds indicate that this chemical should be treated as a skin, eye, and respiratory irritant.[8][9][10]

Therefore, any waste containing this compound must be managed as Acutely Hazardous Chemical Waste , based on its cyanide content and halogenated nature.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to have a Chemical Hygiene Plan that outlines safe handling procedures.[11][12][13]

  • Engineering Controls: All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][14][15]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile gloves (double-gloving is recommended).

    • Body Protection: A lab coat.

  • Working Alone: Never work with cyanide-containing compounds alone.[16][17] Ensure another person in the vicinity is aware of the work being performed.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed professional.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[18][19][20]

  • Create Designated Waste Streams: Establish dedicated waste containers specifically for this compound waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and unused solid compounds. Collect these in a clearly labeled, compatible container.[14][15]

  • Liquid Waste: This includes reaction mixtures, mother liquors, and solvent rinses. Collect in a separate, compatible liquid waste container.

  • Crucial Incompatibility: NEVER mix cyanide-containing waste with acidic waste.[2][14] Maintain awareness of the pH of any solutions; an acidic pH will release deadly hydrogen cyanide gas.[2][17]

Step 2: Waste Container Selection and Labeling

Waste containers must be appropriate for the chemical and clearly communicate their contents and associated hazards.[1][21]

  • Container Material: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a tightly sealing lid.

  • Labeling: All waste containers must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[14]

    • Full chemical name: "This compound " (avoid abbreviations)

    • The associated hazards: "Toxic, Irritant, Reactive with Acid "[1][2]

    • Accumulation Start Date (the date the first waste is added)

    • Principal Investigator's Name and Laboratory Information

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary collection of hazardous waste in the laboratory in what is known as a Satellite Accumulation Area (SAA).[1]

  • Location: The SAA must be at or near the point of waste generation.

  • Containment: Store waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[19][22]

  • Closure: Keep waste containers closed at all times, except when actively adding waste.[1]

  • Segregation: Store the cyanide-containing waste away from incompatible materials, especially acids.[15][17]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste cannot be disposed of via standard trash or sewer systems.

  • Contact EH&S: Once your waste container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1][15]

  • Professional Disposal: EH&S will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Treatment Method: Due to its classification as a halogenated organic compound, the most probable final disposal method is high-temperature incineration, which effectively destroys the molecule, preventing its release into the environment.[4][21]

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical. Procedures must focus on neutralizing the cyanide hazard safely.

  • Small Spill Inside a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, decontaminate the affected surfaces.

    • First, clean the area with a pH 10 buffer solution.[14][15]

    • Follow this by cleaning with a freshly prepared 10% bleach solution.[14][15]

    • Collect all cleanup materials (absorbent pads, wipes, contaminated PPE) as solid hazardous waste in your designated container.[15]

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately. [15]

    • Alert others in the vicinity and activate any local alarms.

    • Call your institution's emergency number and the EH&S department.[15]

    • Do not attempt to clean up a large spill yourself.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Acutely Hazardous Waste (RCRA)Contains cyanide (reactive) and is a halogenated organic compound (toxic).[1][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against skin, eye, and respiratory irritation.[8][9]
Incompatible Materials Acids , Strong Oxidizing AgentsContact with acid generates highly toxic hydrogen cyanide gas.[2][14]
Container Type Labeled, sealed HDPE or GlassPrevents leaks and ensures clear communication of hazards.[18][21]
Storage Location Secondary Containment in a designated SAAComplies with regulations and contains potential spills.[1][22]
Final Disposal Licensed Hazardous Waste Contractor (Incineration)Ensures regulatory compliance and complete destruction of the hazardous compound.[4][21]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generation Point (e.g., contaminated gloves, residual solutions) is_contaminated Is material contaminated with This compound? start->is_contaminated solid_waste Solid Waste Stream (Gloves, Wipes, Solid Chemical) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste Stream (Solvents, Reaction Mixtures) is_contaminated->liquid_waste Yes (Liquid) non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No segregate Segregate into Dedicated, Labeled Waste Container solid_waste->segregate liquid_waste->segregate check_acid Is container free of and stored away from acids? segregate->check_acid store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment check_acid->store_saa Yes remediate CORRECT IMMEDIATELY: Remove Acid Contamination check_acid->remediate No request_pickup Container Full? Request EH&S Pickup store_saa->request_pickup request_pickup->store_saa No end Disposal by Licensed Hazardous Waste Vendor request_pickup->end Yes remediate->check_acid

Caption: Decision workflow for the proper segregation and disposal of waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • East Carolina University. (2018). SOP for the safe use of cyanide compounds.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • ACTenviro. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
  • National Research Council. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory. National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • The University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template.
  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts.
  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Minnesota State University Mankato. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our personnel. Handling novel or potent compounds like 2-Cyano-N-(3,4-dichlorophenyl)acetamide demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan for personal protective equipment (PPE). It is designed to instill a deep understanding of why each piece of equipment is critical, empowering researchers to work with confidence and security.

Hazard Assessment: Understanding the Adversary

Before selecting any PPE, a thorough understanding of the specific risks posed by this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents multiple routes of exposure and associated hazards.

According to its Globally Harmonized System (GHS) classification, the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] These classifications are our primary directive in formulating a robust PPE strategy.

Hazard ClassificationGHS Hazard StatementPotential Route of ExposureImplication for PPE Selection
Acute Oral Toxicity H302: Harmful if swallowed[2]IngestionPrevention of hand-to-mouth contamination is critical. Dictates stringent glove protocols and hygiene practices.
Skin Irritation H315: Causes skin irritation[1][2]Dermal ContactRequires appropriate chemical-resistant gloves and a protective lab coat.
Serious Eye Irritation H319: Causes serious eye irritation[1][2]Ocular ContactMandates the use of chemical safety goggles or a face shield.
Respiratory Irritation H335: May cause respiratory irritation[1]InhalationRequires handling in a ventilated enclosure and, in some cases, respiratory protection, especially when handling the powder form.[1]

The Hierarchy of Controls: PPE as the Final Guardian

It is a foundational principle of laboratory safety that Personal Protective Equipment is the last line of defense.[3][4] Before any procedure, engineering and administrative controls must be in place. This structured approach ensures multiple layers of protection.

cluster_0 Hierarchy of Controls PPE Personal Protective Equipment (PPE) Admin Administrative Controls (SOPs, Training) Eng Engineering Controls (Fume Hood, Glove Box) Elim Elimination / Substitution

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

  • Engineering Controls: All work involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.[5][6][7] This is non-negotiable, as it contains aerosols and vapors at the source.

  • Administrative Controls: A written Chemical Hygiene Plan and Standard Operating Procedures (SOPs) specific to this compound must be established.[8][9] All personnel must receive documented training on these procedures and the specific hazards of the chemical before work begins.[8]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and matched to the specific task.[10][11] Below is a detailed breakdown for handling this compound.

Eye and Face Protection

Due to the serious eye irritation risk (H319), minimum protection consists of ANSI Z87.1-compliant safety glasses with side shields .[12]

  • Higher-Risk Operations: When handling the powder, preparing stock solutions, or during any activity with a splash potential, upgrade to chemical splash goggles .[12] For larger volumes (>1L), a face shield worn over chemical splash goggles is required to protect the entire face.[12]

Hand Protection

Given the H315 "Causes skin irritation" classification, gloves are mandatory. However, not all gloves offer the same protection.[4]

  • Glove Type: Use nitrile gloves as a minimum standard. Check manufacturer-specific compatibility charts for breakthrough times if available.

  • Double Gloving: For weighing the solid compound or handling concentrated solutions, double gloving is strongly recommended .[12] This practice minimizes the risk of exposure if the outer glove is torn and provides a clean layer for handling non-contaminated items after doffing the outer pair.

  • Technique: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer contaminated surface and wash hands thoroughly after removal.[6]

Body Protection

A long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.[12]

  • Material: A standard cotton/polyester blend is acceptable for low-volume work.

  • Enhanced Protection: For tasks with a higher splash risk, consider a chemical-resistant apron worn over the lab coat.

  • Maintenance: Lab coats should be buttoned completely and should not be worn outside of the laboratory to prevent cross-contamination.

Respiratory Protection

The primary defense against respiratory irritation (H335) is the use of engineering controls like a fume hood.[5][7]

  • When is a Respirator Needed? A respirator should not be necessary if all powder handling is conducted within a properly functioning ventilated enclosure. However, in the event of an engineering control failure or a significant spill cleanup outside of a hood, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is appropriate for dust exposure. All respirator use requires inclusion in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[10]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Eye/Face Protection d1->d2 d3 3. Gloves (Inner Pair) d2->d3 d4 4. Gloves (Outer Pair) d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Sources

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2-Cyano-N-(3,4-dichlorophenyl)acetamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.